molecular formula C39H56ClN3O10S2 B13383911 DM4-SMe

DM4-SMe

カタログ番号: B13383911
分子量: 826.5 g/mol
InChIキー: LTLNAIFGVAUBEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DM4-SMe is a useful research compound. Its molecular formula is C39H56ClN3O10S2 and its molecular weight is 826.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C39H56ClN3O10S2

分子量

826.5 g/mol

IUPAC名

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)

InChIキー

LTLNAIFGVAUBEJ-UHFFFAOYSA-N

正規SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of DM4-SMe: A Technical Guide to a Potent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM4-SMe is a highly potent maytansinoid and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs). As a metabolite of ADCs containing the DM4 warhead, its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division. By binding to tubulin, this compound inhibits its polymerization, leading to a G2/M phase cell cycle arrest. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the critical pathways and workflows involved.

Introduction to this compound

This compound is the S-methylated metabolite of DM4 (ravtansine), a thiol-containing maytansinoid designed for conjugation to monoclonal antibodies.[] Maytansinoids are a class of ansa macrolides that are potent microtubule-targeting agents.[2][] In the context of an ADC, a linker (often a cleavable disulfide bond) attaches DM4 to an antibody that targets a specific tumor-associated antigen.[2] Following binding to the target cancer cell and internalization, the linker is cleaved in the intracellular environment, releasing the active cytotoxic agent.[4] this compound represents a stable, cell-permeable form of the released payload that executes the anti-tumor effect.[][5]

Primary Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4]

This compound exerts its cytotoxic effect through the following steps:

  • Binding to Tubulin: this compound binds to tubulin dimers at or near the vinblastine-binding site.[6][7] This binding interferes with the assembly of tubulin into microtubules.

  • Inhibition of Microtubule Assembly: By binding to tubulin, this compound potently inhibits microtubule polymerization.[8] This disrupts the dynamic instability of microtubules, which is critical for their function.

  • Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5][9]

  • Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the apoptotic cell death machinery, leading to the elimination of the cancer cell.[10]

The following diagram illustrates the overall mechanism of an ADC delivering DM4, which is subsequently metabolized to this compound to induce cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Anti-Tumor Ab + Linker + DM4) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4_SMe This compound (Active Metabolite) Lysosome->DM4_SMe 4. Linker Cleavage & DM4 Release/ Metabolism Tubulin Tubulin Dimers DM4_SMe->Tubulin 5. Binding Microtubule Microtubule (Polymerized) DM4_SMe->Microtubule 6. Inhibition of Polymerization Tubulin->Microtubule Polymerization (Normal Process) Arrest G2/M Mitotic Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis 7. Prolonged Arrest Triggers Death

Fig 1. ADC-mediated delivery and mechanism of this compound.

Quantitative Data

The potency of this compound is reflected in its low IC50 values against various cancer cell lines and its strong inhibition of tubulin polymerization.

Table 1: In Vitro Cytotoxicity of DM4 and its Metabolite this compound
CompoundCell LineCancer TypeIC50 ValueCitation
This compoundKBHuman Nasopharyngeal Carcinoma0.026 nM
This compoundCOLO 205Colorectal Adenocarcinoma~0.1 nM[2]
This compoundA-375Malignant Melanoma~0.1 nM[2]
DM4SK-BR-3Breast Adenocarcinoma0.3 - 0.4 nM
DM4DLD-1Colorectal Adenocarcinoma0.53 nM
DM4HT-29Colorectal Adenocarcinoma3.89 nM
DM4BXPC3Pancreatic Adenocarcinoma1.74 nM
DM4LoVoColorectal Adenocarcinoma (Antigen-Negative)>300 nM

Note: These values are for an ADC (H6-DM4), reflecting targeted delivery, not the free drug.

Table 2: Biochemical Activity against Tubulin
CompoundParameterValueCitation
This compound IC50 (Microtubule Assembly Inhibition) 1.7 ± 0.4 µM
S-methyl DM1IC50 (Microtubule Assembly Inhibition)4.0 ± 0.1 µM
MaytansineIC50 (Microtubule Assembly Inhibition)1.0 ± 0.02 µM
S-methyl DM1K_D (Binding to soluble tubulin)0.93 ± 0.2 µM
MaytansineK_D (Binding to soluble tubulin)0.86 ± 0.2 µM[8]

Signaling Pathway: Mitotic Arrest to Apoptosis

Prolonged mitotic arrest induced by microtubule-disrupting agents like this compound activates a specific signaling cascade that commits the cell to apoptosis. This process is primarily mediated by the intrinsic, or mitochondrial, pathway.

  • Sustained CDK1 Activity: Mitotic arrest leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis.[]

  • Phosphorylation of Bcl-2 Family Proteins: Normally, CDK1 activity is transient. During prolonged arrest, sustained CDK1 activity leads to the hyperphosphorylation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[9] This phosphorylation is thought to inactivate their protective function.

  • Degradation of Mcl-1: Sustained CDK1 activity also promotes the phosphorylation and subsequent proteasomal degradation of another key anti-apoptotic protein, Mcl-1.[][2]

  • Activation of the Intrinsic Pathway: The inactivation and degradation of anti-apoptotic proteins shift the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, primarily caspase-3.

  • Execution of Apoptosis: Active caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial (Intrinsic) Pathway DM4_SMe This compound Tubulin Tubulin Disruption DM4_SMe->Tubulin Arrest Prolonged Mitotic Arrest Tubulin->Arrest CDK1 Sustained CDK1 Activity Arrest->CDK1 Bcl2_BclxL Anti-Apoptotic Bcl-2, Bcl-xL CDK1->Bcl2_BclxL Phosphorylation Mcl1 Anti-Apoptotic Mcl-1 CDK1->Mcl1 Phosphorylation Bcl2_P Inactive p-Bcl-2, p-Bcl-xL Bcl2_BclxL->Bcl2_P Mcl1_deg Mcl-1 Degradation Mcl1->Mcl1_deg Bax_Bak Pro-Apoptotic Bax, Bak MOMP MOMP Bax_Bak->MOMP Activation Bcl2_P->Bax_Bak Inhibition Removed Mcl1_deg->Bax_Bak Inhibition Removed CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome (Apaf-1, Cyt c) CytC->Apoptosome Assembly Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Substrates Cellular Substrate Cleavage Casp3->Substrates CellDeath Apoptosis Substrates->CellDeath

Fig 2. Signaling cascade from mitotic arrest to apoptosis.

The Bystander Effect

A key feature of ADCs with payloads like this compound is the "bystander effect." Because this compound is a relatively hydrophobic and cell-permeable molecule, once it is released inside the target antigen-positive (Ag+) cancer cell, it can diffuse across the cell membrane into the tumor microenvironment and kill adjacent antigen-negative (Ag-) cancer cells.[5] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.

cluster_tumor Heterogeneous Tumor Microenvironment Ag_pos Antigen-Positive (Ag+) Cell Ag_pos->Ag_pos DM4 This compound Ag_pos->DM4 2. Internalization & Payload Release Ag_neg1 Antigen-Negative (Ag-) Cell Ag_neg1->Ag_neg1 Ag_neg2 Antigen-Negative (Ag-) Cell Ag_neg2->Ag_neg2 ADC ADC ADC->Ag_pos 1. ADC targets Ag+ cell DM4->Ag_neg1 3. Diffusion of This compound DM4->Ag_neg2 3. Diffusion of This compound

Fig 3. The bystander effect of a this compound payload.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Keep on ice for immediate use.

    • Prepare a 100 mM GTP stock solution and dilute to 10 mM in General Tubulin Buffer.

    • Prepare test compound (this compound) stocks in DMSO and dilute to 10X final concentration in General Tubulin Buffer.

  • Assay Setup:

    • Use a temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C.

    • In a pre-chilled 96-well plate on ice, add 10 µL of 10X test compound, control compound (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), or buffer (for vehicle control).

    • Prepare the tubulin polymerization mix on ice by adding GTP to the tubulin solution to a final concentration of 1 mM.

    • Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well for a final volume of 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the 37°C spectrophotometer.

    • Measure the absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.

  • Analysis:

    • Plot absorbance vs. time. The rate of polymerization (Vmax) and the maximum polymer mass (Amax) can be calculated from the resulting curves to determine the inhibitory effect of the compound. The IC50 is the concentration of this compound that reduces the polymerization rate by 50%.

cluster_prep 1. Preparation (on ice) cluster_reaction 2. Reaction Setup cluster_analysis 3. Measurement & Analysis Tubulin Prepare Tubulin in Buffer + GTP Mix Add 90µL Tubulin Mix to initiate Tubulin->Mix Compound Prepare 10x this compound & Controls Plate Add 10µL Compound to cold 96-well plate Compound->Plate Plate->Mix Spectro Incubate at 37°C Read Absorbance (340nm) kinetically for 60-90 min Mix->Spectro Plot Plot Absorbance vs. Time Calculate Vmax, Amax, IC50 Spectro->Plot

Fig 4. Workflow for an in vitro tubulin polymerization assay.
Cell Cycle and Apoptosis Analysis by Flow Cytometry

These protocols are used to quantify the percentage of cells in different phases of the cell cycle (G2/M arrest) and to measure the induction of apoptosis.

Methodology:

  • Cell Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells, centrifuge at ~300 x g for 5 minutes, and wash the pellet with cold PBS.

  • Staining:

    • For Apoptosis (Annexin V/PI Staining):

      • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

      • Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).

      • Incubate for 15 minutes at room temperature in the dark.

    • For Cell Cycle (PI Staining):

      • Fix cells by adding the pellet to ice-cold 70% ethanol while vortexing gently. Incubate for at least 1 hour at 4°C.

      • Wash the fixed cells with PBS.

      • Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer immediately.

    • For apoptosis, differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

    • For cell cycle, use a linear scale for the PI signal to quantify the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.

cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Treat 1. Treat Cells with this compound Harvest 2. Harvest Adherent & Floating Cells Treat->Harvest Stain_A 3a. Stain with Annexin V-FITC & PI Harvest->Stain_A Fix 3b. Fix in 70% Ethanol Harvest->Fix Analyze_A 4a. Flow Cytometry Analysis (Early vs. Late Apoptosis) Stain_A->Analyze_A Stain_C 4b. Stain with PI & RNase A Fix->Stain_C Analyze_C 5b. Flow Cytometry Analysis (G0/G1, S, G2/M Phases) Stain_C->Analyze_C

Fig 5. Workflow for apoptosis and cell cycle analysis.

References

Understanding the structure and properties of DM4-SMe

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DM4-SMe: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly potent, synthetically modified maytansinoid, a class of microtubule-targeting agents. It is the S-methylated metabolite of DM4, a cytotoxic payload frequently used in the development of Antibody-Drug Conjugates (ADCs).[][2][3] This guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Structure and Physicochemical Properties

This compound is a derivative of the 19-membered ansa macrolide maytansine, which is isolated from the shrub Maytenus ovatus.[] The "SMe" designation refers to the sulfhydryl methyl group attached to the sulfur atom of the DM4 molecule, which is crucial for its conjugation to antibodies.[]

Chemical Structure

The chemical structure of this compound is characterized by a complex macrocyclic lactam linked to a chlorinated benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 796073-68-2[3][4][5][6]
Molecular Formula C₃₉H₅₆ClN₃O₁₀S₂[5]
Molecular Weight 826.46 g/mol [5][6]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO.[5][6] Maytansinoids generally exhibit good stability and solubility in water.[]
Storage Stock solutions: -80°C for 6 months; -20°C for 1 month.[3]

Mechanism of Action

This compound exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division.[][2]

Inhibition of Tubulin Polymerization

This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[][7] This disruption of microtubule assembly leads to a cascade of cellular events, ultimately resulting in cell death. The mechanism involves the suppression of microtubule dynamics, leading to mitotic arrest.[][8]

Cell Cycle Arrest

By interfering with the formation and function of the mitotic spindle, this compound induces cell cycle arrest, primarily at the G2/M phase.[9] This blockage of cell division is a key contributor to its anticancer activity.

Signaling Pathway

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, a crucial cell cycle checkpoint that ensures proper chromosome segregation. This leads to a prolonged mitotic arrest and ultimately triggers apoptosis (programmed cell death).

DM4_SMe_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Cell Cycle Arrest DM4_SMe This compound Tubulin Tubulin Binding DM4_SMe->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest G2/M Phase Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Cytotoxicity

This compound is a highly potent cytotoxic agent with activity in the sub-nanomolar range against various cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
KBHuman nasopharyngeal carcinoma0.026[3][4][5][6][10]
HT-29Colon cancerPotent cytotoxicity observed[11]
HCT116Colon cancerPotent cytotoxicity observed[11]
HCT15Colon cancerPotent cytotoxicity observed[11]
Caco-2Colon cancerPotent cytotoxicity observed[11]
DLD-1Colon cancerPotent cytotoxicity observed[11]
SW48Colon cancerPotent cytotoxicity observed[11]
SW480Colon cancerPotent cytotoxicity observed[11]
COLO 205Colon cancerEqually effective as in A-375[9]
A-375MelanomaEqually effective as in COLO 205[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the chemical modification of maytansinol. A detailed, multi-step synthesis process for DM4, the precursor to this compound, has been described.[2] This process involves the reaction of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine with maytansinol, followed by purification. The final step to obtain this compound involves the reduction of the disulfide bond in the DM4 precursor.

Tubulin Polymerization Assay

This assay is crucial for evaluating the inhibitory effect of this compound on microtubule formation.

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as a destabilizer)

  • 384-well black wall microplates

  • Temperature-controlled spectrophotometer

Workflow:

Tubulin_Polymerization_Assay_Workflow Experimental Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagents: - Tubulin solution in buffer - this compound dilutions - Control solutions Prewarm_Plate Pre-warm 384-well plate to 37°C Add_Components Add reaction components to wells: - Buffer, GTP, Glycerol - this compound or controls Prepare_Reagents->Add_Components Add_Tubulin Initiate polymerization by adding tubulin solution Add_Components->Add_Tubulin Measure_Absorbance Measure absorbance at 340 nm every minute for 60 minutes at 37°C Add_Tubulin->Measure_Absorbance Analyze_Data Analyze data: - Plot absorbance vs. time - Determine Vmax and extent of polymerization Measure_Absorbance->Analyze_Data

Caption: Workflow of the tubulin polymerization assay.

Procedure:

  • Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (1 mM) and glycerol (10%).[12]

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Pre-warm the 384-well microplate to 37°C.[13]

  • Assay:

    • In the pre-warmed plate, add the diluted this compound, control compounds, or buffer (for the negative control) to the appropriate wells.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a duration of 60 minutes.[13]

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls.

Conclusion

This compound is a potent microtubule-depolymerizing agent with significant potential as a cytotoxic payload in ADCs. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization and subsequent cell cycle arrest, makes it a valuable tool in targeted cancer therapy research. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound.

References

The Role of DM4-SMe in Targeted Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer treatment is continuously evolving, with a significant shift towards targeted therapies that offer higher precision and reduced systemic toxicity compared to conventional chemotherapy. Antibody-drug conjugates (ADCs) represent a cornerstone of this paradigm shift, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the arsenal of cytotoxic agents, the maytansinoid derivative DM4, and its metabolite DM4-SMe, have emerged as critical components in the development of next-generation ADCs. This technical guide provides a comprehensive overview of the role of this compound in targeted cancer therapy, detailing its mechanism of action, experimental evaluation, and preclinical data.

Core Concepts: this compound and its Mechanism of Action

DM4 is a potent microtubule-targeting agent, a synthetic analog of maytansine, which is a natural product isolated from the shrub Maytenus ovatus.[1] DM4 exerts its cytotoxic effects by inhibiting tubulin polymerization, a crucial process for the formation of microtubules.[2] Microtubules are dynamic structures essential for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell structure.[3]

By binding to tubulin, DM4 disrupts microtubule dynamics, leading to a mitotic block in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2][3] The high cytotoxicity of maytansinoids, often in the sub-nanomolar range, makes them ideal payloads for ADCs.[1]

This compound is a thiol-containing metabolite of DM4 that is often the active form released within the target cancer cell.[4][5] In many ADC designs, DM4 is attached to the antibody via a linker that can be cleaved inside the cell, releasing the active this compound payload.[5] This targeted release mechanism ensures that the potent cytotoxic agent is concentrated at the tumor site, minimizing off-target toxicity to healthy tissues.

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

The disruption of microtubule dynamics by this compound triggers a cascade of events culminating in apoptosis. While the complete pathway is complex and can be cell-type dependent, a general overview is presented below.

DM4_SMe This compound Tubulin Tubulin Dimers DM4_SMe->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptotic_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptotic_Signal Triggers Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound Containing ADCs

The potency of ADCs is a critical parameter evaluated during preclinical development. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of various this compound containing ADCs across different cancer cell lines.

ADC TargetADC NameCancer Cell LineTarget ExpressionIC50 (nM)Reference
CEACAM5Tusamitamab RavtansineMKN-45HighSub-nanomolar[6]
CEACAM5Tusamitamab RavtansineLS174THighNot specified[7]
DDR1T4H11-DM4HT-29HighNot specified[8]
DDR1T4H11-DM4HCT116ModerateNot specified[8]
DDR1T4H11-DM4HCT15LowNot specified[8]
Nectin-49MW2821VariousHighNot specified[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound containing ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro Bystander Effect Assay (Co-culture Method)

The bystander effect refers to the ability of a cytotoxic agent released from a target cell to kill neighboring, non-target cells. This is a crucial property for ADCs, especially in heterogeneous tumors.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification)

  • Complete cell culture medium

  • 96-well plates

  • This compound containing ADC with a cleavable linker

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1) and total cell density. Include control wells with only Ag+ cells and only Ag- cells.

  • ADC Treatment: Treat the co-cultures and control wells with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and bystander killing (e.g., 96 hours).

  • Viability Assessment:

    • For fluorescently labeled Ag- cells, quantify their viability by measuring the fluorescence intensity using a plate reader or by cell counting using a fluorescence microscope.

    • Alternatively, use flow cytometry to distinguish and quantify the viability of the two cell populations based on the fluorescent marker and a viability dye (e.g., Propidium Iodide).

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Preclinical Development Workflow for ADCs

The development of an antibody-drug conjugate is a multi-step process that involves careful selection and optimization of each component.

cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Humanization Target_ID->Ab_Generation Payload_Linker Payload (this compound) & Linker Selection Ab_Generation->Payload_Linker Conjugation Conjugation & Characterization Payload_Linker->Conjugation In_Vitro In Vitro Studies (Cytotoxicity, Bystander Effect) Conjugation->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Tox->PK_PD IND IND-Enabling Studies PK_PD->IND Phase_I Phase I Trials (Safety & Dosage) IND->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III

Figure 2: Generalized preclinical to clinical workflow for ADC development.

The Bystander Effect of this compound ADCs

The ability of this compound to induce a bystander effect is largely dependent on the linker technology used in the ADC. ADCs with cleavable linkers, such as disulfide or peptide linkers, are designed to release the payload within the tumor microenvironment or inside the target cell.[10] If the released payload, in this case, this compound, is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative cancer cells.[11] This is a significant advantage in treating heterogeneous tumors where not all cancer cells express the target antigen.

cluster_ADC Antibody-Drug Conjugate cluster_TargetCell Antigen-Positive Target Cell cluster_BystanderCell Antigen-Negative Bystander Cell ADC ADC (Anti-Target Ab + Linker + DM4) Receptor Target Antigen ADC->Receptor Binds to Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage DM4_SMe_Release This compound Release Cleavage->DM4_SMe_Release Apoptosis_Target Apoptosis DM4_SMe_Release->Apoptosis_Target Induces DM4_SMe_Diffusion This compound Diffusion DM4_SMe_Release->DM4_SMe_Diffusion Diffuses out of cell Bystander_Cell Bystander Cell Apoptosis_Bystander Apoptosis Bystander_Cell->Apoptosis_Bystander Induces DM4_SMe_Diffusion->Bystander_Cell Enters

Figure 3: Mechanism of the bystander effect with a cleavable linker ADC.

In Vivo Efficacy of this compound Containing ADCs

Preclinical in vivo studies are essential to evaluate the anti-tumor activity and tolerability of ADCs in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

ADCTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Tusamitamab RavtansineNSQ NSCLC PDX100 mg/m² Q2WSignificant antitumor activity[2]
T4H11-DM4HT-29 Xenograft10 mg/kg, IV on days 1, 4, 7Significant tumor growth inhibition[8]
T4H11-DM4HCT116 Xenograft10 mg/kg, IV on days 1, 4, 7Moderate tumor growth inhibition[8]
T4H11-DM4HCT15 Xenograft10 mg/kg, IV on days 1, 4, 7Minor tumor growth inhibition[8]

Pharmacokinetics of this compound Containing ADCs

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. PK studies in preclinical models provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.

ADCAnimal ModelKey PK ParametersFindingsReference
Tusamitamab RavtansineCynomolgus MonkeyCmax, AUC, ClearanceDose-proportional exposure[5]
rmFR1-12-s-SPDB-DM4MouseADC clearance, biodistributionTarget-mediated drug disposition significantly impacted PK[12]
General DM4 ADCsMouseHalf-life, Volume of distributionHigher DAR species can display faster clearance[9]

Conclusion

This compound stands as a highly potent and clinically validated cytotoxic payload for the development of antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective cancer cell killing. The successful application of this compound in ADCs is critically dependent on the careful engineering of the entire conjugate, including the choice of the target antigen, the antibody backbone, and the linker technology. The ability of this compound to induce a bystander effect when paired with a cleavable linker further enhances its therapeutic potential, particularly in the context of heterogeneous tumors. The comprehensive preclinical evaluation, encompassing in vitro cytotoxicity, bystander effect assays, in vivo efficacy, and pharmacokinetic studies, is paramount to advancing this compound-based ADCs from the laboratory to the clinic. As our understanding of ADC biology deepens, this compound will undoubtedly continue to be a key player in the development of next-generation targeted cancer therapies.

References

The Rise of a Potent Payload: A Technical Guide to the Discovery and Development of Maytansinoid DM4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4, a potent microtubule-disrupting agent, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. A semi-synthetic derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus, DM4 boasts high cytotoxicity, enabling effective therapeutic outcomes at low drug-to-antibody ratios.[1][] Its structural modifications enhance its suitability for conjugation with monoclonal antibodies, offering a versatile platform for developing precisely targeted oncology therapeutics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical development of maytansinoid DM4, with a focus on its application in ADCs.

Discovery and Rationale for Development

Maytansine and its analogs, known as maytansinoids, have long been recognized for their potent anti-cancer properties.[] These 19-membered ansa macrolides induce mitotic arrest and kill tumor cells at subnanomolar concentrations by targeting microtubules.[] However, the systemic toxicity of free maytansinoids limited their therapeutic potential in early clinical trials. The advent of ADCs provided a strategic solution to this challenge, enabling the targeted delivery of these highly potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.

DM4, also known as ravtansine or N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, was specifically synthesized to facilitate its conjugation to antibodies.[] The key structural modification was the introduction of a thiol group, which allows for covalent attachment to monoclonal antibodies through disulfide linkers.[] This design enables the stable circulation of the ADC in the bloodstream and the controlled release of the active DM4 payload within the reducing environment of the target tumor cell.

Chemical Synthesis of Maytansinoid DM4

The synthesis of DM4 is a multi-step process that begins with the natural product maytansinol. A detailed protocol for the synthesis of the thiol-containing side chain and its subsequent conjugation to maytansinol is outlined below.

Experimental Protocol: Synthesis of DM4

Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid

  • Under an argon atmosphere, add 150 mL of anhydrous tetrahydrofuran (THF) to a 500 mL flask equipped with a stir bar and an addition funnel.

  • Add 75 mL of 2.5 M n-BuLi in hexanes (18.7 mmol) via cannula and cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of isobutylene sulfide in anhydrous THF to the cooled reaction mixture.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude mercapto compound.

  • Hydrolyze the crude product with a base (e.g., sodium hydroxide) in a mixture of water and an alcohol (e.g., methanol) to yield 4-mercapto-4-methylpentanoic acid.[3]

Step 2: Preparation of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine

  • Convert 4-mercapto-4-methylpentanoic acid into its corresponding disulfide by reacting it with methyl methanethiolsulfonate (MeSSO2Me).[3]

  • Activate the resulting disulfide compound by converting it into an N-hydroxysuccinimide (NHS) ester.[3]

  • React the NHS ester with N-methyl-L-alanine in the presence of a base (e.g., triethylamine) to yield N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine. Purify the product using column chromatography on silica gel.[3]

Step 3: Acylation of Maytansinol and Final Reduction to DM4

  • React N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine with maytansinol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride in a suitable solvent like dichloromethane. This reaction yields a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe).[3]

  • Separate the desired L-amino acid-containing isomer (L-DM4-SMe) from the mixture using high-performance liquid chromatography (HPLC) with a cyano-bonded column.[3]

  • Reduce the purified L-DM4-SMe with a reducing agent such as dithiothreitol (DTT) to cleave the disulfide bond and generate the free thiol-containing maytansinoid, DM4.[3]

  • Purify the final DM4 product using HPLC.[3]

Mechanism of Action

The cytotoxic activity of DM4 stems from its ability to disrupt microtubule dynamics, a critical process for cell division. Once released inside a target cell, DM4 exerts its potent anti-mitotic effects through a well-defined signaling pathway.

Signaling Pathway of DM4-induced Cytotoxicity

DM4_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC DM4-ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM4 Free DM4 Lysosome->DM4 Linker Cleavage & DM4 Release Tubulin Tubulin Dimers DM4->Tubulin Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a DM4-based ADC.

As illustrated, the ADC first binds to a specific antigen on the surface of a cancer cell, leading to its internalization via receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active DM4 payload into the cytoplasm.[1] Free DM4 then binds to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[4] This binding inhibits tubulin polymerization and disrupts microtubule assembly, leading to a potent suppression of microtubule dynamics.[] The disruption of the microtubule network results in cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[]

Development of DM4-based Antibody-Drug Conjugates

The development of a DM4-based ADC is a comprehensive process that involves antibody selection, linker design, conjugation, and extensive in vitro and in vivo characterization.

Experimental Workflow for DM4-ADC Development

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Characterization cluster_evaluation Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Antigen Identification Ab_Selection Antibody Selection & Engineering Target_ID->Ab_Selection Linker_Payload Linker-DM4 Selection Ab_Selection->Linker_Payload Ab_Modification Antibody Modification (e.g., reduction) Linker_Payload->Ab_Modification Conjugation Conjugation of Linker-DM4 to Antibody Ab_Modification->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Bystander Effect) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Toxicology) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, MTD) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy in specific cancers) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy Studies) Phase_II->Phase_III

Caption: A typical workflow for the development of a DM4-based ADC.

Experimental Protocol: Antibody-DM4 Conjugation using SPDB Linker

This protocol describes a common method for conjugating DM4 to an antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker, which forms a cleavable disulfide bond.

  • Antibody Modification:

    • Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The molar excess of the reducing agent will determine the number of available thiol groups for conjugation.

  • Linker-Payload Preparation:

    • Prepare a solution of the SPDB-DM4 linker-payload in an organic solvent such as dimethylacetamide (DMA).

  • Conjugation Reaction:

    • Add the SPDB-DM4 solution to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours to overnight. The pH of the reaction mixture is crucial and is generally maintained between 6.5 and 7.5.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules from the ADC solution using size-exclusion chromatography (e.g., with a Sephadex G25 column) equilibrated in a suitable buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC using size-exclusion high-performance liquid chromatography (SE-HPLC).

In Vitro and In Vivo Efficacy

The potency and efficacy of DM4 and DM4-based ADCs have been extensively evaluated in numerous preclinical and clinical studies.

In Vitro Cytotoxicity

The in vitro cytotoxicity of DM4 and its ADCs is typically assessed using cell viability assays, such as the MTT or CCK-8 assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the cytotoxic agent.

Table 1: In Vitro Potency of DM4 and DM4-based ADCs

Compound/ADCCell LineTarget AntigenIC50 (pM)Reference
DM4--30 - 60[]
huC242-DM4COLO 205CanAg30[1]
Mirvetuximab Soravtansine (IMGN853)VariousFolate Receptor AlphaVaries by cell line[6]
Tusamitamab Ravtansine (SAR408701)VariousCEACAM5Varies by cell line-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the DM4-ADC or free DM4 for a specified period (typically 72-96 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable curve-fitting model.[7]

Bystander Effect

A significant advantage of some DM4-based ADCs is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable DM4 payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. The bystander effect is often mediated by the S-methylated metabolite of DM4 (S-Me-DM4), which is formed intracellularly and is also highly cytotoxic.

Intracellular Trafficking and Bystander Effect of DM4-ADCs

ADC_Trafficking_Bystander cluster_cell1 Antigen-Positive Cell cluster_cell2 Antigen-Negative Neighboring Cell ADC_bind ADC Binding & Internalization Lysosome1 Lysosomal Trafficking & DM4 Release ADC_bind->Lysosome1 DM4_1 Free DM4 Lysosome1->DM4_1 SMe_DM4 S-Methyl-DM4 (Metabolite) DM4_1->SMe_DM4 Intracellular Methylation Apoptosis1 Apoptosis DM4_1->Apoptosis1 DM4_2 Diffused DM4 DM4_1->DM4_2 Diffusion SMe_DM4->Apoptosis1 SMe_DM4_2 Diffused S-Me-DM4 SMe_DM4->SMe_DM4_2 Diffusion Apoptosis2 Bystander Killing (Apoptosis) DM4_2->Apoptosis2 SMe_DM4_2->Apoptosis2

Caption: Intracellular fate of a DM4-ADC and the bystander effect.

Preclinical and Clinical Development

Numerous DM4-based ADCs have progressed through preclinical and clinical development, targeting a variety of cancers.

Table 2: Selected DM4-based ADCs in Clinical Development

ADC NameTarget AntigenIndicationDevelopment Phase
Mirvetuximab soravtansine (IMGN853)Folate Receptor AlphaOvarian CancerApproved
Tusamitamab ravtansine (SAR408701)CEACAM5Non-Small Cell Lung Cancer, Gastric CancerPhase III
Praluzatamab ravtansine (CX-2009)CD166Various Solid TumorsPhase II
Indatuximab ravtansine (BT062)CD138Multiple MyelomaPhase II
Pharmacokinetics and Toxicology

Pharmacokinetic (PK) studies of DM4-ADCs in animals and humans have shown that the ADC has a long half-life, allowing for sustained delivery of the payload to the tumor. The clearance of the ADC is primarily driven by the antibody component. The free DM4 and its active metabolite, S-Me-DM4, are detectable in plasma, and their concentrations are closely monitored in clinical trials.

The toxicity profile of DM4-based ADCs is largely related to the maytansinoid payload. Common adverse events observed in clinical trials include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicities (nausea, diarrhea), and peripheral neuropathy. Ocular toxicity has also been reported with some DM4-containing ADCs. These toxicities are generally manageable with dose adjustments and supportive care.

Conclusion

Maytansinoid DM4 has proven to be a highly effective and versatile cytotoxic payload for the development of antibody-drug conjugates. Its potent microtubule-disrupting activity, coupled with a chemical structure amenable to linker attachment, has led to the successful development of several targeted cancer therapies. The ongoing research and clinical development of novel DM4-based ADCs continue to hold great promise for improving the treatment outcomes for patients with a wide range of malignancies. The in-depth understanding of its synthesis, mechanism of action, and the nuances of its application in ADCs, as detailed in this guide, is crucial for the continued innovation in this exciting field of oncology drug development.

References

An In-depth Technical Guide to the In Vitro Potency of Unconjugated DM4-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM4-SMe is a potent cytotoxic agent and a key metabolite of antibody-maytansinoid conjugates (AMCs).[1][2][3] As a derivative of the natural anti-mitotic agent maytansine, this compound exerts its powerful cell-killing effect by disrupting microtubule dynamics, a fundamental process for cell division.[2][4] This technical guide provides a comprehensive overview of the in vitro potency, mechanism of action, and relevant experimental methodologies for unconjugated this compound. The data and protocols summarized herein are intended to support researchers and drug development professionals in the evaluation and application of this compound in oncology research and as a cytotoxic payload in antibody-drug conjugates (ADCs).

Mechanism of Action: Microtubule Disruption

The primary anticancer mechanism of this compound is the potent inhibition of microtubule function.[4][] Maytansinoids, including this compound, bind to the β-subunit of tubulin, at or near the vincristine-binding site.[2][] This interaction disrupts the proper assembly and stabilization of microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle.[][]

The key events in the mechanism of action are:

  • Tubulin Binding : this compound binds to tubulin dimers, preventing their polymerization into microtubules.[]

  • Inhibition of Microtubule Assembly : The binding impedes the normal assembly and dynamics of microtubules, leading to their depolymerization.[2][]

  • Cell Cycle Arrest : The disruption of the mitotic spindle triggers a cellular checkpoint, arresting the cell cycle in the G2/M phase.[4][]

  • Induction of Apoptosis : Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis), resulting in the elimination of cancer cells.[4]

This targeted disruption of microtubule function makes this compound a highly potent cytotoxic agent against rapidly dividing tumor cells.[2]

DM4_SMe_Mechanism_of_Action cluster_cell Cancer Cell DM4_SMe This compound Tubulin Tubulin β-Subunit DM4_SMe->Tubulin Binds to DM4_SMe->Inhibition MT_Assembly Microtubule Assembly Tubulin->MT_Assembly Spindle Mitotic Spindle Formation MT_Assembly->Spindle G2M_Phase G2/M Phase Spindle->G2M_Phase Progression Apoptosis Apoptosis G2M_Phase->Apoptosis Leads to Inhibition->MT_Assembly Inhibits

Caption: Mechanism of action for this compound.

In Vitro Potency of Unconjugated this compound

Unconjugated this compound demonstrates exceptionally high cytotoxic potency across various cancer cell lines, with activity observed at sub-nanomolar concentrations.[1][2] Its effectiveness is independent of an antibody-targeting mechanism, allowing for the direct assessment of its intrinsic cell-killing capability.

The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for unconjugated this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
KBHuman Nasopharyngeal Carcinoma0.026[1][3][7]
COLO 205Human Colorectal AdenocarcinomaEqually potent as in A-375[4]
A-375Human Malignant MelanomaEqually potent as in COLO 205[4]

Note: The potency against COLO 205 and A-375 cells was reported as equivalent, highlighting the broad, non-targeted cytotoxicity of the unconjugated agent.[4]

Experimental Protocols

Accurate determination of the in vitro potency of this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for stock solution preparation and a standard cytotoxicity assay.

Preparation of this compound Stock and Working Solutions

Proper handling and preparation of this compound solutions are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, low-retention microcentrifuge tubes

Protocol for 10 mM Stock Solution:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare the stock solution by dissolving this compound powder in anhydrous DMSO to a final concentration of 10 mM. For example, add 121.1 µL of DMSO to 1 mg of this compound (MW: 826.46 g/mol ).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol for Working Solutions:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to first perform an intermediate dilution in DMSO before the final dilution in an aqueous medium to prevent precipitation.[3]

In Vitro Cytotoxicity Assay (CellTiter-Glo® or CCK-8)

This protocol outlines a standard luminescence-based (CellTiter-Glo®) or colorimetric (CCK-8) assay to determine the IC50 value of this compound.

Cytotoxicity_Assay_Workflow cluster_workflow General Workflow for In Vitro Cytotoxicity Assay start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 treat Treat cells with This compound incubate1->treat prepare_dm4 Prepare this compound serial dilutions prepare_dm4->treat incubate2 Incubate for 72-96h (Drug Exposure) treat->incubate2 add_reagent Add assay reagent (e.g., CCK-8, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure signal (Absorbance/Luminescence) incubate3->measure analyze Analyze data and calculate IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for a typical cytotoxicity assay.

Materials:

  • Selected cancer cell line (e.g., KB, COLO 205)

  • Complete cell culture medium

  • This compound working solutions

  • Sterile 96-well flat-bottom plates (clear for colorimetric, white for luminescence)

  • Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment : Prepare a 2X concentration serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of this compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Drug Incubation : Incubate the plate for an additional 72 to 96 hours.

  • Reagent Addition :

    • For CCK-8 : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

    • For CellTiter-Glo® : Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement :

    • For CCK-8 : Measure the absorbance at 450 nm using a microplate reader.

    • For CellTiter-Glo® : Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).

Conclusion

Unconjugated this compound is a maytansinoid derivative with exceptionally high in vitro cytotoxic potency.[8] Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and apoptosis in cancer cells.[2][] The sub-nanomolar IC50 values reported in multiple cell lines underscore its potential as a highly effective cytotoxic payload for antibody-drug conjugates, where its potency can be selectively directed to tumor cells, thereby widening its therapeutic window.[] The standardized protocols provided in this guide offer a reliable framework for researchers to further investigate and harness the powerful anticancer properties of this compound.

References

Intracellular Processing of DM4-SMe from Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular journey of DM4-SMe, a potent cytotoxic agent, when delivered by an antibody-drug conjugate (ADC). Understanding this intricate process is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. This guide covers the critical steps from cellular uptake to payload release and provides an overview of the experimental protocols used to elucidate these mechanisms.

The Journey of a this compound ADC: From Binding to Cytotoxicity

The efficacy of a this compound ADC is contingent on a series of precisely orchestrated intracellular events. This journey begins with the specific binding of the ADC's monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface and culminates in the release of the cytotoxic payload, this compound, leading to cell death.

Cellular Uptake and Trafficking: The Gateway to the Cell

The initial and crucial step in the intracellular processing of a this compound ADC is its internalization into the target cancer cell. This process is primarily mediated by receptor-mediated endocytosis, a mechanism that ensures the specific uptake of the ADC-antigen complex.

The most common pathways for ADC internalization include:

  • Clathrin-Mediated Endocytosis: This is a major route for the uptake of many ADCs. Upon binding to the target antigen, the ADC-antigen complexes cluster in clathrin-coated pits on the cell membrane, which then invaginate and pinch off to form intracellular vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. ADCs targeting certain receptors, such as the Folate Receptor alpha (FRα), are known to utilize this pathway.[1][2]

  • Macropinocytosis: This is a less specific form of endocytosis involving the formation of large vesicles that engulf extracellular fluid and its contents. While less common for targeted delivery, it can contribute to the non-specific uptake of ADCs.

Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. The vesicle containing the ADC matures from an early endosome, characterized by a slightly acidic pH, to a late endosome, and finally fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in degradative enzymes, providing the ideal environment for payload release.[3]

Linker Cleavage: The Key to Payload Liberation

The linker connecting the DM4 payload to the antibody is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release within the target cell. DM4 is typically conjugated to antibodies via cleavable linkers, most commonly those containing a disulfide bond.

Disulfide Linkers: These linkers are designed to be stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing environment of the cytoplasm and endo-lysosomal compartments.[4] The higher concentration of reducing agents like glutathione (GSH) inside the cell facilitates the reduction of the disulfide bond, releasing the DM4 payload.[4] The steric hindrance around the disulfide bond can be engineered to modulate the stability and release rate of the payload.[5]

Payload Release and Mechanism of Action

Upon cleavage of the linker, the active cytotoxic agent, DM4, is released into the cytoplasm. Subsequently, DM4 can be metabolized to S-methyl-DM4 (this compound), which is also a potent microtubule inhibitor.[6][7][8][9]

Mechanism of Action: DM4 and its metabolite this compound exert their cytotoxic effect by inhibiting the polymerization of tubulin, a key component of microtubules.[10] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

Quantitative Insights into this compound ADC Efficacy

The following tables summarize key quantitative data related to the efficacy and processing of this compound and ADCs incorporating this payload.

ParameterValueCell Line/ConditionsReference
In Vitro Potency of Mirvetuximab Soravtansine (FRα-targeting DM4 ADC)
Objective Response Rate (ORR)32.4%Patients with platinum-resistant ovarian cancer (high FRα expression)[10]
Median Progression-Free Survival (PFS)4.3 monthsPatients with platinum-resistant ovarian cancer (high FRα expression)[10]
Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
Optimal DAR for Therapeutic Index2 to 6Preclinical models[11]
ClearanceRapid clearance observed with DAR of ~9-10Preclinical models[11]
Quantification of DM4 and S-Me-DM4 by HPLC-DAD
Limit of Detection (LOD)0.025 µg/mLPlasma samples[7][8]
Limit of Quantification (LOQ)0.06 µg/mLPlasma samples[7][8]
Linearity Range0.06 - 20 µg/mLPlasma samples[7][8]

Experimental Protocols for Studying Intracellular Processing

A variety of in vitro assays are employed to dissect the intracellular processing of this compound ADCs. Below are detailed methodologies for key experiments.

ADC Internalization Assay using Flow Cytometry

This assay quantifies the amount of ADC internalized by target cells over time.

Materials:

  • Target cells expressing the antigen of interest

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Control non-binding ADC, similarly labeled

  • Trypsin-EDTA

  • Quenching buffer (e.g., acidic glycine buffer, pH 2.5)

  • Flow cytometer

Protocol:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the experiment, cool the plate on ice for 15 minutes.

  • Add the fluorescently labeled ADC or control ADC to the cells at a predetermined concentration and incubate on ice for 1 hour to allow binding but prevent internalization.

  • Wash the cells with cold PBS to remove unbound ADC.

  • To measure total binding, detach one set of cells with trypsin-EDTA and analyze by flow cytometry.

  • To measure internalization, add pre-warmed culture medium to the remaining wells and incubate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the internalization by placing the plate on ice.

  • Wash the cells with cold PBS.

  • To remove surface-bound ADC, add quenching buffer for a short period (e.g., 5 minutes) on ice.

  • Wash the cells with cold PBS.

  • Detach the cells using trypsin-EDTA.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. The remaining fluorescence represents the internalized ADC.

Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

This colorimetric assay determines the viability of cells after treatment with the ADC, providing an IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12][13][14][15]

Materials:

  • Target cells

  • This compound ADC

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Prepare serial dilutions of the this compound ADC in culture medium.

  • Remove the old medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C.

  • Add 10 µL of CCK-8 solution to each well.[12][13][15]

  • Incubate the plate for 1-4 hours at 37°C, until a color change is visible.[12][13][15]

  • Measure the absorbance at 450 nm using a microplate reader.[12][13][14][15]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Quantification of Intracellular DM4 and S-Me-DM4 by HPLC-DAD

This method allows for the precise measurement of the concentration of the released payload and its metabolite within the cancer cells.[6][7][8]

Materials:

  • ADC-treated cells

  • Acetonitrile for protein precipitation

  • N,N-Dimethylacetamide (DMA) for sample reconstitution

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 × 150 mm, 5 µm)[6][7]

  • Mobile phase: Milli-Q water and methanol (25:75, v:v) with 0.1% formic acid[7]

  • DM4 and S-Me-DM4 analytical standards

Protocol:

  • Harvest a known number of ADC-treated cells.

  • Lyse the cells and precipitate the proteins using a cold organic solvent like acetonitrile.

  • Centrifuge to pellet the protein debris and collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of DMA.[7]

  • Inject 20 µL of the sample onto the HPLC system.[7]

  • Perform isocratic elution with the mobile phase at a flow rate of 1 mL/min.[7]

  • Monitor the absorbance at 254 nm.[7]

  • Quantify the concentrations of DM4 and S-Me-DM4 by comparing the peak areas to a standard curve generated with the analytical standards.

Visualizing the Intracellular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Intracellular_Processing_of_DM4_SMe_ADC Intracellular Processing of a this compound ADC cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Compartments ADC This compound ADC Binding Binding ADC->Binding 1. Binding Antigen Tumor-Associated Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome 3. Trafficking LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome LinkerCleavage Disulfide Linker Cleavage (GSH) Lysosome->LinkerCleavage 4. Acidic & Reducing Environment PayloadRelease DM4 Release LinkerCleavage->PayloadRelease Metabolism Metabolism PayloadRelease->Metabolism DM4 DM4_SMe This compound Metabolism->DM4_SMe Tubulin Tubulin DM4_SMe->Tubulin 5. Target Engagement MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CellCycleArrest G2/M Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 6. Cytotoxicity

Caption: Intracellular processing pathway of a this compound ADC.

ADC_Internalization_Signaling Signaling Pathways for ADC Internalization cluster_her2 HER2-Targeted ADC cluster_fra FRα-Targeted ADC HER2_ADC HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Heterodimerization Heterodimerization HER2->Heterodimerization HER3 HER3/EGFR HER3->Heterodimerization HER2_Internalization Clathrin-Mediated Endocytosis Heterodimerization->HER2_Internalization Enhanced Internalization FRA_ADC FRα ADC (e.g., Mirvetuximab Soravtansine) FRA Folate Receptor α (GPI-anchored) FRA_ADC->FRA Binding Caveolae Caveolae Formation FRA->Caveolae FRA_Internalization Caveolae-Mediated Endocytosis Caveolae->FRA_Internalization Experimental_Workflow_ADC_Evaluation Experimental Workflow for Preclinical ADC Evaluation Start Start: Candidate ADC BindingAssay Binding Affinity (e.g., ELISA, SPR) Start->BindingAssay InternalizationAssay Internalization Assay (Flow Cytometry) BindingAssay->InternalizationAssay High Affinity CytotoxicityAssay Cytotoxicity Assay (CCK-8) InternalizationAssay->CytotoxicityAssay Efficient Internalization LinkerStability Linker Stability Assay (in plasma) CytotoxicityAssay->LinkerStability Potent in vitro (low IC50) PayloadQuant Intracellular Payload Quantification (HPLC-DAD) LinkerStability->PayloadQuant Stable in Circulation InVivoStudies In Vivo Efficacy (Xenograft Models) PayloadQuant->InVivoStudies Efficient Payload Release PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling InVivoStudies->PK_PD_Modeling Tumor Regression LeadCandidate Lead Candidate Selection PK_PD_Modeling->LeadCandidate

References

Methodological & Application

Application Notes and Protocols: Conjugation of DM4-SMe to Antibodies using a Cleavable SPDB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] This document provides a detailed protocol for the conjugation of the maytansinoid derivative, DM4-SMe, a potent tubulin inhibitor, to a monoclonal antibody via the cleavable N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.[][4][]

The SPDB linker contains a disulfide bond, which is stable in circulation but is readily cleaved in the reducing environment of the tumor microenvironment and within the target cell, releasing the active this compound payload.[] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent.[2] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing both its efficacy and safety.[6][7] This protocol provides methods for achieving a controlled DAR and its subsequent characterization.

Mechanism of Action

The resulting ADC binds to a specific antigen on the surface of a tumor cell and is internalized, often through receptor-mediated endocytosis.[8][9] Inside the cell, the disulfide bond of the SPDB linker is cleaved, releasing the this compound payload. This compound then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[]

Materials and Reagents

ReagentSupplierCatalog Number (Example)
Monoclonal Antibody (mAb)User-defined-
This compoundMedChemExpressHY-130082
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate)MedChemExpressHY-101140
TCEP (Tris(2-carboxyethyl)phosphine) hydrochlorideThermo Fisher Scientific20491
Phosphate Buffered Saline (PBS), pH 7.4Sigma-AldrichP5493
Sodium Borate Buffer, pH 8.0Sigma-AldrichS9649
EDTA (Ethylenediaminetetraacetic acid)Sigma-AldrichE9884
N,N-Dimethylacetamide (DMA)Sigma-Aldrich38840
Sephadex G-25 Desalting ColumnCytiva17085101
Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)MilliporeSigmaUFC901024
Hydrophobic Interaction Chromatography (HIC) ColumnAgilent5190-2527
Ammonium SulfateSigma-AldrichA4418
Sodium Phosphate, Monobasic and DibasicSigma-AldrichS0751, S0876
Acetonitrile (ACN)Sigma-Aldrich34851
Isopropyl Alcohol (IPA)Sigma-Aldrich190764
Formic AcidSigma-AldrichF0507

Experimental Protocols

Antibody Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl groups for linker conjugation. The goal is to achieve an average of 4 available cysteines per antibody.

  • Buffer Exchange: Exchange the antibody buffer to a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5). This can be done using a desalting column or centrifugal filter units.

  • Antibody Concentration: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in conjugation buffer). Add 2.75 molar equivalents of TCEP to the antibody solution.[10]

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.[10]

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.

Linker Activation and Conjugation

This step involves reacting the reduced antibody with the SPDB linker.

  • SPDB Solution: Prepare a stock solution of SPDB in a water-miscible organic solvent such as DMA (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-fold molar excess of the SPDB solution to the reduced and purified antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

This compound Conjugation

This protocol describes the conjugation of the thiol-containing this compound to the SPDB-modified antibody.

  • This compound Solution: Prepare a stock solution of this compound in DMA (e.g., 10 mM).

  • Conjugation Reaction: Add a 1.7 to 10-fold molar excess of the this compound solution to the SPDB-modified antibody.[11] The final DMA concentration should be maintained at or below 10%.

  • Incubation: Incubate the reaction overnight at room temperature with gentle mixing.[11]

ADC Purification

Purification is essential to remove unconjugated drug, linker, and any aggregates. Size-Exclusion Chromatography (SEC) is a common method for this purpose.[12][13]

  • Column Equilibration: Equilibrate a Sephadex G-25 or a similar SEC column with a formulation buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the conjugation reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules like unconjugated this compound and linker byproducts will be retained and elute later.

  • Fraction Collection and Pooling: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. Pool the fractions containing the purified ADC.

  • Concentration and Buffer Exchange: Concentrate the pooled ADC fractions and perform a final buffer exchange into the desired formulation buffer using centrifugal filter units.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of different drug-loaded species.[14][15][16] The hydrophobicity of the ADC increases with the number of conjugated this compound molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.[11]

    • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, with 10-25% IPA or ACN.[16]

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Conditions:

    • Column: A suitable HIC column (e.g., Agilent AdvanceBio HIC).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm and 252 nm (for DM4).

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody (DAR0) and each of the drug-conjugated species (DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Peak Area of all species))

DAR Determination by Mass Spectrometry (MS)

Intact mass analysis by LC-MS can provide a precise determination of the DAR and the distribution of drug-loaded species.[6][17][18]

  • Sample Preparation: The ADC sample may require desalting and dilution in an MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS Analysis:

    • Use a reversed-phase column suitable for protein analysis.

    • Employ a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in the appropriate mass range for the intact ADC.

  • Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

  • DAR Calculation: Determine the mass of the unconjugated antibody and the mass difference corresponding to the addition of each this compound-SPDB moiety. Calculate the average DAR based on the relative abundance of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on a target cancer cell line.[19][20][21]

  • Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control ADC (or unconjugated antibody) in cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the cells with the ADC for a period of 72-120 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Summary of a Typical this compound Conjugation Reaction
ParameterValue
Antibody Concentration10 mg/mL
Molar Ratio of TCEP to Antibody2.75:1
Molar Ratio of SPDB to Antibody5:1
Molar Ratio of this compound to Antibody10:1
Final DMA Concentration< 10% (v/v)
Reaction Time (this compound)16-18 hours
Reaction TemperatureRoom Temperature
Purification MethodSize-Exclusion Chromatography (G-25)
Table 2: Representative Characterization Data for a this compound ADC
Characterization MethodParameterResult
HIC-HPLCAverage DAR3.5 - 4.0
% Unconjugated Ab< 5%
Mass SpectrometryAverage DAR3.6
SEC-HPLC% Monomer> 95%
% Aggregates< 5%
In Vitro CytotoxicityIC50 (Target Cells)0.1 - 10 nM
IC50 (Control Cells)> 1000 nM

Visualizations

ADC_Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_linker_conjugation Step 2: Linker Conjugation cluster_drug_conjugation Step 3: Drug Conjugation cluster_purification Step 4: Purification mAb Monoclonal Antibody (mAb) TCEP TCEP Addition mAb->TCEP reduced_mAb Reduced mAb (with -SH groups) TCEP->reduced_mAb SPDB SPDB Linker Addition reduced_mAb->SPDB modified_mAb SPDB-modified mAb SPDB->modified_mAb DM4 This compound Addition modified_mAb->DM4 ADC This compound ADC DM4->ADC SEC Size-Exclusion Chromatography ADC->SEC purified_ADC Purified ADC SEC->purified_ADC

Caption: Workflow for the synthesis of a this compound antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage (Reduction) Lysosome->Cleavage DM4_release Released this compound Cleavage->DM4_release Tubulin Tubulin DM4_release->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action of a this compound ADC.

References

Application Notes and Protocols: Linker Chemistry for Attaching DM4-SMe to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Maytansinoid DM4, a highly potent tubulin inhibitor, is a clinically relevant payload for ADCs. The methyl sulfide-containing derivative, DM4-SMe, provides a stable thiol group for conjugation to an antibody via a linker. The choice of linker chemistry is critical as it significantly impacts the stability, efficacy, and safety profile of the resulting ADC.

These application notes provide detailed protocols for the conjugation of this compound to antibodies using different linker strategies, methods for the characterization of the resulting ADCs, and protocols for in vitro functional assessment.

Mechanism of Action of DM4

DM4 and its active metabolites, such as S-methyl-DM4, exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin, the fundamental protein component of microtubules, and suppress the dynamic instability required for proper mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The ability of DM4 and its metabolites to diffuse across cell membranes also contributes to a "bystander effect," where neighboring antigen-negative tumor cells can be killed.

Signaling Pathway of DM4-Induced Cytotoxicity

DM4_Signaling ADC DM4-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM4_release DM4 Release Lysosome->DM4_release Linker Cleavage/ Antibody Degradation Tubulin Tubulin Dimers DM4_release->Tubulin Disruption Suppression of Microtubule Dynamics DM4_release->Disruption Inhibition Bystander Bystander Effect (DM4 Diffusion) DM4_release->Bystander Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M) Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: DM4-ADC mechanism of action from cell binding to apoptosis.

Linker Chemistry Selection

The choice of linker is a critical decision in ADC design, influencing both stability in circulation and payload release at the tumor site.

Decision Framework for Linker Selection

Linker_Decision_Tree Start Start: Linker Selection Payload_Properties Payload Properties (e.g., Hydrophobicity) Start->Payload_Properties Release_Mechanism Desired Release Mechanism? Payload_Properties->Release_Mechanism Hydrophobic Payload Hydrophilic Consider Hydrophilic Linker (e.g., PEG, sulfonate) Payload_Properties->Hydrophilic High DAR desired Cleavable Cleavable Linker Release_Mechanism->Cleavable Intracellular Cleavage NonCleavable Non-Cleavable Linker Release_Mechanism->NonCleavable Lysosomal Degradation Target_Antigen Target Antigen Properties (e.g., Internalization Rate) Target_Antigen->Release_Mechanism Disulfide Disulfide Linker (e.g., SPDB) Cleavable->Disulfide Reductive Environment Peptide Peptide Linker (e.g., Val-Cit) Cleavable->Peptide Enzymatic Cleavage Thioether Thioether Linker (e.g., SMCC) NonCleavable->Thioether Conjugation_Site Select Conjugation Site Disulfide->Conjugation_Site Peptide->Conjugation_Site Thioether->Conjugation_Site

Caption: Decision tree for selecting an appropriate ADC linker chemistry.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation via a Disulfide Linker (e.g., SPDB-DM4)

This protocol describes the conjugation of DM4 to an antibody through the native interchain disulfide bonds of the antibody.

Application Notes and Protocols for SMCC-Mediated DM4-SMe Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the cytotoxic agent DM4-SMe to a monoclonal antibody (mAb) using the non-cleavable linker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.

Introduction

Antibody-Drug Conjugates (ADCs) are designed to selectively deliver potent cytotoxic agents to cancer cells by harnessing the specificity of monoclonal antibodies for tumor-associated antigens. The linker connecting the antibody and the cytotoxic payload plays a crucial role in the stability and efficacy of the ADC. SMCC is a popular heterobifunctional crosslinker that forms a stable, non-cleavable thioether bond, ensuring that the cytotoxic payload remains attached to the antibody until it is internalized by the target cell and degraded within the lysosome.[1][2]

DM4 is a highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[3] Its thiol-containing variant, this compound, is suitable for conjugation to the maleimide group of an activated antibody. This document outlines the principles, protocols, and characterization methods for the successful conjugation of this compound using the SMCC linker.

Principle of the Reaction

The conjugation process involves a two-step reaction:

  • Antibody Activation: The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with primary amines, primarily on the side chains of lysine residues on the monoclonal antibody, forming a stable amide bond. This reaction results in a maleimide-activated antibody.

  • Payload Conjugation: The thiol group of this compound then reacts with the maleimide group of the activated antibody via a Michael addition reaction. This forms a stable thioether bond, resulting in the final ADC.

Data Summary

The following tables summarize key quantitative data related to the performance of maytansinoid-based ADCs. While specific data for a this compound conjugate prepared with an SMCC linker is not extensively available in the public domain, the following represents typical values based on similar maytansinoid ADCs, such as those utilizing DM1.

Table 1: Representative In Vitro Cytotoxicity of DM4 and a Maytansinoid-Based ADC

CompoundCell LineTarget AntigenIC50 (pM)
DM4 Various Cancer Cell LinesN/A30 - 60[4]
Anti-HER2-SMCC-DM1 HER2-positive Breast CancerHER2158 - 4000[5]
Anti-c-Kit-SMCC-DM1 SCLC Cellsc-Kit~2160[5]

Table 2: Representative Plasma Stability of a Non-Cleavable Maytansinoid ADC

Time in Human Plasma (days)Percentage of Intact ADC (Illustrative)
0100%
1>95%
3>90%
7>85%

Note: Non-cleavable linkers like SMCC generally exhibit high stability in plasma, with minimal premature drug release.[6]

Experimental Protocols

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Cation Exchange Chromatography (CEX))

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Protocol 1: Activation of Monoclonal Antibody with SMCC Linker

This protocol describes the first step of the conjugation, where the antibody is activated with the SMCC linker.

1. Antibody Preparation:

  • Dialyze or buffer exchange the monoclonal antibody into the Conjugation Buffer.

  • Adjust the antibody concentration to 5-10 mg/mL.

2. SMCC-Linker Activation:

  • Dissolve SMCC in anhydrous DMSO or DMAc to a final concentration of 10 mM immediately before use.

  • Add a 5- to 10-fold molar excess of the dissolved SMCC to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

3. Removal of Excess Linker:

  • Immediately after the incubation, remove the excess, unreacted SMCC linker using a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.

  • Collect the protein fractions containing the maleimide-activated antibody. The activated antibody should be used immediately in the next step.

Protocol 2: Conjugation of this compound to Activated Antibody

This protocol outlines the conjugation of the thiol-containing drug, this compound, to the maleimide-activated antibody.

1. This compound Preparation:

  • Dissolve this compound in anhydrous DMSO or DMAc to a concentration of 10 mM.

2. Conjugation Reaction:

  • Add the dissolved this compound to the solution of the maleimide-activated antibody. A typical starting point is a 1.5 to 3-fold molar excess of this compound relative to the number of available maleimide groups on the antibody.

  • Incubate the reaction for 2 to 4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

3. Quenching the Reaction:

  • To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine to the reaction mixture at a final concentration of 1 mM.

  • Incubate for an additional 20-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated drug, residual linker, and to isolate the ADC with the desired drug-to-antibody ratio (DAR).

1. Initial Purification (Removal of Small Molecules):

  • Use a desalting column or tangential flow filtration (TFF) to remove unconjugated this compound, quenching reagent, and other small molecule impurities.

2. Chromatographic Purification (Fractionation of ADC Species):

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs, as the hydrophobicity of the conjugate increases with the number of attached drug molecules.

    • Equilibrate the HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

    • Load the ADC sample.

    • Elute with a decreasing salt gradient to separate the different DAR species.[7]

  • Cation Exchange Chromatography (CEX): CEX can also be used to separate ADC species based on differences in their overall charge.[8]

    • Equilibrate the CEX column at a specific pH where the ADC species will bind.

    • Elute with an increasing salt gradient or a pH gradient.

3. Formulation:

  • Pool the fractions containing the desired ADC species.

  • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the ADC.

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., 252 nm for maytansinoids). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): As mentioned in the purification section, HIC can be used analytically to determine the distribution of different DAR species. The peak areas of the different species can be used to calculate the average DAR.[9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass information to determine the DAR distribution.

2. Analysis of Purity and Aggregation:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the apparent molecular weight of the ADC and to check for fragmentation.

3. In Vitro Cytotoxicity Assay:

  • Perform a cell-based assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of the ADC on target antigen-positive and antigen-negative cancer cell lines to confirm its potency and specificity.

Visualizations

SMCC_DM4_SMe_Conjugation_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mAb Monoclonal Antibody (mAb) Activated_mAb Maleimide-Activated mAb mAb->Activated_mAb  + SMCC (NHS ester reaction with Lysine) SMCC SMCC Linker SMCC->Activated_mAb ADC_Crude Crude ADC Mixture Activated_mAb->ADC_Crude  + this compound (Thioether bond formation) DM4_SMe This compound (Thiol-containing drug) DM4_SMe->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC  Chromatography (HIC/CEX) Analysis DAR Determination Purity Analysis Functional Assays Purified_ADC->Analysis

Caption: Workflow for SMCC-mediated this compound conjugation to an antibody.

Signaling_Pathway ADC Anti-Tumor Antigen ADC (SMCC-DM4-SMe) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Released_Payload Released DM4-Lys-SMCC Degradation->Released_Payload Tubulin Tubulin Released_Payload->Tubulin 5. Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a non-cleavable SMCC-DM4-SMe ADC.

References

Application Notes and Protocols for SPDB-Linked Cleavable DM4-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the SPDB linker in the development of cleavable antibody-drug conjugates (ADCs) with the cytotoxic payload DM4-SMe.

Introduction

Antibody-drug conjugates are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.[2] The N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a cleavable linker that contains a disulfide bond. This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reductive intracellular environment of tumor cells, which have a high concentration of glutathione.[1][3] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[1]

The maytansinoid DM4 is a potent microtubule-depolymerizing agent that induces cell cycle arrest and apoptosis.[4][5] When coupled with the SPDB linker, the resulting SPDB-DM4 ADC can effectively target and eliminate cancer cells. The thiol-containing metabolite of DM4, this compound, is released upon cleavage of the disulfide bond within the target cell.[4]

Mechanism of Action

The mechanism of action for an SPDB-DM4-SMe ADC involves several key steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable SPDB linker prevents premature release of the DM4 payload.[1] The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.[6]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[6]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Linker Cleavage: Inside the lysosome and cytoplasm, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the SPDB linker.[1][3]

  • Payload Release: This cleavage releases the active cytotoxic payload, this compound.[4]

  • Cytotoxicity: The released this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis of the cancer cell.[4][5]

  • Bystander Effect: The released, cell-permeable this compound can also diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity of SPDB-DM4 ADCs
ADCTarget AntigenCell LineIC50 (ng/mL)Reference
huC242-SPDB-DM4CanAgCOLO 205~1[2]
Anti-EpCAM-SPDB-DM4EpCAMHT-29Not specified, but cytotoxic[8]
CDH6-SPDB-DM4Cadherin-6OVCAR3Not specified, but active[1]
SeriMab-SPDB-DM4 (DAR 4)Not specifiedNot specifiedComparably active to lysine-conjugated Ab-SPDB-DM4 (DAR 3.4)[9]
Table 2: In Vivo Efficacy of SPDB-DM4 ADCs
ADCTumor ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
huC242-SPDB-DM4HT-29 Human Colon Tumor XenograftSCID MiceSingle dose of 150 µg/kgSignificant tumor regression[2]
CDH6-SPDB-DM4OVCAR3 XenograftNSG MiceSingle dose of 5 mg/kgSignificant tumor growth inhibition compared to control[1]
CDH6-sulfo-SPDB-DM4OVCAR3 XenograftNSG MiceSingle doses of 1.25, 2.5, and 5 mg/kgDose-dependent tumor regression[1]
Table 3: Drug-to-Antibody Ratio (DAR) of SPDB-DM4 ADCs
AntibodyConjugation MethodAverage DARReference
19 anti-Antigen B antibodiesMicroscale lysine conjugation3.1 ± 0.5[10]
SeriMab (N-terminal serine)Site-specific2 and 4[9]

Experimental Protocols

Protocol 1: Synthesis of SPDB-DM4 Antibody-Drug Conjugate (mg scale)

This protocol describes the conjugation of SPDB-DM4 to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SPDB-DM4 linker-payload

  • Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

  • Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Storage buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the reaction buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve SPDB-DM4 in DMA or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the SPDB-DM4 stock solution to the antibody solution with gentle mixing. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and needs to be optimized for each antibody. A typical starting point is a 5-8 fold molar excess of SPDB-DM4.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column with storage buffer.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the DAR (see Protocol 2).

    • Assess the percentage of monomer, aggregate, and fragment using SEC.

  • Storage:

    • Store the purified ADC at 2-8°C or frozen at -20°C or -80°C.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol

  • ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked; a broader distribution for lysine-linked).

    • Calculate the weighted average DAR using the following formula: Average DAR = (Σ (% Peak Area of each species * DAR of each species)) / (Σ % Peak Area of all species)

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • SPDB-DM4 ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the SPDB-DM4 ADC and control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Bystander Effect Co-Culture Assay

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)

  • Cell culture medium

  • 96-well cell culture plates

  • SPDB-DM4 ADC and control antibody

  • Flow cytometer or fluorescence microscope

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow the cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the SPDB-DM4 ADC and control antibody.

    • Incubate the plate for 72-120 hours.

  • Analysis:

    • Harvest the cells and analyze the viability of the antigen-negative (GFP-positive) cell population by flow cytometry, gating on the fluorescent signal.

    • Alternatively, visualize and quantify the reduction in the fluorescent cell population using a fluorescence microscope.

  • Data Interpretation:

    • A significant reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Bloodstream cluster_cell Tumor Cell cluster_bystander Neighboring Cell ADC SPDB-DM4 ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulin Tubulin Lysosome->Tubulin 4. Cleavage & 5. Payload Release (this compound) Bystander Neighboring Tumor Cell (Bystander Effect) Lysosome->Bystander 7. Bystander Killing Apoptosis Apoptosis Tubulin->Apoptosis 6. Cytotoxicity Bystander_Apoptosis Apoptosis Bystander->Bystander_Apoptosis

Caption: Mechanism of action of an SPDB-DM4 ADC.

ADC_Synthesis_Workflow mAb Monoclonal Antibody Conjugation Conjugation Reaction (Lysine residues) mAb->Conjugation LinkerPayload SPDB-DM4 LinkerPayload->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, SEC, etc.) Purification->Characterization FinalADC Purified SPDB-DM4 ADC Characterization->FinalADC

Caption: Workflow for SPDB-DM4 ADC synthesis.

Bystander_Effect_Assay cluster_setup Assay Setup Ag_pos Antigen-Positive Cells CoCulture Co-culture Ag_pos->CoCulture Ag_neg Antigen-Negative Cells (GFP+) Ag_neg->CoCulture Treatment Treat with SPDB-DM4 ADC CoCulture->Treatment Incubation Incubate (72-120h) Treatment->Incubation Analysis Analyze Viability of GFP+ Cells (Flow Cytometry/Microscopy) Incubation->Analysis Result Bystander Effect Quantified Analysis->Result

Caption: Bystander effect co-culture assay workflow.

References

Application Notes: Assessing DM4-SMe ADC Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells.[1][2] An ADC consists of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a cytotoxic payload, and a chemical linker connecting the two. This targeted delivery strategy aims to maximize efficacy while minimizing systemic toxicity.

DM4-SMe is a highly potent maytansinoid derivative used as a cytotoxic payload in several ADCs.[][4] Maytansinoids exert their anticancer effects by inhibiting tubulin polymerization, a critical process for microtubule formation.[][5] The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[][5][6] The SMe (sulfhydryl methyl) group provides a stable linkage point for attaching the DM4 payload to the antibody via a linker.[]

Evaluating the in vitro cytotoxicity of this compound ADCs is a critical step in their preclinical development.[7][8][9][10] These assays are essential for screening ADC candidates, determining their potency (e.g., IC50 values), and assessing their specificity for antigen-expressing cancer cells over antigen-negative cells.[7][9] This document provides an overview of common cell viability assays and detailed protocols for assessing the cytotoxicity of this compound ADCs.

Mechanism of Action of a this compound ADC

An ADC containing the this compound payload follows a multi-step process to induce cancer cell death. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[2][] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[2] The ADC is then trafficked to lysosomes, where the linker is cleaved, releasing the active DM4 payload into the cytoplasm.[2][] Free DM4 binds to tubulin, disrupting microtubule assembly, which leads to cell cycle arrest and apoptosis.[][5]

Mechanism of action for a typical this compound ADC.

Quantitative Data Summary

Cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency. For ADCs, potency is often compared between antigen-positive (target) and antigen-negative (non-target) cell lines to assess specificity.

Compound / ADCCell LineTarget Antigen StatusIC50 Value (nM)Assay TypeReference
This compound (Payload) KBN/A0.026Not Specified[4][11][12]
MMAE (Payload) MCF-7HER2 Negative0.35Not Specified[13]
HER2-targeting ADC BT-474HER2 Positive~1-10 (Varies)Not Specified[13]
HER2-targeting ADC MCF-7HER2 NegativeNo cytotoxicityNot Specified[13]

Table 1: Example cytotoxicity data for ADC payloads and a conceptual HER2-targeting ADC. This table illustrates the high potency of the payload and the target-specific killing of the conjugated ADC.

Application Notes on Common Viability Assays

Several assay types can be used to measure cell viability, each with a different underlying principle. The choice of assay can depend on the experimental goals, cell type, and available equipment.

  • Metabolic Assays (Tetrazolium Reduction):

    • Principle: These colorimetric assays, such as the MTT assay, measure the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple).[14] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[14]

    • Application for ADCs: Widely used for determining ADC potency (IC50) and specificity.[8][9][15] It is a robust and cost-effective method for screening large numbers of ADC candidates.

  • ATP Quantification Assays (Luminescent):

    • Principle: These assays, like the CellTiter-Glo® assay, quantify the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active cells.[16][17] The assay reagent lyses the cells and provides luciferin and luciferase, which generate a luminescent signal in the presence of ATP.[17][18] The light output is directly proportional to the number of viable cells.[16]

    • Application for ADCs: Offers high sensitivity, making it suitable for experiments with low cell numbers and for high-throughput screening.[16][19] Its "add-mix-measure" format simplifies the workflow.[16]

  • Membrane Integrity Assays (Enzyme Release):

    • Principle: These assays measure the integrity of the cell membrane. The Lactate Dehydrogenase (LDH) assay is a common example. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[20] The released LDH activity is measured by a coupled enzymatic reaction that results in a color change, which is proportional to the number of dead or damaged cells.[20]

    • Application for ADCs: Useful for quantifying cytotoxicity by directly measuring cell lysis. It can distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).[21]

  • Apoptosis Assays:

    • Principle: While not direct viability assays, these methods confirm that cell death is occurring via apoptosis, the intended mechanism for maytansinoids.[22][23] Common methods include Annexin V staining (detects early apoptosis), caspase activity assays (detects mid-stage apoptosis), and TUNEL assays (detects late-stage DNA fragmentation).[23][24][25][26]

    • Application for ADCs: Used to confirm the mechanism of action of the DM4 payload and to investigate the kinetics of apoptosis induction.[22]

Experimental Protocols

Protocol 1: MTT Colorimetric Assay for Cell Viability

This protocol describes a standard method for assessing ADC cytotoxicity using the MTT assay in a 96-well plate format.[7][9][15]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7][9]

  • Solubilization solution: 10% SDS in 0.01 M HCl[7][9]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of complete medium.[9] Include wells for blank (medium only) and untreated controls.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.[9]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody. Add 50 µL of the diluted ADC solutions to the appropriate wells. Add 50 µL of fresh medium to control and blank wells.

  • Incubation: Incubate the plate for a period relevant to the ADC's mechanism and cell doubling time (typically 48-144 hours).[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[9]

  • Formazan Development: Incubate at 37°C for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[9]

  • Final Incubation: Incubate the plate overnight at 37°C in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability relative to the untreated control wells and plot the results to determine the IC50 value.

MTT_Workflow arrow arrow start Start seed 1. Seed Cells (1-10k/well in 50µL) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat 3. Add ADC Dilutions (50µL per well) incubate1->treat incubate2 4. Incubate for 48-144h treat->incubate2 add_mtt 5. Add MTT Reagent (20µL of 5mg/mL) incubate2->add_mtt incubate3 6. Incubate for 1-4h (Formazan development) add_mtt->incubate3 solubilize 7. Add Solubilizer (100µL 10% SDS-HCl) incubate3->solubilize incubate4 8. Incubate Overnight (In dark) solubilize->incubate4 read 9. Read Absorbance (570 nm) incubate4->read analyze 10. Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the use of the Promega CellTiter-Glo® assay, a rapid and sensitive method for quantifying viable cells.[16]

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Assay Plate Setup: Seed cells (e.g., 3,000 cells/well) in 100 µL of medium into a white-walled 96-well plate.[27] Prepare wells for untreated controls and background (medium only).

  • Incubation: Incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Add serial dilutions of the this compound ADC to the wells.

  • Incubation: Incubate for the desired treatment period (e.g., 6 to 72 hours).[17][27]

  • Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate percent viability relative to untreated controls and determine the IC50 value.

CTG_Workflow arrow arrow start Start seed 1. Seed Cells in White-Walled Plate start->seed incubate1 2. Incubate Overnight seed->incubate1 treat 3. Add ADC Dilutions incubate1->treat incubate2 4. Incubate for 6-72h treat->incubate2 equilibrate 5. Equilibrate Plate & Reagent to Room Temperature incubate2->equilibrate add_ctg 6. Add CellTiter-Glo® Reagent equilibrate->add_ctg mix_stabilize 7. Mix for 2 min, Incubate for 10 min add_ctg->mix_stabilize read 8. Read Luminescence mix_stabilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Workflow for the CellTiter-Glo® luminescent assay.
Protocol 3: LDH Release Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells into the supernatant.[20]

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well flat-bottom tissue culture plates

  • LDH Cytotoxicity Assay Kit (containing substrate, assay buffer, stop solution)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (100-10,000 cells/well) in 100 µL of medium.[20]

  • Control Wells: Set up the following controls:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with the lysis buffer provided in the kit.

    • Vehicle Control: Cells treated with the drug vehicle.

    • Background Control: Medium without cells.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2.

  • ADC Treatment: Add test compounds (this compound ADC) and vehicle controls to the appropriate wells and incubate for the desired time.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH detection mix according to the kit manufacturer's instructions and add it to each well of the new plate.

  • Incubation: Incubate for up to 60 minutes at room temperature, protected from light.[20]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Correct all readings by subtracting the background control absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)

LDH_Workflow arrow arrow start Start seed 1. Seed Cells and Prepare Controls start->seed incubate1 2. Incubate Overnight seed->incubate1 treat 3. Add ADC / Lysis Buffer incubate1->treat incubate2 4. Incubate for Treatment Period treat->incubate2 transfer 5. Transfer Supernatant to New Plate incubate2->transfer add_reagent 6. Add LDH Detection Mix transfer->add_reagent incubate3 7. Incubate for 60 min (Room Temperature, Dark) add_reagent->incubate3 stop 8. Add Stop Solution incubate3->stop read 9. Read Absorbance (~490 nm) stop->read analyze 10. Analyze Data (% Cytotoxicity) read->analyze end_node End analyze->end_node

Workflow for the LDH release cytotoxicity assay.

References

Application Notes and Protocols for In Vitro Testing of DM4-SMe ADCs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. DM4-SMe is a highly potent maytansinoid payload that, when conjugated to a tumor-targeting antibody, can be effectively delivered to cancer cells. Upon internalization, the this compound is released and exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound ADCs, including cytotoxicity assessment, bystander effect analysis, internalization studies, and elucidation of the mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound and DM4-ADCs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and various DM4-containing ADCs across a range of cancer cell lines. This data provides a comparative view of the potency of these conjugates in different cancer types.

Table 1: In Vitro Potency of Unconjugated this compound

Cell LineCancer TypeIC50 (nM)Reference
KBNasopharyngeal Carcinoma0.026[3][4]

Table 2: In Vitro Potency of DM4-ADCs in Breast Cancer Cell Lines

ADC TargetCell LineIC50 (µM)Reference
Not SpecifiedMCF-712.12 - 54[5][6]
Not SpecifiedMDA-MB-23111.3 - 115.7[5][6]
Not SpecifiedT-47D10.10[6]
Not SpecifiedSK-BR-3Not Specified[5]
Not SpecifiedKPL-119.1 (48h), 17.8 (72h)[5]

Table 3: In Vitro Potency of DM4-ADCs in Colon Cancer Cell Lines

ADC TargetCell LineIC50 (µM)Reference
EpCAMNot SpecifiedNot Specified[7]
Not SpecifiedHT-296.7[8]
Not SpecifiedSW6208.3[8]
Not SpecifiedHCT116Not Specified[9]
Not SpecifiedLoVoNot Specified[9]
Not SpecifiedCOLO 205Not Specified[9]

Table 4: In Vitro Potency of DM4-ADCs in Lung Cancer Cell Lines

ADC TargetCell LineIC50 (µM)Reference
Not SpecifiedA54923.7[8]
Not SpecifiedH1975Not Specified[10]
Not SpecifiedH1299Not Specified[10]

Table 5: In Vitro Potency of DM4-ADCs in Ovarian Cancer Cell Lines

ADC TargetCell LineIC50 (µM)Reference
Not SpecifiedA2780Not Specified[11]
Not SpecifiedSKOV-3Not Specified[11]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effect of a this compound ADC on a monoculture of cancer cells using a tetrazolium colorimetric assay (MTT).[12][13]

Materials:

  • Target cancer cell line (e.g., MCF7, N87)

  • Complete cell culture medium

  • This compound ADC

  • Phosphate-buffered saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells in triplicate.

    • Include wells with medium only (blank) and cells with medium but no ADC (untreated control).

    • Incubate the plate at 37°C for 48–144 hours. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action. For tubulin inhibitors like DM4, a 72-96 hour incubation is often optimal.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 1–4 hours, or until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at 37°C overnight in the dark.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Bystander Effect Assay (Co-culture Method)

This protocol evaluates the ability of a this compound ADC to kill antigen-negative cells in the vicinity of antigen-positive cells, a phenomenon known as the bystander effect.[14]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably transfected with a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • 96-well, black-walled, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding:

    • Harvest and count both Ag+ and Ag- (GFP-positive) cells.

    • In a 96-well plate, seed co-cultures of Ag+ and Ag- cells at varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) while keeping the total cell number per well constant (e.g., 10,000 cells/well).

    • Include monoculture controls of Ag- cells only.

    • Incubate the plate at 37°C with 5% CO2 overnight.

  • ADC Treatment:

    • Prepare the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells (e.g., >IC90) but has low to moderate toxicity on the Ag- cells in monoculture (e.g.,

    • Add the ADC to the co-culture wells and the Ag- monoculture control wells.

    • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-144 hours).

  • Data Acquisition:

    • Fluorescence Plate Reader: Measure the GFP fluorescence in each well. A decrease in fluorescence in the co-culture wells compared to the Ag- monoculture control indicates bystander killing.

    • Flow Cytometry: Harvest the cells from each well, and analyze the percentage of GFP-positive cells. A reduction in the percentage of GFP-positive cells in the co-culture wells compared to the Ag- monoculture control indicates the bystander effect.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated Ag- monoculture control.

    • Plot the viability of Ag- cells against the percentage of Ag+ cells in the co-culture to visualize the extent of the bystander effect.

ADC Internalization Assay (Flow Cytometry)

This protocol assesses the internalization of a this compound ADC into target cells using flow cytometry.[15][16]

Materials:

  • Target cancer cell line

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488) or a secondary antibody conjugated to a fluorescent dye

  • Non-binding isotype control ADC, similarly labeled

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest and count cells, then resuspend in cold FACS buffer.

  • Antibody Incubation:

    • Incubate the cells with the fluorescently labeled this compound ADC or the isotype control ADC on ice for 30-60 minutes to allow binding to the cell surface.

  • Internalization:

    • Wash the cells with cold PBS to remove unbound antibody.

    • Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A 4°C control should be included where internalization is inhibited.

  • Quenching of Surface Fluorescence (Optional but Recommended):

    • To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples just before analysis. The quencher will reduce the fluorescence of the ADC remaining on the cell surface.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population at each time point.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • An increase in MFI over time at 37°C compared to the 4°C control indicates internalization. If a quenching step is used, the remaining fluorescence represents the internalized ADC.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cancer cells following treatment with a this compound ADC using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][17][18][19]

Materials:

  • Target cancer cell line

  • This compound ADC

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the this compound ADC at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24, 48, 72 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by the ADC.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of a this compound ADC on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[1][20][21][22]

Materials:

  • Target cancer cell line

  • This compound ADC

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with the this compound ADC as described in the apoptosis assay protocol.

    • Harvest both floating and adherent cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use doublet discrimination to exclude cell aggregates from the analysis.

  • Data Analysis:

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with a microtubule-disrupting agent like DM4.

Mandatory Visualizations

Caption: Experimental workflows for in vitro characterization of this compound ADCs.

signaling_pathway cluster_pathway This compound ADC Mechanism of Action adc_binding ADC Binds to Target Antigen internalization Internalization via Endocytosis adc_binding->internalization lysosomal_trafficking Lysosomal Trafficking internalization->lysosomal_trafficking payload_release This compound Release lysosomal_trafficking->payload_release tubulin_binding DM4 Binds to Tubulin payload_release->tubulin_binding bystander_effect Bystander Killing of Neighboring Cells payload_release->bystander_effect Efflux microtubule_disruption Microtubule Disruption tubulin_binding->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound ADC-induced cytotoxicity.

References

Application Note: Quantitative Analysis of DM4 and its Metabolite, DM4-SMe, in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the unconjugated maytansinoid payload DM4 and its primary metabolite, S-methyl-DM4 (DM4-SMe), in human plasma. This method is critical for pharmacokinetic and pharmacodynamic assessments of antibody-drug conjugates (ADCs) that utilize DM4 as their cytotoxic agent.[1][2] The protocol employs a sample preparation procedure involving protein precipitation, reduction, and solid-phase extraction to ensure the accurate measurement of the free, unconjugated forms of DM4 and this compound.[3][4]

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[5] DM4, a derivative of maytansine, is a potent microtubule-inhibiting agent used as a payload in several ADCs.[1][] Following administration of a DM4-containing ADC, it is crucial to monitor the levels of unconjugated DM4 and its metabolites in circulation to understand the ADC's stability, safety, and efficacy.[1] DM4 contains a free sulfhydryl group that can react with thiol-containing molecules in biological matrices, and it is metabolized intracellularly by methyltransferases to form S-methyl-DM4 (this compound), a cytotoxic metabolite.[7] Both DM4 and this compound can cross cell membranes, contributing to a "bystander effect" where they can kill neighboring cancer cells.[7] This application note provides a detailed protocol for the extraction and quantification of these critical analytes from human plasma.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample precip Protein Precipitation (e.g., with Acetonitrile) plasma->precip 1 reduce Reduction (to release DM4 from endogenous conjugates) precip->reduce 2 spe Solid-Phase Extraction (SPE) (for cleanup and concentration) reduce->spe 3 extract Final Extract spe->extract 4 lc Liquid Chromatography (LC) (Reversed-Phase Separation) extract->lc ms Tandem Mass Spectrometry (MS/MS) (Positive ESI, MRM) lc->ms 5 data Data Acquisition and Quantification ms->data 6

Caption: Experimental workflow for the LC-MS/MS analysis of DM4 and this compound in plasma.

Materials and Reagents

  • DM4 analytical standard

  • This compound analytical standard

  • Internal Standard (IS), e.g., Ansamitocin P-3[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • N,N-Dimethylacetamide (DMA)[7]

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare stock solutions of DM4, this compound, and the internal standard (IS) in an appropriate solvent (e.g., DMSO or methanol).

  • Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solutions.

  • Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.

Sample Preparation from Plasma

This protocol is a composite based on methods described in the literature.[3][4][7]

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Reduction (Optional but Recommended): To release DM4 conjugated to endogenous thiols, a reduction step can be employed. This may involve the addition of a reducing agent like DTT, followed by incubation.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant (or reduced sample) onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column Reversed-phase C18 or equivalent (e.g., Thermo Hypersil Gold PFP)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate 0.5 - 1.0 mL/min[7]
Gradient Optimized for separation of DM4, this compound, and IS
Injection Volume 5 - 20 µL[7]
Column Temperature 40°C[7]

Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Quantitative Data

Table 1: MRM Transitions for DM4 and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
DM4780.0216.0[3]
Ansamitocin P-3 (IS)635.0547.0[3]

Note: Sodium adducts may also be monitored to enhance sensitivity.[3][4]

Table 2: Method Validation Summary

ParameterDM4This compoundReference
Linear Dynamic Range 0.100 - 50.0 ng/mL0.100 - 50.0 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL0.100 ng/mL[3]
Alternative Linear Range 0.06 - 20 µg/mL0.06 - 20 µg/mL[3][7]
Alternative Limit of Detection (LOD) 0.025 µg/mL0.025 µg/mL[3][7]
Intra-day Precision (%CV) 2.3 - 8.2%2.3 - 8.2%[3][7]
Inter-day Precision (%CV) 0.7 - 10.1%0.7 - 10.1%[3][7]
Intra-day Trueness (%Bias) -1.1 to 3.1%-1.1 to 3.1%[3][7]
Inter-day Trueness (%Bias) -10.4 to 7.5%-10.4 to 7.5%[3][7]

DM4 Metabolism

metabolism DM4_ADC DM4-ADC DM4_free Free DM4 DM4_ADC->DM4_free Cleavage in Tumor Microenvironment DM4_SMe This compound (S-methyl-DM4) DM4_free->DM4_SMe Intracellular Methylation (Methyltransferases) Cytotoxicity Cytotoxicity (Microtubule Inhibition) DM4_free->Cytotoxicity DM4_SMe->Cytotoxicity

Caption: Metabolic conversion of DM4 to its active metabolite, this compound.

Discussion

The described LC-MS/MS method provides a sensitive and specific approach for the simultaneous determination of unconjugated DM4 and its metabolite this compound in human plasma. The sample preparation procedure, incorporating protein precipitation, reduction, and solid-phase extraction, is designed to effectively remove the antibody-maytansinoid conjugates and isolate the free analytes of interest.[3][4] The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision. The validation data demonstrates that the method is reliable over a clinically relevant concentration range.[3][7] This analytical method is a valuable tool for the pharmacokinetic and safety assessment of DM4-based ADCs in drug development.[1]

References

Application Notes and Protocols for Flow Cytometry Analysis of DM4-SMe ADC Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to bind to the target antigen on the cancer cell surface and subsequently internalize, allowing for the release of the cytotoxic agent within the cell. DM4-SMe is a potent maytansinoid tubulin inhibitor used as a cytotoxic payload in ADCs.[1][2] It is linked to the antibody, and upon internalization and lysosomal trafficking, the this compound is released and disrupts microtubule dynamics, leading to mitotic arrest and apoptosis of the cancer cell.[2][3]

Therefore, the quantitative analysis of ADC internalization is a crucial step in the development and selection of effective ADC candidates.[4] Flow cytometry is a high-throughput and robust method for quantifying the internalization of ADCs.[5][6] This document provides detailed application notes and protocols for analyzing the internalization of this compound ADCs using two common flow cytometry-based methods: a pH-sensitive dye assay and a fluorescence-quenching assay.

Signaling Pathway of this compound ADC Internalization and Action

The following diagram illustrates the key steps involved in the internalization and mechanism of action of a this compound ADC.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway ADC This compound ADC Receptor Target Antigen (on Cancer Cell) ADC->Receptor 1. Binding EarlyEndosome Early Endosome Receptor->EarlyEndosome 2. Internalization (Endocytosis) Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 7. Inhibition of Microtubule Dynamics & Mitotic Arrest DM4_SMe_Released Released this compound DM4_SMe_Released->Microtubules 6. Binds to Tubulin LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome LateEndosome->Lysosome 4. Fusion Lysosome->DM4_SMe_Released 5. Proteolytic Degradation & Payload Release

Caption: Mechanism of this compound ADC internalization and cytotoxic action.

Experimental Protocols

Two primary methods for quantifying ADC internalization by flow cytometry are detailed below. It is crucial to include proper controls in each experiment, such as an isotype control ADC and cells not treated with the ADC.

Method 1: pH-Sensitive Dye-Based Internalization Assay

This method utilizes a pH-sensitive dye (e.g., pHrodo™) that exhibits minimal fluorescence at neutral pH but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes.[7][8] This allows for the specific detection of internalized ADCs.

Experimental Workflow:

pH_Sensitive_Dye_Workflow start Start labeling Label ADC with pH-Sensitive Dye start->labeling cell_prep Prepare Target Cells start->cell_prep incubation Incubate Cells with Labeled ADC at 37°C (Time Course) labeling->incubation cell_prep->incubation stop_reaction Stop Internalization (e.g., Ice-Cold Buffer) incubation->stop_reaction flow_cytometry Acquire Data on Flow Cytometer stop_reaction->flow_cytometry analysis Analyze Data: Quantify MFI of Internalized ADC flow_cytometry->analysis end End analysis->end

Caption: Workflow for the pH-sensitive dye-based internalization assay.

Protocol:

  • ADC Labeling:

    • Label the this compound ADC with a pH-sensitive dye according to the manufacturer's protocol (e.g., pHrodo™ iFL Red Antibody Labeling Kit).

    • Determine the degree of labeling (DOL) to ensure consistency between batches.

  • Cell Culture:

    • Culture the target cancer cell line expressing the antigen of interest to mid-log phase.

    • Harvest cells using a non-enzymatic cell dissociation buffer to maintain cell surface protein integrity.

    • Wash the cells with ice-cold FACS buffer (e.g., PBS with 1% BSA).

    • Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Internalization Assay:

    • Add the pH-sensitive dye-labeled this compound ADC to the cell suspension at a predetermined optimal concentration.

    • Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to assess internalization kinetics.

    • Include a control incubated at 4°C, where internalization is inhibited.

    • To stop the internalization process, wash the cells twice with ice-cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen pH-sensitive dye.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the Median Fluorescence Intensity (MFI) of the pH-sensitive dye for each time point.

    • The increase in MFI over time at 37°C compared to the 4°C control is indicative of ADC internalization.

Method 2: Fluorescence-Quenching-Based Internalization Assay

This method involves labeling the ADC with a standard fluorophore (e.g., Alexa Fluor™ 488). After incubation with cells, a quenching antibody that specifically binds to the fluorophore is added. This quenches the fluorescence of the non-internalized ADC on the cell surface, allowing for the specific measurement of the internalized, fluorescence-positive ADC population.[9][10]

Experimental Workflow:

Quenching_Assay_Workflow start Start labeling Label ADC with Fluorophore start->labeling cell_prep Prepare Target Cells start->cell_prep incubation Incubate Cells with Labeled ADC at 37°C (Time Course) labeling->incubation cell_prep->incubation quenching Add Quenching Antibody to Quench Surface Fluorescence incubation->quenching flow_cytometry Acquire Data on Flow Cytometer quenching->flow_cytometry analysis Analyze Data: Quantify MFI of Internalized ADC flow_cytometry->analysis end End analysis->end

Caption: Workflow for the fluorescence-quenching-based internalization assay.

Protocol:

  • ADC Labeling:

    • Label the this compound ADC with a suitable fluorophore (e.g., Alexa Fluor™ 488) using a commercial kit.

    • Purify the labeled ADC to remove any unconjugated dye.

    • Determine the DOL.

  • Cell Culture:

    • Follow the same procedure as in Method 1 for cell preparation.

  • Internalization Assay:

    • Incubate the cells with the fluorescently labeled this compound ADC at 37°C and 4°C (control) for various time points.

    • Wash the cells twice with ice-cold FACS buffer.

    • For the quenched samples, incubate the cells with a quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody) for 30 minutes on ice.

    • For total binding (unquenched) samples, incubate with FACS buffer alone.

    • Wash the cells twice with ice-cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the MFI for both unquenched (total fluorescence) and quenched (internalized fluorescence) samples at each time point.

    • Calculate the percentage of internalization using the following formula: % Internalization = (MFI of Quenched Sample / MFI of Unquenched Sample) x 100

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in clear and concise tables to facilitate comparison between different ADCs, cell lines, or experimental conditions.

Table 1: Internalization of Anti-HER2-DM4-SMe ADC in SK-BR-3 Cells (pH-Sensitive Dye Method)

Time (hours)MFI at 37°C (Internalization)MFI at 4°C (Surface Binding)
0150 ± 15145 ± 12
1850 ± 42155 ± 18
43200 ± 150160 ± 20
249500 ± 475150 ± 16

Data are represented as mean ± standard deviation.

Table 2: Percentage of Internalization of Anti-CD22-DM4-SMe ADC in Ramos Cells (Fluorescence-Quenching Method)

Time (hours)MFI (Unquenched)MFI (Quenched)% Internalization
012000 ± 600550 ± 304.6%
211500 ± 5754500 ± 22539.1%
610800 ± 5407800 ± 39072.2%
249500 ± 4758800 ± 44092.6%

Data are represented as mean ± standard deviation.

Data Analysis and Interpretation

The following diagram outlines the general workflow for analyzing flow cytometry data from an ADC internalization experiment.

Data_Analysis_Workflow start Start: Raw FCS Files gating Gating Strategy: 1. FSC vs SSC (Cells) 2. Singlets Gate 3. Live/Dead Staining (Live Cells) start->gating mfi_extraction Extract Median Fluorescence Intensity (MFI) for each sample gating->mfi_extraction calculation Calculate % Internalization (for Quenching Assay) or Fold Change in MFI (for pH-Sensitive Assay) mfi_extraction->calculation graphing Generate Graphs: - MFI vs. Time - % Internalization vs. Time calculation->graphing interpretation Interpret Results: - Compare Internalization Rates - Determine T1/2 of Internalization graphing->interpretation end End: Conclusion interpretation->end

References

Determining the Drug-to-Antibody Ratio (DAR) of DM4-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the compound's efficacy, toxicity, and pharmacokinetics.[1][2][3] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cells while minimizing off-target toxicity.[3]

This document provides detailed protocols for determining the DAR of ADCs conjugated with DM4-SMe, a potent maytansinoid tubulin inhibitor, via a disulfide or thioether linkage.[][5] The primary methods covered are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which are well-suited for the analysis of cysteine-linked ADCs.[6][7] Mass spectrometry (MS) is also discussed as an orthogonal method for confirmation.[8]

This compound exerts its cytotoxic effect by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[] The targeted delivery of this compound via an ADC enhances its therapeutic index by concentrating the cytotoxic payload at the tumor site.

Signaling Pathway of this compound ADCs

The mechanism of action for a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, internalization of the ADC-antigen complex, and trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the DM4 payload into the cytoplasm. DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis of the cancer cell.[][9]

DM4_ADC_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking DM4 Released DM4 Lysosome->DM4 Linker Cleavage Tubulin Tubulin DM4->Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest DAR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample This compound ADC Sample Reduction Reduction (for RP-HPLC) (e.g., DTT) ADC_Sample->Reduction HIC HIC-HPLC ADC_Sample->HIC RPHPLC RP-HPLC Reduction->RPHPLC Integration Peak Integration HIC->Integration MS Mass Spectrometry RPHPLC->MS Optional Confirmation RPHPLC->Integration Calculation DAR Calculation Integration->Calculation

References

Application Notes and Protocols for DM4-SMe ADC Development in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-inhibiting agent DM4-SMe for the treatment of solid tumors. This document includes summaries of preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound ADCs

This compound is a thiol-containing maytansinoid, a class of potent anti-mitotic agents that induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1][2] As the cytotoxic payload component of an ADC, this compound is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells. This targeted delivery system is designed to maximize the therapeutic window by delivering the highly potent cytotoxic agent directly to the tumor site, thereby minimizing systemic toxicity.[3][4]

The mechanism of action involves the binding of the ADC to its target antigen, followed by internalization of the ADC-antigen complex.[3] Once inside the cell, the linker connecting the antibody and this compound is cleaved, releasing the active payload into the cytoplasm. The liberated this compound then binds to tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[1][2]

Preclinical Efficacy of this compound ADCs

The preclinical development of this compound ADCs has demonstrated significant anti-tumor activity across a range of solid tumor models. In vitro and in vivo studies have been crucial in establishing the potency, specificity, and potential therapeutic applications of these conjugates.

In Vitro Cytotoxicity

This compound ADCs have shown potent and specific cytotoxicity against various cancer cell lines expressing the target antigen. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC.

ADC TargetCell LineTumor TypeIC50 (nM)Reference
MesothelinOVCAR-3Ovarian Cancer0.1 - 1[5]
MesothelinNCI-H226Mesothelioma0.1 - 1[5]
MesothelinHPACPancreatic Cancer1 - 10[5]
Folate Receptor α (FRα)KBCervical Cancer0.026 (for free this compound)[6]
Folate Receptor α (FRα)IGROV-1Ovarian Cancer~1[7]
Folate Receptor α (FRα)OV-90Ovarian Cancer~1[7]
Bystander Effect

A key feature of some this compound ADCs is their ability to induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8] This is particularly important in heterogeneous tumors where not all cells express the target antigen. The bystander effect is influenced by the properties of the linker and the payload itself. Quantifying this effect is crucial for predicting clinical efficacy.

ADCTarget-Positive Cell Line (Antigen)Target-Negative Cell LineBystander Killing MetricReference
Trastuzumab-vc-MMAE (example)N87 (HER2)GFP-MCF7Bystander Effect Coefficient (φBE): 16%[8]
Trastuzumab-vc-MMAE (example)SKBR3 (HER2)GFP-MCF7Bystander Effect Coefficient (φBE): 12%[8]
Trastuzumab-vc-MMAE (example)BT474 (HER2)GFP-MCF7Bystander Effect Coefficient (φBE): 41%[8]

Note: Data for a this compound ADC with quantified bystander effect was not available in the search results. The table uses data from a different ADC to illustrate the type of data that would be presented.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using animal models, such as patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs), are essential for evaluating the anti-tumor activity of this compound ADCs in a more complex biological system. These studies assess the ability of the ADC to inhibit tumor growth and improve survival.

ADCTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Anetumab RavtansineOvarian Cancer PDX (ST081, ST103)Not specifiedTotal tumor eradication[5]
Anetumab RavtansineOvarian Cancer CDX (OVCAR-3)Not specifiedT/C ratio < 0.36[5]
Anetumab RavtansineThymic Carcinoma Xenograft (T1889)15 mg/kg every 2 weeksSignificant inhibition vs. control[9]
Mirvetuximab SoravtansineOvarian Cancer PDX (platinum-resistant)Not specifiedSignificant activity[7]
Mirvetuximab SoravtansineOvarian Cancer CDX (OV-90)3 mg/kg, single doseActive as monotherapy[10]

T/C ratio: Treatment/Control tumor volume ratio.

Clinical Development of this compound ADCs

Several this compound ADCs have progressed to clinical trials, with mirvetuximab soravtansine being a notable example that has gained regulatory approval. Clinical data provides critical insights into the efficacy, safety, and tolerability of these agents in patients with solid tumors.

Mirvetuximab Soravtansine: A Case Study

Mirvetuximab soravtansine (Elahere™) is an ADC targeting Folate Receptor Alpha (FRα), which is overexpressed in a significant proportion of ovarian cancers.[11][12]

Clinical Efficacy in Platinum-Resistant Ovarian Cancer (SORAYA and MIRASOL Trials)

EndpointSORAYA Study (Single-Arm Phase 2)MIRASOL Study (Randomized Phase 3)
Objective Response Rate (ORR) 32.4% (95% CI, 23.6-42.2)42.3% (vs. 15.9% with chemotherapy)
Median Duration of Response (DOR) 6.9 months (95% CI, 5.6-9.7)6.9 months
Median Progression-Free Survival (PFS) 4.3 months (95% CI, 3.7-5.2)5.62 months (vs. 3.98 months with chemotherapy)
Median Overall Survival (OS) 13.8 months (95% CI, 12.0-NR)16.46 months (vs. 12.75 months with chemotherapy)

Data from the SORAYA and MIRASOL clinical trials.[4][12]

Safety and Tolerability

The safety profile of this compound ADCs is an important consideration in their clinical development. Common adverse events are often related to the cytotoxic payload and can include ocular toxicity, peripheral neuropathy, and hematological toxicities.[13] For mirvetuximab soravtansine, the most common treatment-related adverse events include blurred vision, keratopathy, and nausea.[4]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of a this compound ADC in a monolayer cell culture.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and isotype control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound ADC and control ADC in complete medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions.

  • Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value using a suitable curve-fitting model.

In Vitro Bystander Effect Assay (Co-culture Method)

This protocol is designed to quantify the bystander killing effect of a this compound ADC.

Materials:

  • Target-positive cells

  • Target-negative cells engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture the target-positive and target-negative (GFP-expressing) cells in 96-well plates at various ratios (e.g., 9:1, 3:1, 1:1).

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with a concentration of the this compound ADC that is highly cytotoxic to the target-positive cells but has minimal effect on the target-negative cells in monoculture.

  • Incubate for a defined period (e.g., 72-120 hours).

  • At the end of the incubation, count the number of viable GFP-positive cells using a fluorescence microscope or a plate reader with fluorescence capabilities.

  • Compare the viability of the GFP-positive cells in the co-culture to their viability in a monoculture treated with the same ADC concentration to quantify the bystander effect.[8]

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo efficacy study using a subcutaneous xenograft model in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human solid tumor cell line

  • Matrigel (optional)

  • This compound ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, isotype control ADC, this compound ADC).

  • Administer the treatments intravenously according to the planned dosing schedule.

  • Measure tumor volume with calipers and body weight of the mice 2-3 times per week.

  • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[14][15]

Visualizations

This compound ADC Mechanism of Action

DM4_SMe_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC TAA Tumor-Associated Antigen (TAA) ADC->TAA 1. Binding Internalization Internalization (Endocytosis) TAA->Internalization 2. Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4_SMe Released this compound Lysosome->DM4_SMe 4. Linker Cleavage Tubulin Tubulin DM4_SMe->Tubulin 5. Binding Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest 6. Inhibition of Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound ADC.

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

Apoptosis_Pathway DM4 This compound Microtubule Microtubule Dynamics Suppression DM4->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Mitotic Arrest SAC->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 JNK JNK Activation MitoticArrest->JNK Bim Release of Bim from Microtubules MitoticArrest->Bim Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Pro-apoptotic JNK->Mitochondria Pro-apoptotic Bim->Mitochondria Pro-apoptotic Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling after microtubule disruption.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (ADC, Controls) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis (TGI, etc.) euthanasia->analysis end End analysis->end

Caption: Workflow for a preclinical in vivo efficacy study.

References

Application of DM4-SMe in Hematological Malignancy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM4-SMe is a potent microtubule-disrupting agent and a derivative of maytansine.[1] It is frequently utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the context of hematological malignancy research, drawing upon preclinical data from notable this compound-containing ADCs such as Coltuximab Ravtansine (SAR3419) and Indatuximab Ravtansine.

The primary mechanism of action of this compound involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] When conjugated to a monoclonal antibody that targets a specific antigen on the surface of malignant cells, this compound is selectively delivered to the tumor, minimizing systemic toxicity.[3]

Key Applications in Hematological Malignancy Research

  • In Vitro Cytotoxicity Assays: To determine the potency and specificity of this compound-containing ADCs against various hematological cancer cell lines.

  • Apoptosis Induction Studies: To confirm the mechanism of cell death induced by this compound ADCs.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound ADCs in animal models of hematological malignancies.

Data Presentation

In Vitro Cytotoxicity of this compound Containing ADCs

The following table summarizes the in vitro cytotoxic activity of Coltuximab Ravtansine (SAR3419), a this compound containing ADC targeting CD19, against a panel of human B-cell lymphoma cell lines.

Cell LineHistologyEC50 (ng/mL)
RamosBurkitt's Lymphoma0.1 - 1
DaudiBurkitt's Lymphoma1 - 10
RajiBurkitt's Lymphoma1 - 10
RLFollicular Lymphoma1 - 10
WSU-DLCL2Diffuse Large B-Cell Lymphoma0.1 - 1

EC50 values are approximate ranges derived from preclinical studies.[1]

In Vivo Efficacy of this compound Containing ADCs

The tables below present the in vivo efficacy of Coltuximab Ravtansine (SAR3419) and Indatuximab Ravtansine in xenograft models of lymphoma and multiple myeloma, respectively.

Coltuximab Ravtansine (SAR3419) in a WSU-DLCL2 Diffuse Large B-Cell Lymphoma Xenograft Model [4][5]

Treatment GroupDose (mg/kg)Administration ScheduleOutcome
Control--Progressive tumor growth
SAR34197.5i.v., Days 1 and 4Significant tumor growth delay
SAR341915i.v., Days 1 and 47/7 tumor-free survivors at Day 155
SAR341930i.v., Days 1 and 47/7 tumor-free at time of death (unrelated causes)
Rituximab40i.v., Days 1 and 4High anti-tumor activity, 4/7 tumor-free survivors
CHOPMTDi.v., Day 1Modest anti-tumor activity

Indatuximab Ravtansine in a MOLP-8 Multiple Myeloma Xenograft Model [6]

Treatment GroupDose (mg/kg/day)Administration ScheduleOutcome
Control--Progressive tumor growth
Indatuximab Ravtansine21.2-Tumor regression
Lenalidomide100-Tumor growth delay
Indatuximab Ravtansine + Lenalidomide21.2 + 100-Enhanced tumor regression

Mandatory Visualizations

DM4_SMe_Mechanism_of_Action ADC This compound ADC Antigen Tumor Cell Surface Antigen (e.g., CD19, CD138) ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Release This compound Release Lysosome->Release Linker Cleavage Tubulin Tubulin Dimers Release->Tubulin Inhibition Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Arrest G2/M Phase Arrest Microtubules->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a this compound Antibody-Drug Conjugate (ADC).

In_Vitro_Workflow start Start seed_cells Seed Hematological Malignancy Cell Lines (e.g., Ramos, MOLP-8) start->seed_cells treat_adc Treat with this compound ADC (various concentrations) seed_cells->treat_adc incubate Incubate for 48-72 hours treat_adc->incubate viability_assay Cell Viability Assay (MTT/MTS) incubate->viability_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) incubate->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of this compound ADCs.

In_Vivo_Workflow start Start implant_cells Implant Hematological Malignancy Cells into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Establish implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_mice Administer this compound ADC, Vehicle Control, etc. randomize->treat_mice monitor Monitor Tumor Volume and Body Weight treat_mice->monitor endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) monitor->endpoint end End endpoint->end

Caption: General workflow for in vivo efficacy studies of this compound ADCs.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a this compound ADC required to inhibit the growth of hematological malignancy cell lines by 50% (IC50).

Materials:

  • Hematological malignancy cell lines (e.g., Ramos, MOLP-8)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound ADC and control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in exponential growth phase and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound ADC and a relevant control ADC in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a this compound ADC.

Materials:

  • Hematological malignancy cell lines

  • 6-well plates

  • This compound ADC and control ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of analysis.

    • Treat the cells with the this compound ADC at concentrations around the predetermined IC50 value and a vehicle control.

    • Incubate for 24-48 hours.[1]

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

    • Quantify the percentage of cells in each quadrant.

In Vivo Xenograft Model for Hematological Malignancies

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or NOD/SCID)

  • Hematological malignancy cell line (e.g., WSU-DLCL2 for lymphoma, MOLP-8 for multiple myeloma)

  • Matrigel (optional, for subcutaneous models)

  • This compound ADC, control ADC, vehicle control, and standard-of-care chemotherapy (e.g., CHOP)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneous Model (e.g., WSU-DLCL2): Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Inject approximately 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.[4][5]

    • Disseminated/Systemic Model: Inject approximately 1-5 x 10⁶ cells intravenously via the tail vein.

  • Tumor Growth and Randomization:

    • Allow the tumors to establish. For subcutaneous models, this is typically when the average tumor volume reaches 100-200 mm³.

    • Randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Treatment Administration:

    • Administer the this compound ADC, controls, and other therapies via the appropriate route (e.g., intravenous injection). Dosing and schedule will be dependent on the specific ADC and model (e.g., 15 mg/kg of SAR3419 on days 1 and 4).[5]

  • Monitoring and Endpoints:

    • For subcutaneous models, measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition or regression. For disseminated models, survival is often the primary endpoint.

    • Euthanize mice when tumors reach a predetermined size, or if they show signs of significant morbidity, in accordance with institutional animal care and use committee guidelines.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

References

Troubleshooting & Optimization

Technical Support Center: DM4-SMe ADC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DM4-SMe Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an ADC payload?

This compound is a highly potent maytansinoid derivative that functions as a tubulin inhibitor, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] It is a cytotoxic moiety used in the construction of ADCs.[1][2] The "SMe" (methylthio) group is a precursor to the free thiol required for conjugation to a linker, which is then attached to a monoclonal antibody (mAb).[4] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site.[4][5]

Q2: What is the general principle of conjugating this compound to an antibody?

The synthesis of a this compound ADC typically involves a multi-step process. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups. Commonly used reducing agents include tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[6] Subsequently, a linker functionalized with a maleimide group is reacted with the free thiol groups on the antibody via a Michael addition reaction. The this compound payload is then attached to this linker. The optimal pH for this thiol-maleimide conjugation is between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophilic groups like amines.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound ADC synthesis, presented in a question-and-answer format.

Problem 1: Low Drug-to-Antibody Ratio (DAR)

Q: My final ADC product has a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I increase it?

A: A low DAR can significantly reduce the potency of your ADC.[9][10] Several factors can contribute to a low DAR. The troubleshooting process is outlined below.

Troubleshooting Workflow for Low DAR

low_dar_troubleshooting start Low DAR Observed check_reduction Verify Antibody Reduction start->check_reduction check_linker Assess Linker-Payload Reactivity check_reduction->check_linker Complete solution1 Increase reducing agent concentration or incubation time. check_reduction->solution1 Incomplete? optimize_conjugation Optimize Conjugation Conditions check_linker->optimize_conjugation Active solution2 Use fresh, anhydrous DMSO/DMF for linker-payload reconstitution. Check for hydrolysis. check_linker->solution2 Inactive? purification_issue Investigate Purification Loss optimize_conjugation->purification_issue Optimal solution3 Increase molar excess of linker-payload. Optimize pH (6.5-7.5) and reaction time. optimize_conjugation->solution3 Suboptimal? solution4 Analyze purification fractions to check for loss of high-DAR species. purification_issue->solution4 Loss Detected? end DAR Optimized purification_issue->end No Loss solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

Detailed Methodologies:

  • Antibody Reduction Verification:

    • Protocol: Use Ellman's reagent to quantify the number of free thiol groups per antibody after the reduction step.

    • Procedure:

      • Prepare a standard curve with a known concentration of a thiol-containing compound (e.g., cysteine).

      • React a small aliquot of the reduced antibody with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)).

      • Measure the absorbance at 412 nm.

      • Calculate the concentration of free thiols based on the standard curve and determine the average number of thiols per antibody.

    • Troubleshooting: If the number of thiols is low, increase the molar excess of the reducing agent (e.g., TCEP from 10-fold to 50-fold molar excess) or extend the incubation time (e.g., from 30 minutes to 1-2 hours) at room temperature.[7]

  • Optimizing Conjugation Reaction Conditions:

    • Protocol: Perform small-scale conjugation reactions with varying molar ratios of the this compound linker-payload to the antibody and at different pH values within the optimal range.

    • Procedure:

      • Set up parallel reactions with molar excesses of the linker-payload ranging from 3-fold to 10-fold per free thiol.

      • Prepare reaction buffers with pH values of 6.5, 7.0, and 7.5.

      • Incubate the reactions for a set time (e.g., 2-4 hours) at room temperature, protected from light.

      • Purify the resulting ADCs and analyze the DAR for each condition using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Troubleshooting: Based on the results, select the conditions that yield the desired DAR. A higher molar excess of the linker-payload will generally result in a higher DAR.[11]

ParameterRecommendationRationale
pH 6.5 - 7.5Maximizes the reaction rate of maleimide with thiols while minimizing side reactions with amines.[7][8]
Molar Excess of Linker-Payload 3 - 10 fold per thiolDrives the conjugation reaction towards completion. The optimal ratio needs to be determined empirically.
Reaction Time 1 - 4 hoursSufficient time for the reaction to proceed. Longer times may increase the risk of side reactions.
Solvent for Linker-Payload Anhydrous DMSO or DMFThis compound and its linkers can be hydrophobic and may require an organic co-solvent for solubilization. Using anhydrous solvents prevents hydrolysis of the maleimide group.[7]

Table 1: Recommended starting conditions for optimizing this compound conjugation.

Problem 2: ADC Aggregation

Q: I am observing significant aggregation of my ADC during or after the synthesis. What causes this and how can I prevent it?

A: ADC aggregation is a common problem, often driven by the increased hydrophobicity of the conjugate after the attachment of the this compound payload.[2][12][13] Aggregation can negatively impact the efficacy and safety of the ADC.[14]

Logical Relationship Diagram for ADC Aggregation

adc_aggregation cause1 Increased Hydrophobicity (DM4 Payload) aggregation ADC Aggregation cause1->aggregation cause2 Unfavorable Buffer Conditions (pH, Ionic Strength) cause2->aggregation cause3 Presence of Organic Solvents cause3->aggregation cause4 Physical Stress (e.g., Agitation, Freeze-Thaw) cause4->aggregation solution1 Add Excipients (e.g., Sugars, Surfactants) aggregation->solution1 solution2 Optimize Buffer Composition (Screen pH, Salts) aggregation->solution2 solution3 Minimize Organic Solvent Conc. aggregation->solution3 solution4 Solid-Phase Conjugation aggregation->solution4 adc_purification_workflow start Crude ADC Mixture tff1 Tangential Flow Filtration (TFF) 1 (Buffer Exchange) start->tff1 hic Hydrophobic Interaction Chromatography (HIC) tff1->hic Removes excess small molecules fraction_collection Fraction Collection (Based on DAR) hic->fraction_collection Separates by DAR tff2 Tangential Flow Filtration (TFF) 2 (Formulation) fraction_collection->tff2 Pool desired fractions final_product Purified ADC tff2->final_product Final formulation

References

Technical Support Center: Enhancing the Stability of DM4-SMe Antibody-Drug Conjugates in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-SMe Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assessment of ADC stability in human plasma.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My this compound ADC is showing a rapid loss of Drug-to-Antibody Ratio (DAR) in human plasma. What are the potential causes and how can I investigate this?

Answer:

A rapid decrease in DAR is a common observation and can be attributed to several factors. The primary mechanisms of payload loss in the bloodstream are linker cleavage and deconjugation through a retro-Michael reaction.[1]

Troubleshooting Steps:

  • Characterize the Released Species: The first step is to identify the nature of the released payload. Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the plasma supernatant after incubation. This will help you distinguish between the free payload (this compound) and linker-payload metabolites.[2][3]

  • Evaluate Linker Stability: The choice of linker is critical for plasma stability.[4]

    • Cleavable Linkers: Linkers such as valine-citrulline dipeptides are designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell. However, they can exhibit some level of premature cleavage in circulation.[5]

    • Non-Cleavable Linkers: These linkers, such as those forming a thioether bond, generally offer greater plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.[6] If you are using a cleavable linker and observing high plasma instability, consider exploring a more stable linker design or a non-cleavable alternative.

  • Assess Conjugation Chemistry: For ADCs conjugated via thiol-maleimide chemistry, the maleimide ring can undergo a retro-Michael reaction, leading to payload deconjugation. This can be a significant pathway for DAR loss.[3]

  • Investigate the Impact of Conjugation Site: The specific site of payload conjugation on the antibody can influence linker stability.[5][7][8] Some sites may be more exposed to plasma components, leading to increased cleavage or deconjugation. If you are using site-specific conjugation, it may be beneficial to explore different conjugation sites.

FAQ 2: I am observing significant aggregation of my this compound ADC during plasma incubation. What are the likely causes and how can I mitigate this issue?

Answer:

ADC aggregation is a critical issue that can affect efficacy, pharmacokinetics, and safety.[7] The increased hydrophobicity of the ADC due to the conjugation of the this compound payload is a primary driver of aggregation.[7]

Troubleshooting Steps:

  • Monitor Aggregation Over Time: Use Size Exclusion Chromatography (SEC) to quantify the formation of high molecular weight species (aggregates) over the course of your plasma incubation study.[9][10]

  • Optimize Buffer Conditions: Unfavorable buffer conditions, such as suboptimal pH or low salt concentrations, can promote aggregation.[11] Ensure your formulation buffer is optimized for the stability of your specific ADC.

  • Consider the Drug-to-Antibody Ratio (DAR): Higher DAR values can lead to increased hydrophobicity and a greater propensity for aggregation.[9][12] If you are working with a highly aggregated ADC, consider producing conjugates with a lower average DAR for comparison.

  • Evaluate Linker and Payload Hydrophilicity: The hydrophobicity of the linker-payload can significantly contribute to aggregation. The use of more hydrophilic linkers can help to reduce the overall hydrophobicity of the ADC and minimize aggregation.

  • Control Storage and Handling: Ensure that your ADC is stored under appropriate conditions (temperature, light exposure) and that freeze-thaw cycles are minimized, as these can also induce aggregation.

Quantitative Data Summary

The following tables summarize quantitative data related to ADC stability in human plasma. Note that direct comparative data for this compound ADCs with different linkers is limited in publicly available literature. Therefore, data for ADCs with similar maytansinoid payloads (DM1, DM4) and other common payloads (MMAE) are provided as representative examples.

Table 1: Representative Stability of Maytansinoid ADCs in Human Plasma

ADC ComponentLinker TypeTime Point (hours)% Free Payload DetectedReference
1959-sss/DM4Not Specified0.5~3%[6]
1959-sss/DM4Not Specified24~3%[6]

Table 2: Representative Aggregation of ADCs in Human Plasma

ADC PayloadLinker TypeIncubation Time% Aggregation (HMWS)Reference
vc-MMAECleavable (Val-Cit)Day 624.2% (median)[9]
vc-MMAECleavable (Val-Cit)Day 628.4%[10]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound ADCs

This protocol outlines a general procedure for assessing the stability of a this compound ADC in human plasma by monitoring DAR loss and free payload formation.

Materials:

  • This compound ADC

  • Human Plasma (sodium heparin or K2-EDTA as anticoagulant)

  • Phosphate Buffered Saline (PBS)

  • Protein A or anti-human IgG magnetic beads

  • Reduction reagent (e.g., DTT)

  • Alkylation reagent (e.g., iodoacetamide)

  • Acetonitrile

  • Formic Acid

  • LC-MS/MS system

Procedure:

  • ADC Incubation:

    • Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours).

    • Immediately freeze the collected samples at -80°C until analysis.

  • Sample Preparation for DAR Analysis (Immunocapture):

    • Thaw plasma samples on ice.

    • Add Protein A or anti-human IgG magnetic beads to an aliquot of each plasma sample.

    • Incubate to allow the ADC to bind to the beads.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads.

  • Sample Preparation for Free Payload Analysis (Protein Precipitation):

    • To a separate aliquot of plasma, add cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free this compound.

  • LC-MS/MS Analysis:

    • For DAR Analysis: Reduce and alkylate the eluted ADC sample to separate the light and heavy chains. Analyze by LC-MS to determine the relative abundance of drug-conjugated and unconjugated chains to calculate the average DAR.[3]

    • For Free Payload Analysis: Analyze the supernatant from the protein precipitation step by LC-MS/MS to quantify the amount of free this compound.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Workflow for In Vitro Plasma Stability Assessment of this compound ADC cluster_incubation ADC Incubation cluster_dar DAR Analysis cluster_payload Free Payload Analysis start This compound ADC incubate Incubate at 37°C (Time course: 0-168h) start->incubate plasma Human Plasma plasma->incubate capture_dar Immunocapture (Protein A/G beads) incubate->capture_dar Aliquots for DAR precipitate Protein Precipitation (Acetonitrile) incubate->precipitate Aliquots for Free Payload elute_dar Elute ADC capture_dar->elute_dar reduce_alkylate Reduce & Alkylate elute_dar->reduce_alkylate lcms_dar LC-MS Analysis reduce_alkylate->lcms_dar dar_result Calculate Average DAR lcms_dar->dar_result supernatant Collect Supernatant precipitate->supernatant lcms_payload LC-MS/MS Analysis supernatant->lcms_payload payload_result Quantify Free this compound lcms_payload->payload_result

Caption: Experimental workflow for assessing this compound ADC stability in human plasma.

Mechanisms of this compound ADC Instability in Human Plasma cluster_degradation Degradation Pathways cluster_products Resulting Species adc Intact this compound ADC in Plasma linker_cleavage Linker Cleavage (e.g., proteases) adc->linker_cleavage deconjugation Deconjugation (Retro-Michael Reaction) adc->deconjugation aggregation Aggregation adc->aggregation free_payload Free this compound linker_cleavage->free_payload deconjugation->free_payload unconjugated_mab Unconjugated mAb deconjugation->unconjugated_mab aggregates ADC Aggregates aggregation->aggregates

Caption: Key mechanisms leading to the instability of this compound ADCs in human plasma.

References

Technical Support Center: Addressing Solubility Challenges of DM4-SMe Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with DM4-SMe payloads in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of solubility issues with this compound ADCs?

A1: The primary driver of solubility issues with this compound ADCs is the inherent hydrophobicity of the this compound payload.[1][2] Conjugating multiple hydrophobic this compound molecules to an antibody increases the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation and precipitation, especially at higher drug-to-antibody ratios (DAR).[2] Unfavorable buffer conditions, such as suboptimal pH or high salt concentrations, can also contribute to aggregation.[1]

Q2: How does the drug-to-antibody ratio (DAR) affect the solubility of this compound ADCs?

A2: The drug-to-antibody ratio (DAR) is a critical factor influencing the solubility of ADCs. As the DAR increases, more hydrophobic this compound molecules are attached to the antibody, leading to a significant increase in the overall hydrophobicity of the ADC. This increased hydrophobicity promotes self-association and aggregation, thereby reducing the solubility of the ADC in aqueous solutions.

Q3: What are the initial signs of solubility problems in my this compound ADC preparation?

A3: Initial signs of solubility problems include the appearance of visible particulates, turbidity, or opalescence in the ADC solution.[3] During analytical characterization, you may observe the formation of high molecular weight (HMW) species or aggregates in size exclusion chromatography (SEC) analysis.[4][5][6] An increase in hydrophobicity, as detected by hydrophobic interaction chromatography (HIC), can also be an early indicator of potential solubility challenges.

Q4: Can the conjugation chemistry influence the solubility of this compound ADCs?

A4: Yes, the conjugation chemistry plays a crucial role. Site-specific conjugation methods that result in a more homogeneous DAR profile can lead to improved solubility compared to traditional stochastic methods that produce a heterogeneous mixture of ADCs with varying DARs. The choice of linker can also impact solubility; incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to counteract the hydrophobicity of the this compound payload.[7]

Troubleshooting Guides

Issue 1: Visible Precipitation or Aggregation in the this compound ADC Solution

Symptoms:

  • Cloudiness or turbidity in the ADC solution.

  • Visible particles or precipitates.

  • Increased high molecular weight (HMW) species observed in SEC-HPLC.[4][5][6]

Possible Causes:

  • High hydrophobicity of the this compound payload, especially at high DAR values.[2]

  • Suboptimal formulation (pH, buffer composition, lack of stabilizing excipients).[1]

  • Stress conditions during manufacturing or storage (e.g., temperature fluctuations, agitation).[8]

Troubleshooting Steps & Solutions:

  • Formulation Optimization:

    • pH Adjustment: Evaluate the solubility of the ADC across a range of pH values to identify the optimal pH for maximum solubility and stability. For many ADCs, a slightly acidic pH (e.g., 5.0-6.5) is often preferred.

    • Excipient Addition: Incorporate stabilizing excipients into the formulation.

      • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent protein aggregation and surface adsorption.[9][10][11] Typical concentrations range from 0.01% to 0.1% (w/v).[12]

      • Sugars/Polyols: Sugars such as sucrose and trehalose can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization.

      • Amino Acids: Certain amino acids, like arginine and glycine, can act as aggregation inhibitors.

  • Process Optimization:

    • Controlled Conjugation: During the conjugation process, consider immobilizing the antibody on a solid support to prevent intermolecular aggregation, especially under unfavorable solvent conditions required for the payload.[1]

    • Temperature Control: Maintain a controlled and consistent temperature throughout the manufacturing and storage process to minimize thermal stress-induced aggregation.[8]

  • DAR Optimization:

    • If feasible for therapeutic efficacy, consider reducing the average DAR to decrease the overall hydrophobicity of the ADC.

Below is a diagram illustrating the logical workflow for troubleshooting ADC aggregation.

Troubleshooting Workflow for ADC Aggregation cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Solution Implementation cluster_3 Verification A Visible Aggregation or Increased HMW Species B Characterize Aggregates (SEC, HIC, DLS) A->B C Review Formulation (pH, Buffer, Excipients) A->C D Analyze Process Conditions (Temperature, Agitation) A->D G Modify ADC Design: - Lower DAR - Hydrophilic Linker B->G E Optimize Formulation: - Adjust pH - Add Surfactants/Stabilizers C->E F Refine Process: - Control Temperature - Minimize Agitation D->F H Re-analyze ADC for Aggregation and Stability E->H F->H G->H

Troubleshooting workflow for ADC aggregation.
Issue 2: Poor ADC Solubility During Formulation Development

Symptoms:

  • Difficulty achieving the target concentration of the ADC in the desired formulation buffer.

  • Precipitation occurs upon buffer exchange or concentration steps.

Possible Causes:

  • Incompatible buffer system (pH, ionic strength).

  • Absence of appropriate solubilizing excipients.

  • High concentration of the ADC exceeding its solubility limit in the given formulation.

Troubleshooting Steps & Solutions:

  • Systematic Buffer Screening:

    • Perform a buffer screen to evaluate the solubility of the this compound ADC in various buffer systems (e.g., citrate, histidine, phosphate) at different pH levels.

    • Monitor the appearance and use techniques like turbidity measurements or dynamic light scattering (DLS) for a quantitative assessment of solubility.

  • Incorporate Solubilizing Agents:

    • Evaluate the effect of adding co-solvents (e.g., propylene glycol, ethanol) in small, pharmaceutically acceptable concentrations.

    • Test the impact of surfactants and other stabilizing excipients as mentioned in the previous section.

  • Lyophilization Cycle Development:

    • For long-term stability and to overcome solubility issues in liquid formulations, develop a lyophilization (freeze-drying) cycle.[13] This involves freezing the ADC solution and then removing the water by sublimation under vacuum.

    • A well-developed lyophilization cycle with appropriate lyoprotectants (e.g., trehalose, sucrose) can yield a stable powder that can be reconstituted at the time of use.[14]

The following diagram outlines the key steps in developing a stable formulation for a this compound ADC.

ADC Formulation Development Workflow A Define Target Product Profile (Concentration, Stability) B Initial Buffer Screening (pH, Buffer Type) A->B C Excipient Screening (Surfactants, Stabilizers) B->C D Assess Solubility & Stability (SEC, HIC, DLS) C->D E Lead Formulation Selection D->E F Lyophilization Cycle Development (Optional) E->F G Long-Term Stability Studies E->G F->G

Workflow for ADC formulation development.

Data Presentation

Table 1: Effect of Polysorbate 80 on ADC Aggregation

Polysorbate 80 Concentration (% w/v)Monomer Content (%) after Thermal StressObservations
0 (Control)85.2Significant increase in aggregation.
0.00592.5Marked reduction in aggregation.
0.0195.8Optimal concentration for preventing aggregation.[12]
0.194.1Effective, but no significant improvement over 0.01%.[12]

Data is illustrative and based on general findings for monoclonal antibodies and ADCs. Actual results may vary depending on the specific ADC and stress conditions.

Table 2: Example HIC Data for DAR Analysis of a this compound ADC

PeakDrug-to-Antibody Ratio (DAR)Relative Peak Area (%)
105.2
2225.8
3448.3
4618.1
582.6
Calculated Average DAR 3.9

This table represents a typical distribution for a cysteine-linked ADC. The average DAR is calculated as the weighted average of the peak areas.[15]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the amount of high molecular weight (HMW) species (aggregates) in a this compound ADC sample.

Materials:

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8[16]

  • This compound ADC sample

  • Mobile phase for sample dilution

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Dilute the this compound ADC sample to a concentration of 1 mg/mL using the mobile phase.

  • Inject 20 µL of the diluted sample onto the column.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (dimers, trimers, and higher-order aggregates).

  • Integrate the peak areas to determine the percentage of monomer and HMW species.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio (DAR) distribution of a this compound ADC.

Materials:

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0[17]

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0[17]

  • This compound ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.

  • Inject 50 µL of the diluted sample.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing DAR (DAR 0, DAR 2, DAR 4, etc.).

  • Calculate the average DAR by determining the weighted average of the integrated peak areas.[15]

References

Technical Support Center: Troubleshooting Low In Vitro Cytotoxicity of DM4-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected in vitro cytotoxicity with their DM4-SMe Antibody-Drug Conjugates (ADCs). This resource provides a structured approach to troubleshooting, covering potential issues from ADC characterization to assay setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it induce cell death?

This compound is a potent microtubule-targeting agent.[] As the cytotoxic payload of an ADC, it is designed to be delivered specifically to cancer cells. Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, and this compound is released into the cytoplasm.[][2] There, DM4 binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis (cell death).[][3][4]

Q2: My this compound ADC is showing low potency in my in vitro cytotoxicity assay. What are the potential causes?

Low in vitro cytotoxicity of a this compound ADC can stem from multiple factors throughout the experimental workflow. These can be broadly categorized into three areas:

  • Issues with the Antibody-Drug Conjugate itself: This includes problems with the antibody, the linker, or the conjugation process.

  • Problems with the experimental setup: This covers aspects of the cell-based assay, including cell line selection and health, and assay protocol.

  • Complex biological factors: This involves target antigen expression, ADC internalization, and cellular resistance mechanisms.

A systematic troubleshooting approach is crucial to identify the root cause.

Troubleshooting Guide

Step 1: Verify the Integrity and Characteristics of your ADC

Before troubleshooting the biological assay, it is critical to confirm the quality of your this compound ADC. Inconsistencies in the ADC's physicochemical properties can directly impact its potency.[5][6]

Question: How can I be sure my this compound ADC is properly characterized?

Answer: A comprehensive characterization of your ADC is the first and most critical step. Key parameters to verify include:

  • Drug-to-Antibody Ratio (DAR): The DAR is a crucial quality attribute that determines the amount of payload delivered to the target cell.[5][6] An incorrect DAR can significantly affect potency.

  • Purity and Aggregation: The presence of impurities or aggregates can interfere with ADC function.[6]

  • Free Drug Levels: High levels of unconjugated (free) this compound can indicate instability or an inefficient purification process and can lead to non-specific toxicity.[5][6]

  • Antigen Binding: Conjugation should not impair the antibody's ability to bind to its target antigen.[7][8]

ParameterRecommended Analytical Method(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry (LC-MS)[5][6]To determine the average number of this compound molecules conjugated to each antibody.
Purity & Heterogeneity Size Exclusion Chromatography (SEC), Capillary Electrophoresis (CE-SDS)To assess for aggregation, fragmentation, and other impurities.
Free Drug Level Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), LC-MS/MS[5][6]To quantify the amount of unconjugated cytotoxic payload.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To confirm that the antibody's binding to its target antigen is not compromised after conjugation.

Troubleshooting Workflow for ADC Characterization

ADC_Characterization_Workflow start Low In Vitro Cytotoxicity Observed check_adc Step 1: Verify ADC Characterization start->check_adc dar Measure DAR (HIC, LC-MS) check_adc->dar purity Assess Purity & Aggregation (SEC) check_adc->purity free_drug Quantify Free Drug (RP-HPLC) check_adc->free_drug binding Confirm Antigen Binding (ELISA, SPR) check_adc->binding dar_spec DAR within Expected Range? dar->dar_spec purity_spec High Purity & Low Aggregation? purity->purity_spec free_drug_spec Free Drug Level Acceptable? free_drug->free_drug_spec binding_spec Binding Affinity Maintained? binding->binding_spec reconjugate Re-evaluate Conjugation & Purification Protocol dar_spec->reconjugate No proceed Proceed to Assay Troubleshooting dar_spec->proceed Yes purity_spec->reconjugate No purity_spec->proceed Yes free_drug_spec->reconjugate No free_drug_spec->proceed Yes binding_spec->reconjugate No binding_spec->proceed Yes

Caption: Workflow for verifying ADC characteristics.

Step 2: Evaluate and Optimize the In Vitro Cytotoxicity Assay

If the ADC is well-characterized, the next step is to scrutinize the in vitro assay protocol and its components.

Question: What are the critical parameters in an in vitro cytotoxicity assay that can affect the outcome?

Answer: Several factors in your assay setup can lead to artificially low cytotoxicity readings. These include:

  • Cell Line Health and Viability: Unhealthy or slow-growing cells may not be sensitive to cell-cycle-dependent toxins like DM4.

  • Target Antigen Expression: The target antigen must be sufficiently expressed on the surface of the chosen cell line.

  • Assay Duration: The incubation time with the ADC may be too short for the full cytotoxic effect to manifest.

  • Cell Seeding Density: The number of cells seeded can influence the final readout.

  • Assay Type: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can impact results.

The MTT assay is a common colorimetric method for assessing cell viability.[9][10][11]

  • Cell Seeding:

    • Culture target cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh media.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.[10][11]

  • ADC Treatment:

    • Prepare serial dilutions of your this compound ADC and a negative control (e.g., isotype control ADC or vehicle).

    • Remove the old media from the cells and add the ADC dilutions.

    • Incubate for a duration relevant to the cell line's doubling time and the ADC's mechanism of action (typically 72-120 hours).[10][11]

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution per well) to each well.[9][11]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Carefully remove the media and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9][10]

    • Read the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]

Troubleshooting Logic for In Vitro Assays

Assay_Troubleshooting_Logic cluster_checks Assay Parameter Checks cluster_outcomes Potential Solutions start ADC Characterization Confirmed check_assay Step 2: Evaluate In Vitro Assay start->check_assay cell_health Verify Cell Health & Doubling Time check_assay->cell_health antigen_exp Confirm Target Antigen Expression (FACS, WB) cell_health->antigen_exp solution_cell Use fresh, healthy cells. Select a different cell line. cell_health->solution_cell incubation_time Optimize Incubation Time (e.g., 72, 96, 120h) antigen_exp->incubation_time solution_antigen Choose a cell line with higher antigen expression. antigen_exp->solution_antigen seeding_density Optimize Seeding Density incubation_time->seeding_density solution_time Increase incubation period. incubation_time->solution_time solution_density Adjust cell number per well. seeding_density->solution_density end Re-run Optimized Cytotoxicity Assay seeding_density->end

Caption: Logic for troubleshooting in vitro cytotoxicity assays.

Step 3: Investigate Biological Mechanisms of Low Potency

If both the ADC and the assay setup have been verified, the low cytotoxicity may be due to more complex biological factors.

Question: What biological factors could be limiting the efficacy of my this compound ADC?

Answer: The journey of an ADC from the culture media to its intracellular target is complex. A bottleneck at any stage can reduce its potency.

  • ADC Internalization: The ADC must be efficiently internalized by the target cell after binding to the antigen.[7][12]

  • Linker Cleavage and Payload Release: The linker connecting this compound to the antibody must be effectively cleaved inside the cell to release the cytotoxic payload.[12][] this compound is often attached via a disulfide or thioether bond.[][14] Disulfide linkers are cleaved in the reducing environment of the cell.[15]

  • Drug Efflux: Cancer cells can develop resistance by overexpressing efflux pumps (like P-gp) that actively remove the cytotoxic payload from the cell before it can act.[16]

  • Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, can contribute to overall potency.[17][18][19] The membrane permeability of the released payload is a key factor in this process.[19]

Biological QuestionRecommended ExperimentExpected Outcome
Is the ADC internalizing? Internalization assay using a fluorescently labeled ADC (e.g., with a pH-sensitive dye) and flow cytometry or confocal microscopy.Increased intracellular fluorescence over time.
Is the linker being cleaved? Lysosomal degradation assay; monitor for the appearance of free this compound in cell lysates via LC-MS.Detection of free payload inside the cells.
Are drug efflux pumps active? Co-incubation with an efflux pump inhibitor (e.g., verapamil) during the cytotoxicity assay.Increased ADC potency in the presence of the inhibitor.
Is there a bystander effect? Co-culture assay with a mix of antigen-positive and antigen-negative (e.g., GFP-labeled) cells.[9][20]Killing of antigen-negative cells in the presence of the ADC and antigen-positive cells.

Signaling Pathway of a this compound ADC

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome 3. Trafficking DM4 Released DM4 Lysosome->DM4 4. Payload Release Tubulin Tubulin DM4->Tubulin 5. Target Binding Efflux Efflux Pump (e.g., P-gp) DM4->Efflux Resistance Mechanism Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Efflux->ADC

Caption: The intracellular journey of a this compound ADC leading to apoptosis.

By systematically working through these troubleshooting steps, from verifying the fundamental properties of your ADC to investigating complex cellular mechanisms, you can identify and address the root cause of low in vitro cytotoxicity and advance your research with confidence.

References

Technical Support Center: Overcoming Off-Target Toxicity of DM4-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of DM4-SMe Antibody-Drug Conjugates (ADCs).

I. Troubleshooting Guides

This section offers a question-and-answer formatted guide to troubleshoot common issues encountered during the pre-clinical development of this compound ADCs.

Question 1: We are observing significant off-target toxicity in our in vivo models, leading to weight loss and hematological abnormalities. What are the potential causes and how can we investigate them?

Answer:

Significant in vivo off-target toxicity of this compound ADCs can stem from several factors. A systematic investigation is crucial to identify the root cause.

Potential Causes & Investigation Strategy:

Potential Cause Experimental Investigation
Premature Payload Release Conduct linker stability assays in plasma from the species used in your in vivo model. Use LC-MS to quantify the amount of free this compound over time.[1][2][3][4]
"On-Target, Off-Tumor" Toxicity Evaluate the expression profile of the target antigen in healthy tissues of the animal model using immunohistochemistry (IHC) or quantitative PCR (qPCR).
Nonspecific Uptake Assess the binding of your ADC to Fcγ receptors and the mannose receptor, which can mediate uptake by immune cells and endothelial cells, respectively.[5][6][7]
Bystander Effect on Healthy Tissues If using a cleavable linker, the released, cell-permeable this compound can affect healthy cells adjacent to target-expressing cells.[8] Evaluate the proximity of target-expressing cells to vital tissues in your animal model.

Troubleshooting Workflow:

start High In Vivo Off-Target Toxicity Observed linker_stability Assess Linker Stability in Plasma start->linker_stability antigen_expression Profile Antigen Expression in Healthy Tissues start->antigen_expression nonspecific_uptake Investigate Nonspecific Uptake Mechanisms start->nonspecific_uptake linker_result Linker Unstable? linker_stability->linker_result antigen_result On-Target, Off-Tumor Expression? antigen_expression->antigen_result uptake_result High Nonspecific Uptake? nonspecific_uptake->uptake_result linker_result->antigen_expression No solution1 Optimize Linker Chemistry (e.g., more stable linker) linker_result->solution1 Yes antigen_result->nonspecific_uptake No solution2 Select a Different Target Antigen or Use Bispecific Antibody antigen_result->solution2 Yes uptake_result->solution1 No, consider combined effects uptake_result->solution2 No, consider combined effects solution3 Engineer Fc Region to Reduce FcγR Binding or Modify Glycosylation uptake_result->solution3 Yes uptake_result->solution3 No, consider combined effects

Caption: Troubleshooting workflow for high in vivo off-target toxicity.

Question 2: Our this compound ADC with a cleavable linker shows potent in vitro cytotoxicity against antigen-positive cells, but also significant killing of antigen-negative cells in co-culture assays. How can we modulate this bystander effect?

Answer:

The bystander effect, while potentially beneficial for eradicating heterogeneous tumors, can contribute to off-target toxicity.[8] Modulating this effect is key to widening the therapeutic window.

Strategies to Modulate the Bystander Effect:

Strategy Description
Linker Modification Switch to a non-cleavable linker (e.g., SMCC). Non-cleavable linkers release the payload after lysosomal degradation of the antibody, resulting in a charged metabolite (amino acid-linker-payload) with reduced cell permeability, thus limiting the bystander effect.[8][9][10][11]
Payload Modification While this compound is inherently cell-permeable, exploring derivatives with altered physicochemical properties could reduce passive diffusion across cell membranes.
Drug-to-Antibody Ratio (DAR) Optimization A lower DAR may lead to a lower intracellular concentration of released payload, thereby reducing the amount that can diffuse to neighboring cells.[12][13]

Comparative Effects of Linker Type on Bystander Effect:

Linker Type Payload Release Mechanism Released Metabolite Cell Permeability Bystander Effect Potential for Off-Target Toxicity
Cleavable (e.g., SPDB) Reduction of disulfide bond in the cytoplasmThis compound (thiol metabolite)HighHighHigher
Non-cleavable (e.g., SMCC) Lysosomal proteolysis of the antibodyAmino acid-SMCC-DM4LowLowLower

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?

A1: The primary mechanisms include:

  • Premature Payload Deconjugation: Unstable linkers can release the highly potent this compound payload into systemic circulation before reaching the tumor, leading to widespread toxicity.[14][]

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death.[14][]

  • Nonspecific Uptake: ADCs can be taken up by cells, such as those in the liver and immune system, through mechanisms independent of the target antigen. This can be mediated by:

    • Fcγ Receptors (FcγRs): Expressed on immune cells.[14]

    • Mannose Receptor: Recognizes specific glycan structures on the antibody and is present on liver sinusoidal endothelial cells and macrophages.[5][6][7]

  • Bystander Killing of Healthy Cells: The cell-permeable this compound, when released from a target cell, can diffuse into and kill adjacent healthy cells.[8]

cluster_mechanisms Mechanisms of Off-Target Toxicity cluster_nonspecific Nonspecific Uptake Pathways cluster_bystander_path Bystander Pathway premature_release Premature Payload Release healthy_cell Healthy Cell premature_release->healthy_cell Systemic Exposure on_target_off_tumor On-Target, Off-Tumor Toxicity on_target_off_tumor->healthy_cell Low Antigen Expression nonspecific_uptake Nonspecific Uptake fcr_uptake Fcγ Receptor-Mediated nonspecific_uptake->fcr_uptake mannose_uptake Mannose Receptor-Mediated nonspecific_uptake->mannose_uptake nonspecific_uptake->healthy_cell Antigen-Independent bystander Bystander Effect on Healthy Cells adc This compound ADC adc->premature_release Systemic Exposure adc->on_target_off_tumor Low Antigen Expression adc->nonspecific_uptake Antigen-Independent target_cell Target Tumor Cell adc->target_cell Antigen Binding & Internalization released_payload Released this compound target_cell->released_payload Payload Release released_payload->healthy_cell Diffusion

Caption: Overview of this compound ADC off-target toxicity mechanisms.

Q2: How do cleavable and non-cleavable linkers affect the toxicity profile of a this compound ADC?

A2: The choice of linker is critical in determining the toxicity profile.

  • Cleavable Linkers (e.g., SPDB): These linkers are designed to release the payload in the reducing environment of the cell's cytoplasm. The released this compound is highly cell-permeable, leading to a potent bystander effect. However, if the linker is not sufficiently stable in circulation, it can lead to premature payload release and systemic toxicity.[][]

  • Non-cleavable Linkers (e.g., SMCC): These linkers require the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue. This complex is typically charged and less membrane-permeable, which significantly reduces the bystander effect and can lead to a more favorable toxicity profile, assuming efficient internalization and lysosomal processing in target cells.[8][9][10][11]

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the off-target toxicity of this compound ADCs?

A3: The DAR is a critical parameter that needs to be optimized.

  • Higher DAR: Generally leads to increased potency. However, high DAR values (e.g., >8) have been associated with faster clearance from circulation, increased aggregation, and greater off-target toxicity.[12][13] The increased hydrophobicity of high-DAR ADCs can also lead to enhanced nonspecific uptake.

  • Lower DAR: May result in a wider therapeutic window due to improved pharmacokinetics and lower off-target toxicity, although potency might be reduced.[13]

Site-specific conjugation methods that produce homogeneous ADCs with a defined DAR (e.g., 2 or 4) are often preferred over traditional conjugation methods that result in a heterogeneous mixture of species with varying DARs.[14]

Q4: What are some strategies to mitigate off-target toxicity associated with the antibody component of the ADC?

A4: Modifications to the antibody itself can significantly reduce off-target toxicity.

  • Fc Region Engineering: Mutations in the Fc region can be introduced to reduce or eliminate binding to Fcγ receptors on immune cells, thereby decreasing nonspecific uptake and potential immunogenic side effects.[14][]

  • Glycoengineering: Modifying the glycosylation pattern of the antibody can reduce its affinity for the mannose receptor, which is implicated in nonspecific uptake by liver cells.

  • Bispecific Antibodies: Engineering a bispecific antibody that requires binding to two different tumor-associated antigens for efficient internalization can greatly enhance tumor specificity and reduce binding to healthy tissues that may express only one of the antigens.

  • Affinity Optimization: Modulating the binding affinity of the antibody for its target can also be beneficial. Very high affinity may lead to a "binding site barrier," where the ADC is sequestered by the first layer of tumor cells, while lower, yet still specific, affinity might allow for better tumor penetration.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target toxicity of this compound ADCs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a this compound ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][19][20]

  • Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control.

  • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[19][20]

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[19][20]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 2: In Vitro Bystander Effect Assessment (Co-culture Assay)

Objective: To evaluate the ability of a this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC

  • 96-well cell culture plates (black-walled for fluorescence measurements)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Co-seed the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only the antigen-negative cells.[20][21][22]

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the this compound ADC.

  • Incubate for 72-120 hours.

  • Quantify the viability of the GFP-expressing antigen-negative cells using a fluorescence plate reader or by flow cytometry, gating on the GFP-positive population.[20]

  • Compare the viability of the antigen-negative cells in the co-culture to their viability in the monoculture control at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.

Protocol 3: ADC Internalization Assay using Flow Cytometry

Objective: To quantify the rate and extent of ADC internalization into target cells.

Materials:

  • Target-expressing cell line

  • This compound ADC

  • Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 488)

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) or a quenching antibody to strip surface-bound ADC

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in cold FACS buffer.

  • Incubate the cells with the this compound ADC on ice for 1 hour to allow binding but prevent internalization.

  • Wash the cells with cold PBS to remove unbound ADC.

  • To measure total binding (surface + internalized), take an aliquot of cells and stain with the fluorescently labeled secondary antibody on ice.

  • To initiate internalization, resuspend the remaining cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • At each time point, stop internalization by placing the cells on ice.

  • To measure only the internalized ADC, strip the surface-bound ADC by washing the cells with acid wash buffer or incubating with a quenching antibody.

  • Fix and permeabilize the cells.

  • Stain all samples with the fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) will correlate with the amount of internalized ADC.[5][23][24][25][26]

IV. Data Presentation

Table 1: Influence of Linker Chemistry on this compound ADC Properties

Parameter Cleavable Linker (e.g., SPDB) Non-cleavable Linker (e.g., SMCC) Reference
Plasma Stability Moderate to High (can be engineered for improved stability)High[9][][]
Payload Release Intracellular reductionLysosomal degradation of mAb[11][]
Bystander Effect HighLow to negligible[8][10][11]
In Vivo Efficacy Potentially higher in heterogeneous tumorsDependent on target expression and internalization[8]
Off-Target Toxicity Higher potential due to bystander effect and potential for premature releaseLower potential, mainly driven by on-target, off-tumor toxicity[10][27]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Characteristics

Parameter Low DAR (e.g., 2) High DAR (e.g., 8) Reference
In Vitro Potency LowerHigher[13]
Pharmacokinetics (Clearance) SlowerFaster[13][28]
Therapeutic Index Potentially widerPotentially narrower[13]
Off-Target Toxicity Generally lowerGenerally higher[12][13][28]
Tendency for Aggregation LowHigh[28]

V. Visualization

cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytoplasm adc This compound ADC antigen Tumor Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking released_payload Released this compound lysosome->released_payload Payload Release (Linker Cleavage/ Antibody Degradation) microtubules Microtubules Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis microtubules->Mitotic Arrest & Apoptosis released_payload->microtubules Binding & Inhibition

Caption: this compound ADC mechanism of action signaling pathway.

References

Technical Support Center: Enhancing the Bystander Killing Effect of DM4-SMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance the bystander killing effect of the cytotoxic payload DM4-SMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the bystander killing effect and why is it important for this compound-based ADCs?

The bystander killing effect is the ability of a cytotoxic agent, released from a targeted cancer cell (antigen-positive, Ag+), to diffuse and kill neighboring, non-targeted (antigen-negative, Ag-) cancer cells.[1] This is particularly crucial for antibody-drug conjugates (ADCs) like those using this compound in treating solid tumors, which often exhibit heterogeneous antigen expression. The bystander effect can help overcome this heterogeneity by eliminating tumor cells that do not express the target antigen.[2][3]

Q2: What are the key molecular properties of this compound that enable the bystander effect?

This compound, a maytansinoid derivative, is a potent microtubule-targeting agent.[4][] Its ability to induce a bystander effect is largely attributed to its physicochemical properties upon release from the ADC. As a neutral and hydrophobic molecule, it can diffuse across cell membranes to exert its cytotoxic effect on adjacent cells.[6]

Q3: How does the linker chemistry influence the bystander effect of a this compound ADC?

The linker connecting this compound to the antibody is a critical determinant of the bystander effect.[1][7]

  • Cleavable Linkers: These are essential for an effective bystander effect.[6] They are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the target cell by specific enzymes (e.g., cathepsins) or in response to the acidic lysosomal pH. This releases the membrane-permeable this compound.[1][8] Examples include disulfide or peptide-based linkers.[9][10]

  • Non-Cleavable Linkers: These linkers are more stable and require degradation of the antibody itself within the lysosome to release the payload.[1] The resulting payload is often attached to an amino acid, making it charged and less permeable, thus limiting the bystander effect.[7]

Q4: What is the mechanism of action of this compound?

Once released inside a cell, this compound binds to tubulin, inhibiting microtubule assembly and stabilization.[4][] This disrupts essential cellular processes like intracellular transport and cell division, leading to cell cycle arrest and apoptosis.[4]

Troubleshooting Guides

Issue 1: No observable bystander killing effect in my in vitro co-culture assay.

  • Possible Cause 1: Inefficient payload release.

    • Troubleshooting:

      • Verify Linker Cleavage: Ensure that the linker used is indeed cleavable under the experimental conditions. If using an enzyme-cleavable linker, confirm that the target cells (Ag+) express sufficient levels of the required proteases (e.g., Cathepsin B).

      • Optimize Incubation Time: The release of the payload and subsequent bystander effect can be time-dependent.[9] Extend the incubation time of the ADC with the co-culture to allow for sufficient payload release and diffusion.

  • Possible Cause 2: Low payload concentration in the microenvironment.

    • Troubleshooting:

      • Increase the ratio of Ag+ to Ag- cells: A higher proportion of antigen-positive cells will lead to greater ADC uptake and processing, resulting in a higher concentration of released this compound in the culture medium.[9][10]

      • Increase ADC Concentration: Use an ADC concentration that is highly cytotoxic to the Ag+ cells but has minimal direct toxicity to the Ag- cells. This maximizes the payload release from the target cells.[6][9]

      • Check for Efflux Pump Activity: Overexpression of efflux pumps like P-glycoprotein (P-gp) in either Ag+ or Ag- cells can actively transport the released this compound out of the cells, reducing its intracellular concentration and bystander effect. Consider using cell lines with known efflux pump expression levels or using efflux pump inhibitors as a control experiment.

  • Possible Cause 3: Insufficient membrane permeability of the released payload.

    • Troubleshooting:

      • Confirm Payload Identity: Verify that the cleavage of the ADC releases the intended permeable this compound and not a charged or modified version that cannot cross cell membranes.

Issue 2: High background toxicity in antigen-negative (Ag-) cells in the co-culture assay.

  • Possible Cause 1: Direct toxicity of the ADC to Ag- cells.

    • Troubleshooting:

      • Titrate ADC Concentration: Perform a dose-response experiment on the Ag- cell line alone to determine the concentration at which the ADC shows minimal direct toxicity. Use this concentration or lower in the co-culture assay.[6]

      • Confirm Low Antigen Expression: Verify that the Ag- cell line has negligible expression of the target antigen to minimize direct ADC binding and internalization.

  • Possible Cause 2: Premature linker cleavage in the culture medium.

    • Troubleshooting:

      • Assess Linker Stability: Evaluate the stability of the ADC in the cell culture medium over time to ensure that the payload is not being prematurely released.

Issue 3: Inconsistent results in the conditioned medium transfer assay.

  • Possible Cause 1: Degradation or binding of the released payload in the conditioned medium.

    • Troubleshooting:

      • Minimize Time Delay: Transfer the conditioned medium to the Ag- cells as soon as possible after collection.

      • Consider Serum Proteins: Components in the serum of the culture medium may bind to the hydrophobic this compound, reducing its availability to the Ag- cells. Consider reducing the serum concentration during the conditioned medium collection phase as a control experiment.

  • Possible Cause 2: Insufficient concentration of the payload in the conditioned medium.

    • Troubleshooting:

      • Increase Ag+ cell density: A higher number of Ag+ cells will release more payload into the medium.

      • Extend ADC incubation time with Ag+ cells: Allow more time for the Ag+ cells to process the ADC and release the payload.

Strategies to Enhance the Bystander Killing Effect of this compound

Linker Engineering

Optimizing the linker is a primary strategy to enhance the bystander effect.

  • Cleavage Site Optimization: Design linkers with cleavage sites that are highly specific to enzymes abundant in the tumor microenvironment (e.g., matrix metalloproteinases) or intracellularly (e.g., cathepsins). This ensures localized payload release.

  • Self-Immolative Spacers: Incorporating self-immolative spacers in the linker design can facilitate the efficient release of the unmodified, membrane-permeable this compound following linker cleavage.

  • Novel Cleavage Triggers: Explore linkers that are cleaved in response to other triggers in the tumor microenvironment, such as hypoxia or specific enzyme activities beyond lysosomal proteases. A novel approach involves using a caspase-3 cleavable linker (DEVD), which can be cleaved extracellularly upon apoptosis of the target cell, thereby amplifying the bystander effect.[11]

Optimizing the Drug-to-Antibody Ratio (DAR)

The DAR, or the number of drug molecules conjugated to a single antibody, can influence the bystander effect.

  • Higher DAR: A higher DAR can lead to a greater intracellular concentration of this compound upon ADC internalization, potentially increasing the amount of payload available for bystander killing.[10][12] However, very high DARs (e.g., >8) can negatively impact ADC pharmacokinetics and tolerability.[13]

  • Optimal DAR: For maytansinoid ADCs, a DAR of 3-4 is often considered optimal, balancing potency and pharmacokinetic properties.[13]

Combination Therapies

Combining this compound-based ADCs with other therapeutic agents can potentiate the bystander effect.

  • Chemotherapy: Co-administration with certain chemotherapeutic agents can enhance the overall tumor cell killing and potentially increase the release of this compound.

  • Targeted Therapies: Combining with agents that modulate signaling pathways involved in cell death or drug resistance can increase the sensitivity of bystander cells to this compound.

  • Immune Checkpoint Inhibitors: ADCs can induce immunogenic cell death, which can be synergistically enhanced by immune checkpoint inhibitors, leading to a more robust anti-tumor response.[9]

Modulation of the Tumor Microenvironment (TME)

Altering the TME can improve the diffusion and efficacy of released this compound.

  • Enzyme Modulation: Strategies to increase the activity of enzymes that cleave the ADC linker within the TME can enhance extracellular payload release.

  • Altering Extracellular Matrix: The dense extracellular matrix of some tumors can impede the diffusion of the released payload. Agents that degrade components of the ECM may improve the reach of the bystander effect.[14]

  • pH Manipulation: For pH-sensitive linkers, modulating the typically acidic tumor microenvironment could influence the rate of payload release.

Data Presentation

Table 1: Factors Influencing the Bystander Killing Effect of Maytansinoid-Based ADCs

FactorInfluence on Bystander EffectKey Considerations
Linker Type Cleavable linkers are essential. Non-cleavable linkers result in charged metabolites with poor membrane permeability.[7]Disulfide and peptide-based linkers are common choices for enabling bystander killing.[9][10]
Payload Properties High membrane permeability is crucial. this compound's hydrophobicity allows it to cross cell membranes.The released metabolite should be uncharged to facilitate diffusion.[7]
Drug-to-Antibody Ratio (DAR) Higher DAR generally increases potency and potential for bystander effect. [10][12]Very high DARs can lead to faster clearance and reduced therapeutic index.[13] A DAR of 3-4 is often optimal for maytansinoids.[13]
Antigen Expression Level Higher antigen expression on target cells leads to a stronger bystander effect. [9]A higher density of Ag+ cells increases the overall payload release.[9]
Efflux Pump Activity Overexpression of efflux pumps (e.g., P-gp) can reduce the intracellular concentration of the payload, diminishing the bystander effect. Consider the efflux pump status of the cell lines used in experiments.

Table 2: Quantitative Evaluation of the Bystander Effect

ParameterDescriptionTypical Values/Observations
Bystander Effect Coefficient (φBE) A metric representing the efficiency of bystander killing.Varies depending on the ADC, cell lines, and ratio of Ag+ to Ag- cells. Can be quantitatively modeled.[9]
IC50 (Ag+ cells) Concentration of ADC required to inhibit the growth of 50% of antigen-positive cells.Typically in the nanomolar to picomolar range for potent ADCs.
IC50 (Ag- cells) Concentration of ADC required to inhibit the growth of 50% of antigen-negative cells.Should be significantly higher than the IC50 for Ag+ cells to distinguish bystander effect from direct toxicity.[6]

Experimental Protocols

Protocol 1: In Vitro Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative (Ag-) cells when cultured with antigen-positive (Ag+) cells in the presence of the ADC.[6]

Materials:

  • Ag+ cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Ag- cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)[6]

  • Complete cell culture medium

  • This compound ADC

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 of Ag+:Ag-), keeping the total cell number per well constant.

    • Include control wells with only Ag- cells and only Ag+ cells.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the wells with a serial dilution of the this compound ADC. The concentration range should be chosen based on the IC50 values for the individual cell lines, aiming for high toxicity in Ag+ cells and low direct toxicity in Ag- cells.[6]

    • Include untreated control wells for each cell ratio.

  • Incubation:

    • Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Quantification of Bystander Killing:

    • Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader. A decrease in fluorescence in the co-culture wells compared to the Ag- only control wells (at the same ADC concentration) indicates bystander killing.

    • Alternatively, harvest the cells and analyze the percentage of viable GFP-positive cells by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells for each condition. Plot the viability of Ag- cells as a function of the percentage of Ag+ cells in the co-culture.

Protocol 2: Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released into the culture medium and can kill Ag- cells.[15]

Materials:

  • Ag+ cell line

  • Ag- cell line

  • Complete cell culture medium

  • This compound ADC

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture dish or multi-well plate and allow them to adhere.

    • Treat the Ag+ cells with the this compound ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.

  • Treatment of Ag- Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.

    • Include control wells where Ag- cells are treated with medium from untreated Ag+ cells and fresh medium containing the same concentration of the ADC.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells with the conditioned medium for 48-72 hours.

    • Assess the viability of the Ag- cells using a standard cell viability assay.

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to the controls. A significant decrease in viability compared to the controls indicates a bystander effect mediated by a soluble factor (the released payload).

Visualizations

Bystander_Killing_Pathway cluster_extracellular Extracellular Space cluster_ag_plus Ag+ Cell Cytoplasm cluster_ag_minus Ag- Cell Cytoplasm ADC This compound ADC Ag_plus Antigen-Positive (Ag+) Cell ADC->Ag_plus 1. Binding ADC_internalized Internalized ADC Ag_plus->ADC_internalized 2. Internalization Ag_minus Antigen-Negative (Ag-) Cell DM4_SMe_free_extra This compound DM4_SMe_diffused Diffused this compound DM4_SMe_free_extra->DM4_SMe_diffused 6. Diffusion Lysosome Lysosome ADC_internalized->Lysosome 3. Trafficking DM4_SMe_released Released this compound Lysosome->DM4_SMe_released 4. Linker Cleavage & Payload Release DM4_SMe_released->DM4_SMe_free_extra 5b. Efflux Tubulin_plus Microtubule Disruption DM4_SMe_released->Tubulin_plus 5a. Target Engagement Apoptosis_plus Apoptosis Tubulin_plus->Apoptosis_plus Tubulin_minus Microtubule Disruption DM4_SMe_diffused->Tubulin_minus 7. Target Engagement Apoptosis_minus Apoptosis Tubulin_minus->Apoptosis_minus

Caption: Mechanism of this compound-mediated bystander killing.

Co_Culture_Workflow start Start seed_cells Seed Ag+ and Ag- (GFP-labeled) cells in 96-well plate at various ratios start->seed_cells add_adc Add serial dilutions of This compound ADC seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate measure_fluorescence Measure GFP fluorescence (Plate Reader or Flow Cytometer) incubate->measure_fluorescence analyze_data Analyze data: % viability of Ag- cells vs. % of Ag+ cells measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro co-culture bystander effect assay.

Conditioned_Media_Workflow start Start treat_ag_plus Treat Ag+ cells with This compound ADC for 48-72h start->treat_ag_plus collect_media Collect and clarify conditioned medium treat_ag_plus->collect_media treat_ag_minus Add conditioned medium to Ag- cells collect_media->treat_ag_minus incubate Incubate for 48-72 hours treat_ag_minus->incubate assess_viability Assess Ag- cell viability (e.g., MTT, CellTiter-Glo) incubate->assess_viability analyze_data Compare viability to controls assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for the conditioned medium transfer bystander effect assay.

References

Technical Support Center: Purification of DM4-SMe Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of DM4-SMe conjugated Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of purifying these potent biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying this compound conjugated antibodies?

The primary goal is to remove process-related and product-related impurities to ensure the safety, efficacy, and homogeneity of the ADC product.[1][2][3] Key quality attributes that need to be controlled are the drug-to-antibody ratio (DAR), the level of unconjugated antibody (DAR=0), residual free this compound payload, aggregates, and other process-related impurities like solvents.[2][4] The purification process is critical as the DAR influences the ADC's potency and therapeutic index.[5][6][7]

Q2: What are the most common methods for purifying this compound ADCs?

The most common methods for purifying ADCs, including those conjugated with maytansinoids like DM4, are:

  • Hydrophobic Interaction Chromatography (HIC): Widely used for separating ADC species with different DARs due to the increased hydrophobicity imparted by the this compound payload.[8][9][]

  • Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated payload.[1][11][12][13]

  • Ion Exchange Chromatography (IEX): Can be used to remove charged variants, aggregates, and process-related impurities.[][14][15][16] Both cation and anion exchange chromatography can be employed.

  • Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange, removal of unconjugated small molecules, and concentrating the ADC product.[1][17]

Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) important during purification?

The DAR is a critical quality attribute as it directly correlates with the ADC's therapeutic efficacy and potential toxicity.[4][7] A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation and increased toxicity.[5][6][7] Purification methods like HIC are employed to isolate ADC species with a specific, more homogeneous DAR distribution.[][18]

Q4: What are the main challenges encountered during the purification of this compound ADCs?

The complex and heterogeneous nature of ADCs presents several purification challenges:[2][7]

  • Aggregate Formation: The hydrophobic nature of the this compound payload can promote the formation of aggregates, which can be immunogenic and affect the ADC's efficacy and safety.[11][19]

  • Removal of Free Payload: Unconjugated, highly cytotoxic this compound must be effectively removed to prevent non-specific toxicity.[20]

  • Heterogeneity of DAR: The conjugation process often results in a mixture of ADCs with varying DARs, which requires separation to achieve a more homogeneous product.[4][]

  • Chemical Compatibility: Purification processes must be compatible with the organic solvents often used in the conjugation step.[4]

Troubleshooting Guides

Problem 1: High Levels of Aggregates in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Buffer Conditions Optimize buffer pH and ionic strength. High ionic strength can sometimes lead to aggregate formation for ADCs.[21]Reduction in aggregate levels.
Inefficient Purification Method Implement a dedicated polishing step using Size Exclusion Chromatography (SEC) to separate monomers from high molecular weight species.[11][12][13] Cation exchange chromatography in flow-through mode can also be effective.[21]Aggregate content reduced to acceptable levels (e.g., ≤ 0.1%).[21]
Hydrophobic Interactions For SEC, screen different mobile phases to minimize secondary hydrophobic interactions with the stationary phase that can cause peak tailing and poor separation.[11][19]Symmetrical peak shape and improved resolution of the monomer peak.[19]
Instability of the ADC Investigate the stability of the ADC under the purification conditions (temperature, pH). Perform purification at lower temperatures if necessary.Minimized formation of new aggregates during the purification process.
Problem 2: Low Recovery of the ADC
Potential Cause Troubleshooting Step Expected Outcome
Non-specific Binding to Chromatography Resin For HIC, optimize the salt concentration and gradient slope. A steep gradient or inappropriate salt type can lead to poor recovery. For IEX, adjust the pH and salt concentration of the elution buffer.Increased recovery of the ADC in the elution fractions.
Precipitation of ADC on the Column Perform solubility studies before selecting the purification method and buffers.[5][6] Ensure that the buffer conditions throughout the process maintain the solubility of the ADC.Prevention of ADC precipitation and improved recovery.
Overly Hydrophobic HIC Resin Screen different HIC resins. A highly hydrophobic resin may lead to irreversible binding of the ADC.[18] A phenyl-based resin may be less retentive than a butyl-type resin.[18]Elution of the ADC with high recovery.
Issues with TFF Membrane Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate to retain the ADC while allowing smaller impurities to pass through. Check for membrane fouling.Optimal retention of the ADC and high product recovery (>90%).[13]
Problem 3: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Step Expected Outcome
Poor Resolution in HIC Optimize the HIC method. This includes screening different resins, adjusting the salt type and concentration in the mobile phase, and optimizing the gradient elution.[5][6][18]Improved separation of species with different DARs, allowing for the collection of fractions with a more homogeneous DAR.
Co-elution of Different DAR Species For HIC, consider using a shallower gradient to enhance the resolution between different DAR species.[]Better separation of DAR=2, DAR=4, etc., species.
Carryover from Previous Runs Implement a robust column cleaning and regeneration protocol between runs to prevent carryover of ADC species.Consistent DAR profiles across different purification batches.
Conjugation Reaction Variability Re-evaluate and optimize the upstream conjugation process to achieve a more consistent initial distribution of DARs before purification.[5]A more defined starting material, simplifying the purification process.

Quantitative Data Summary

The following table summarizes typical performance metrics for common ADC purification techniques. Note that specific results can vary depending on the antibody, linker, and precise process conditions.

Purification Method Parameter Typical Value Reference
Hydrophobic Interaction Chromatography (HIC) DAR HomogeneityCan isolate specific DAR species (e.g., DAR=2 or DAR=4).[18][18]
RecoveryHigh recovery rates can be achieved with optimized mobile phase conditions.[18]
Size Exclusion Chromatography (SEC) Aggregate RemovalCan reduce aggregate levels from >5% to <1%.[22][22]
RecoveryGenerally high, but can be affected by non-specific binding.[11][19]
Cation Exchange Chromatography (CEX) Aggregate RemovalCan decrease very high molecular weight species by ≥ 85% to ≤ 0.1%.[21][21]
Tangential Flow Filtration (TFF) Product YieldCan be maintained above 90%.[13]
Free Payload RemovalEffective for removing unconjugated small molecules.[1]

Experimental Protocols

Protocol 1: Purification of this compound ADC using Hydrophobic Interaction Chromatography (HIC)

This protocol is a general guideline for separating ADC species based on their DAR.

  • Column and Buffers:

    • Column: A HIC column (e.g., Phenyl-based).

    • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[8]

    • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[8]

  • Sample Preparation:

    • Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M.[8]

    • Centrifuge the sample to remove any precipitated material.[8]

  • Chromatography:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% A and 33.3% B) for at least 5 column volumes (CV).[8]

    • Load the prepared sample onto the column.

    • Wash the column with the equilibration buffer for 5 CV.[8]

    • Elute the bound ADC species using a linear gradient from the initial conditions to 100% Mobile Phase B over 30 CV.[8] Species with higher DARs will elute later due to their increased hydrophobicity.

    • Collect fractions and analyze for DAR, purity, and aggregate content.

  • Column Cleaning and Storage:

    • Clean the column with 0.5 N NaOH for 3 CV.[8]

    • Store the column in 20% Ethanol.[8]

Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)

This protocol provides a general method for removing aggregates from the purified ADC.

  • Column and Mobile Phase:

    • Column: A high-resolution SEC column suitable for monoclonal antibodies (e.g., 200 Å pore size).[11]

    • Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[11] The salt is included to minimize secondary ionic interactions.

  • Sample Preparation:

    • The ADC sample should be in a buffer compatible with the SEC mobile phase. If necessary, perform a buffer exchange using TFF.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject the sample onto the column. The volume should be a small fraction of the total column volume for optimal resolution.

    • Perform an isocratic elution with the mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight species.

    • Collect the fraction corresponding to the monomeric ADC peak.

  • Analysis:

    • Analyze the collected fraction for aggregate content, purity, and concentration.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Conjugation This compound Conjugation Reaction (Crude ADC Mixture) TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Free Payload Removal) Conjugation->TFF Step 1 HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) TFF->HIC Step 2 SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC Step 3 Final_Product Purified this compound ADC SEC->Final_Product Final Polish

Caption: A typical multi-step workflow for the purification of this compound conjugated antibodies.

Troubleshooting_Logic Start High Aggregates Detected? SEC_Step Implement/Optimize SEC Polishing Step Start->SEC_Step Yes Buffer_Opt Optimize Buffer (pH, Ionic Strength) Start->Buffer_Opt Yes Check_Stability Assess ADC Stability (Temperature, pH) Start->Check_Stability Yes Pass Aggregates within Spec Start->Pass No SEC_Step->Pass Buffer_Opt->Pass Check_Stability->Pass

Caption: Troubleshooting logic for addressing high aggregate content in the final ADC product.

References

Technical Support Center: Optimizing DM4-SMe ADC In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM4-SMe Antibody-Drug Conjugates (ADCs). The information provided addresses common challenges encountered during in-vivo experiments and offers potential solutions based on preclinical and clinical findings.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the in-vivo efficacy of a this compound ADC?

The in-vivo efficacy of a this compound ADC is a multifactorial issue influenced by the interplay of the antibody, the linker, and the cytotoxic payload (DM4).[1] Key determinants include:

  • Target Antigen Properties: High and homogeneous expression on tumor cells with minimal expression on healthy tissues is ideal.[2][3] The internalization rate of the antigen-ADC complex also plays a crucial role.[4][5]

  • Antibody Characteristics: The antibody's affinity for its target antigen, its pharmacokinetics (PK), and its ability to internalize upon binding are critical.[6]

  • Linker Stability: The linker must be stable enough to prevent premature release of the DM4 payload in systemic circulation, which can lead to off-target toxicity and reduced efficacy.[7][8][9][10] Conversely, it must be efficiently cleaved within the target tumor cell to release the active drug.[7]

  • Payload Delivery and Potency: Efficient intracellular trafficking of the ADC to lysosomes, followed by the release of DM4, is necessary for its cytotoxic effect.[5][11] DM4, a potent microtubule inhibitor, induces cell cycle arrest at G2/M and subsequent apoptosis.[7][12]

  • Tumor Microenvironment (TME): Factors within the TME, such as dense stroma, high interstitial fluid pressure, and poor vascularization, can hinder ADC penetration and efficacy.[13][14][15][16]

  • Drug-to-Antibody Ratio (DAR): The number of DM4 molecules conjugated to each antibody can impact both potency and pharmacokinetics. A higher DAR may increase potency but can also lead to faster clearance and potential aggregation issues.[17][18]

Q2: My this compound ADC shows good in-vitro cytotoxicity but poor in-vivo efficacy. What are the potential reasons?

This is a common challenge in ADC development. Several factors can contribute to this discrepancy:

  • Inadequate Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly, not allowing for sufficient tumor accumulation. This can be due to the antibody's properties or a high DAR leading to increased hydrophobicity.[17][18]

  • Poor Tumor Penetration: The large size of the ADC can limit its ability to penetrate dense solid tumors.[19] The tumor microenvironment, with its abnormal vasculature and high interstitial pressure, can further impede distribution.[15]

  • Linker Instability in Circulation: Premature release of the DM4 payload in the bloodstream reduces the amount of active drug reaching the tumor and can cause systemic toxicity.[9][10]

  • Inefficient Intracellular Release of Payload: Even if the ADC reaches the tumor cell, inefficient lysosomal trafficking or linker cleavage can prevent the release of active DM4.[20]

  • Development of Resistance: Tumor cells can develop resistance to ADCs through various mechanisms, including downregulation of the target antigen or upregulation of drug efflux pumps.[20][21][22][23]

Q3: How does the choice of linker impact the in-vivo performance of a this compound ADC?

The linker is a critical component that dictates the stability and payload release of an ADC.[8] For this compound ADCs, disulfide-based linkers are often employed.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor cell, such as the reducing environment of the cytoplasm or lysosomal proteases.[7][17] Steric hindrance around the disulfide bond can be engineered to enhance stability in circulation.[7]

  • Non-cleavable Linkers: These linkers require the complete degradation of the antibody in the lysosome to release the payload.[17]

The choice of linker can significantly affect the therapeutic window. A linker that is too labile will lead to off-target toxicity, while a linker that is too stable will result in insufficient payload release at the tumor site.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the in-vivo evaluation of this compound ADCs.

Problem Potential Cause Recommended Action
High Toxicity / Poor Tolerability Premature payload release due to linker instability.- Evaluate linker stability in plasma from the relevant species. - Consider re-engineering the linker with increased steric hindrance.[7] - Assess the pharmacokinetics of the total antibody and the conjugated ADC to determine the rate of deconjugation.[9]
Off-target uptake of the ADC.- Evaluate the expression of the target antigen in normal tissues of the animal model. - Consider using an antibody with higher specificity or engineering the antibody to reduce non-specific binding.
Lack of Tumor Regression or Inhibition Low target antigen expression.- Quantify target antigen expression levels in the selected tumor model using immunohistochemistry (IHC) or flow cytometry.[24] - Select a tumor model with higher and more homogeneous target expression.[25]
Poor ADC accumulation in the tumor.- Perform a biodistribution study using a radiolabeled or fluorescently-labeled ADC to assess tumor uptake.[26] - Analyze the tumor microenvironment for factors that may impede ADC penetration (e.g., high stromal density).
Inefficient internalization or payload release.- Conduct in-vitro assays to confirm ADC internalization and lysosomal trafficking.[5][27] - Analyze the metabolites of the ADC in tumor tissue to confirm linker cleavage and payload release.[28]
Acquired resistance.- If tumors initially respond and then regrow, investigate potential resistance mechanisms such as target downregulation or upregulation of efflux pumps (e.g., MDR1).[20][22]
High Variability in Efficacy Between Animals Heterogeneous target expression in the tumor model.- Characterize the heterogeneity of target expression within the tumor model. - Consider using a more homogeneous cell line-derived xenograft (CDX) model for initial studies.[29]
Inconsistent tumor establishment or growth.- Optimize tumor implantation procedures to ensure consistent tumor size at the start of treatment.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the in-vivo efficacy of maytansinoid-based ADCs.

Table 1: In Vitro Potency of DM4 and this compound Conjugates

CompoundCell LineIC50Reference
DM4SMeCOLO 205~10 pM[12]
DM4SMeA-375~10 pM[12]
huC242-DM4COLO 205 (target)~30 pM[12]
huC242-DM4A-375 (non-target)>10 nM[12]

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers

ADC (Linker-Payload)Clearance Rate in MiceReference
anti-HER2-SPDP-DM1 (less hindered)Highest[17]
anti-HER2-SPP-DM1Intermediate[17]
anti-HER2-SSNPP-DM3Lower[17]
anti-HER2-SSNPP-DM4 (most hindered)Lowest[17]

Note: This table illustrates the principle that increased steric hindrance in the linker can decrease the clearance rate of the ADC.

Experimental Protocols

1. Xenograft Tumor Model for In Vivo Efficacy Evaluation

  • Objective: To assess the anti-tumor activity of a this compound ADC in a preclinical model.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines known to express the target antigen under appropriate conditions.

    • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[28]

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in PBS and Matrigel) into the flank of the mice.[28][30]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

    • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound ADC, a control ADC, and vehicle control via intravenous injection at specified doses and schedules.[28]

    • Efficacy Assessment: Measure tumor volume and body weight of the mice throughout the study.[27][31] At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC, western blot).[30]

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.

2. Pharmacokinetic (PK) Analysis of ADCs

  • Objective: To determine the PK profile of the total antibody and the conjugated ADC.

  • Methodology:

    • Animal Model: Use mice or rats.

    • Dosing: Administer a single intravenous dose of the this compound ADC.

    • Blood Sampling: Collect blood samples at various time points post-injection.

    • Sample Processing: Process blood to obtain plasma or serum.

    • Bioanalysis:

      • Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated).[9]

      • Conjugated ADC: Use a ligand-binding assay (LBA) that captures the antibody and detects the payload to measure the concentration of the intact ADC.[32] Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more detailed analysis.[9][32]

  • Data Analysis: Plot the concentration-time profiles for both total antibody and conjugated ADC. Calculate key PK parameters such as clearance, volume of distribution, and half-life.

Visualizations

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM4 Released DM4 Lysosome->DM4 Linker Cleavage & Payload Release Tubulin Tubulin DM4->Tubulin Microtubule Disruption Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest

Caption: Intracellular signaling pathway of a this compound ADC leading to apoptosis.

Experimental_Workflow start Start: In Vivo Efficacy Study cell_culture Tumor Cell Line Culture start->cell_culture implantation Subcutaneous Tumor Implantation in Immunodeficient Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment ADC Administration (i.v.) randomization->treatment data_collection Measure Tumor Volume & Body Weight treatment->data_collection endpoint Study Endpoint data_collection->endpoint Pre-defined endpoint or humane endpoint reached analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis finish End analysis->finish

Caption: Experimental workflow for a typical in-vivo efficacy study of an ADC.

Caption: A logical troubleshooting workflow for poor in-vivo efficacy of this compound ADCs.

References

Validation & Comparative

Validating the Target Specificity of DM4-SMe Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DM4-SMe Antibody-Drug Conjugates (ADCs) with other ADC alternatives, focusing on the validation of target specificity. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the objective assessment of this technology.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] The efficacy and safety of an ADC are critically dependent on the specificity of the monoclonal antibody (mAb), the potency of the cytotoxic payload, and the stability of the linker connecting them. DM4, a potent maytansinoid tubulin inhibitor, is a widely used payload in ADC development.[3][4] Its derivative, this compound, is designed for stable conjugation to the antibody. This guide focuses on the experimental validation of the target specificity of ADCs utilizing the this compound payload.

Mechanism of Action of this compound

This compound ADCs function through a multi-step process initiated by the specific binding of the ADC's monoclonal antibody to a tumor-associated antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the linker is cleaved, releasing the active DM4 payload. DM4 then exerts its cytotoxic effect by binding to tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Mechanism of Action of this compound ADC cluster_cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease DM4 Release Lysosome->PayloadRelease 4. Linker Cleavage Tubulin Tubulin PayloadRelease->Tubulin 5. Payload Binding MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CellCycleArrest G2/M Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed Ag+ and Ag- Cells (96-well plate) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_adc Treat with Serial Dilutions of this compound ADC incubate1->treat_adc incubate2 Incubate 72-96h treat_adc->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_sds Add Solubilization Solution incubate3->add_sds incubate4 Incubate Overnight add_sds->incubate4 read_absorbance Read Absorbance (570nm) incubate4->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end Bystander Effect Assay (Co-culture) Workflow start Start prepare_cells Prepare Ag+ and GFP-labeled Ag- Cells start->prepare_cells seed_coculture Seed Co-culture with Varying Ratios prepare_cells->seed_coculture incubate1 Incubate Overnight seed_coculture->incubate1 treat_adc Treat with this compound ADC incubate1->treat_adc monitor_viability Monitor Viability of GFP-labeled Ag- Cells treat_adc->monitor_viability analyze Compare Viability to Monoculture Control monitor_viability->analyze end End analyze->end

References

A Comparative Guide to DM4-SMe and DM1 Antibody-Drug Conjugates: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing two potent maytansinoid payloads: DM4-SMe and DM1. The information presented herein is curated from a range of preclinical studies to facilitate an objective evaluation of their performance based on available experimental data.

Introduction to DM1 and DM4 Maytansinoid Payloads

DM1 and DM4 are highly potent cytotoxic agents derived from maytansine, a natural product that inhibits tubulin polymerization.[1][2] By attaching these payloads to monoclonal antibodies (mAbs) that target tumor-associated antigens, ADCs are designed to deliver the cytotoxic agent specifically to cancer cells, thereby enhancing the therapeutic window. Both DM1 and DM4 induce cell cycle arrest and apoptosis by disrupting microtubule dynamics.[3] The choice between these two payloads, along with the linker technology, can significantly impact the stability, efficacy, and bystander killing effect of the resulting ADC.

Mechanism of Action: Microtubule Inhibition

Both DM1 and DM4-based ADCs share a common mechanism of action. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. Following trafficking to the lysosome, the linker is cleaved (in the case of cleavable linkers), releasing the maytansinoid payload into the cytoplasm. The free payload then binds to tubulin, inhibiting its polymerization and leading to the disruption of the microtubule network. This interference with microtubule dynamics results in a G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis & Trafficking cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Free Payload (DM1 or this compound) Lysosome->Payload Payload Release Tubulin Tubulin Payload->Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to G2/M Arrest &

Mechanism of action for maytansinoid-based ADCs.

In Vitro Performance Comparison

The in vitro performance of ADCs is critical for assessing their potency and specificity. Key parameters include cytotoxicity (typically measured as the half-maximal inhibitory concentration, IC50) and the bystander killing effect.

Cytotoxicity
PayloadAntibody-LinkerCell LineIC50 (pM)Reference
S-methyl DM1-MCF7330[1]
DM1T-DM1 (Trastuzumab-MCC)NCI-N8782 ± 10[4]
DM1T-DM1 (Trastuzumab-MCC)HCC195433 ± 20[4]
DM4huC242-SPDBCOLO 205Not specified, but highly potent[1]

Note: The data presented is collated from different studies and should not be considered a direct head-to-head comparison.

Bystander Effect

The bystander effect, where the ADC payload kills neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors. This effect is largely dependent on the cell permeability of the released payload.

  • This compound: The S-methyl metabolite of DM4 is reported to be more lipophilic and cell-permeable. ADCs with cleavable linkers that release DM4 are expected to exhibit a significant bystander effect.

  • DM1: The bystander effect of DM1-ADCs is highly dependent on the linker. With a non-cleavable linker like SMCC in T-DM1, the released catabolite (lysine-SMCC-DM1) is charged and has poor cell permeability, resulting in a limited bystander effect. In contrast, DM1 released from a cleavable linker can induce bystander killing.[1]

In Vivo Performance Comparison

In vivo studies in xenograft models are essential for evaluating the anti-tumor efficacy of ADCs in a more complex biological system.

As with the in vitro data, direct comparative in vivo studies are scarce. The efficacy of both DM1 and DM4-based ADCs has been demonstrated in various xenograft models. For instance, T-DM1 has shown significant tumor growth inhibition in HER2-positive breast cancer models. Similarly, huC242-DM4 was found to be effective in eradicating tumors in xenograft mouse models.[1] The choice of animal model, tumor cell line, and dosing regimen significantly influences the outcome.

PayloadADCXenograft ModelEfficacyReference
DM1Anti-CD22-MCC-DM1NHL B-cell linesComplete tumor regression[1]
DM1Anti-CD19-SPP-DM1RAJI (NHL)Significant tumor growth inhibition[5]
DM4huC242-DM4Not specifiedEffective in eradicating tumors[1]

Note: The data presented is collated from different studies and should not be considered a direct head-to-head comparison.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate (1,000-10,000 cells/well) B 2. Incubate overnight (37°C, 5% CO2) to allow cell attachment A->B C 3. Add serial dilutions of ADC and control antibodies B->C D 4. Incubate for 48-144 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 1-4 hours (formation of formazan crystals) E->F G 7. Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) F->G H 8. Incubate overnight at 37°C G->H I 9. Read absorbance at 570 nm H->I J 10. Calculate % cell viability and IC50 I->J

Experimental workflow for an in vitro cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[6][7]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[6][7]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Remove the culture medium from the wells and add 100 µL of the ADC or control solutions.[7]

  • Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and the payload's mechanism of action.[6][7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Incubation: Incubate the plate overnight at 37°C.[6][7]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration.[7]

In Vivo Xenograft Efficacy Study

Xenograft studies in immunodeficient mice are a standard preclinical model to assess the anti-tumor activity of ADCs.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[8][9]

  • Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • ADC Administration: Administer the ADC, control antibody, or vehicle (e.g., PBS) to the mice, typically via intravenous injection. The dosing schedule can vary (e.g., single dose, or multiple doses over several weeks).[5][9]

  • Monitoring: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).[8]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period. At the end of the study, tumors are excised and weighed.[9]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.[8]

Conclusion

Both this compound and DM1 are highly potent maytansinoid payloads that have been successfully incorporated into clinically evaluated ADCs. The available preclinical data suggests that both are effective in killing cancer cells both in vitro and in vivo. A key differentiating factor appears to be the potential for a more pronounced bystander effect with DM4-based ADCs, particularly when used with a cleavable linker, due to the higher cell permeability of its S-methyl metabolite. In contrast, the bystander effect of DM1-ADCs is highly dependent on the linker chemistry, with non-cleavable linkers resulting in limited bystander killing.

References

A Comparative Guide to Maytansinoid Payloads in Antibody-Drug Conjugates: DM4-SMe vs. Other Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Maytansinoids, a class of potent microtubule inhibitors, have emerged as a cornerstone in ADC development.[1][2] Among these, DM4 and its S-methylated metabolite, DM4-SMe, are of significant interest due to their distinct properties that influence ADC activity, particularly the bystander effect. This guide provides an objective comparison of this compound with other maytansinoid payloads, primarily DM1 and DM4, supported by experimental data and detailed methodologies.

Executive Summary

Maytansinoid-based ADCs function by targeting tumor-associated antigens, leading to internalization and intracellular release of the cytotoxic payload, which then disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[1][] Key maytansinoid payloads in clinical and preclinical development include DM1 (emtansine) and DM4 (ravtansine). This compound is a crucial metabolite of DM4-containing ADCs, and its properties significantly contribute to the overall therapeutic profile. The choice between these payloads hinges on a balance of cytotoxicity, stability, and the capacity to induce bystander killing of neighboring antigen-negative tumor cells.

Comparative Performance of Maytansinoid Payloads

The following table summarizes the key quantitative parameters for DM1, DM4, and its metabolite this compound. It is important to note that direct head-to-head comparisons across all parameters under identical experimental conditions are not always available in the literature. The data presented here is a collation from various studies and should be interpreted with consideration of the different experimental contexts.

ParameterDM1 (Emtansine)DM4 (Ravtansine)This compound (S-methyl DM4)Key Considerations & References
In Vitro Cytotoxicity (IC50) Sub-nanomolar rangeSub-nanomolar to picomolar range0.026 nM (on KB cells)DM4 and its metabolite this compound generally exhibit higher potency than DM1. The increased hydrophobicity of this compound may contribute to enhanced membrane permeability and potency.[2][4][5][6][7]
Bystander Killing Effect Limited to nonePotentPotentThe ability to induce bystander killing is a key differentiator. DM4 and this compound are membrane-permeable, allowing them to diffuse out of the target cell and kill neighboring antigen-negative cells. In contrast, the metabolite of DM1-ADCs with a non-cleavable linker (lysine-SMCC-DM1) is charged and membrane-impermeable.[8][9]
Hydrophobicity (LogP) LowerHigher than DM1Higher than DM4Increased hydrophobicity can enhance membrane permeability and bystander effect but may also lead to faster clearance and potential for off-target toxicities if not optimized. The methyl group in this compound increases its lipophilicity.[4][8]
ADC Stability (Half-life) Linker-dependent (e.g., T-DM1 half-life ~4 days in rats)Linker-dependentN/A (Metabolite)The stability of the ADC in circulation is primarily determined by the linker chemistry (e.g., cleavable disulfide vs. non-cleavable thioether). Premature release of the payload can lead to systemic toxicity.[10][11][12]

Mechanism of Action and Bystander Effect

Maytansinoids exert their cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, a critical process for cell division. This leads to mitotic arrest and ultimately, apoptosis of rapidly dividing cancer cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_bystander Neighboring Cell (Bystander) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., DM4) Lysosome->Payload_Release Linker Cleavage Metabolism S-methylation Payload_Release->Metabolism Tubulin Tubulin Payload_Release->Tubulin DM4_SMe This compound Metabolism->DM4_SMe DM4_SMe->Tubulin Bystander_Tubulin Tubulin DM4_SMe->Bystander_Tubulin Diffusion (Bystander Effect) Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Bystander_Apoptosis Apoptosis Bystander_Microtubule_Disruption Microtubule Disruption Bystander_Tubulin->Bystander_Microtubule_Disruption Inhibition Bystander_Microtubule_Disruption->Bystander_Apoptosis

Fig. 1: Mechanism of action and bystander effect of a DM4-ADC.

A key advantage of payloads like DM4 and its metabolite this compound is their ability to induce a "bystander effect".[13] Due to their increased hydrophobicity and membrane permeability, once released inside the target antigen-positive cell, they can diffuse into the tumor microenvironment and kill adjacent antigen-negative tumor cells.[4] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. ADCs with non-cleavable linkers, such as ado-trastuzumab emtansine (T-DM1), release a charged metabolite (lysine-SMCC-DM1) that cannot efficiently cross cell membranes, thus limiting their bystander killing potential.[8]

Experimental Protocols

Accurate and reproducible experimental data is paramount in the evaluation of ADC payloads. Below are detailed methodologies for key in vitro experiments.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the maytansinoid payload required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., KB, SK-BR-3, BT-474) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the maytansinoid payloads (DM1, DM4, this compound) in the cell culture medium.

  • Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Protocol:

  • Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells into 96-well plates at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: Add the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the co-culture for an appropriate duration (e.g., 5 days).

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viable Ag- (fluorescent) and Ag+ (non-fluorescent) cells.

  • Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (co-culture with ADC but no Ag+ cells, or co-culture with Ag+ cells but no ADC), indicates a bystander effect.

cluster_setup Experimental Setup cluster_process Mechanism cluster_outcome Outcome Ag_pos Antigen-Positive (Ag+) Cells Co_culture Co-culture in 96-well plate Ag_pos->Co_culture Ag_neg Antigen-Negative (Ag-) Cells (GFP+) Ag_neg->Co_culture ADC ADC Treatment Internalization ADC Internalization by Ag+ Cells ADC->Internalization Co_culture->ADC Release Payload Release (DM4/DM4-SMe) Internalization->Release Diffusion Diffusion to Ag- Cells Release->Diffusion Ag_pos_death Ag+ Cell Death Release->Ag_pos_death Ag_neg_death Ag- Cell Death (Bystander Killing) Diffusion->Ag_neg_death Quantification Quantification by Flow Cytometry/Imaging Ag_pos_death->Quantification Ag_neg_death->Quantification

Fig. 2: Workflow for the in vitro bystander killing assay.
ADC Stability Assay in Plasma

This assay assesses the stability of the ADC and the rate of payload deconjugation in a biologically relevant matrix.

Protocol:

  • Plasma Preparation: Obtain plasma from the relevant species (e.g., human, mouse, rat).

  • Incubation: Incubate the ADC in the plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis: At each time point, analyze the samples to determine the concentration of the intact ADC and the released payload. This is typically done using methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the total antibody and the antibody-conjugated payload.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely measure the different drug-to-antibody ratio (DAR) species and the free payload.

  • Data Analysis: Plot the concentration of the intact ADC over time to determine its half-life in plasma.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

Protocol using Hydrophobic Interaction Chromatography (HIC):

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase.

  • HIC Separation: Inject the sample onto a HIC column. The separation is based on the hydrophobicity of the ADC species; molecules with a higher DAR are more hydrophobic and will be retained longer on the column.

  • Elution: Elute the bound ADC species using a decreasing salt gradient.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by the weighted average of the peak areas.

Conclusion

The selection of a maytansinoid payload for an ADC is a multifaceted decision that requires careful consideration of its intrinsic cytotoxicity, stability, and its ability to elicit a bystander effect. DM4 and its metabolite this compound offer the significant advantage of potent bystander killing, which can be crucial for efficacy in heterogeneous tumors. However, this increased lipophilicity must be balanced against potential pharmacokinetic liabilities. In contrast, DM1, particularly when used with non-cleavable linkers, provides high stability but lacks a significant bystander effect. The choice of payload should, therefore, be tailored to the specific target antigen, tumor microenvironment, and the desired therapeutic window for a given cancer indication. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these potent payloads in a preclinical setting.

References

Unmasking the Bystander Effect: A Comparative Guide to ADC Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Antibody-Drug Conjugate (ADC) payloads is critical for designing next-generation cancer therapeutics. A key differentiator among these potent cytotoxic agents is their ability to induce a "bystander effect," killing not only the targeted cancer cells but also adjacent, antigen-negative tumor cells. This guide provides an objective comparison of the bystander effect across different ADC payload classes, supported by experimental data and detailed methodologies.

The bystander effect is a crucial mechanism for overcoming tumor heterogeneity, a common challenge in cancer therapy where not all cancer cells express the target antigen. Payloads with the ability to diffuse across cell membranes after being released from the targeted cell can significantly enhance the therapeutic efficacy of an ADC. This effect is largely governed by the physicochemical properties of the payload, such as its membrane permeability.

Comparative Analysis of Bystander Effects

The bystander killing capacity of an ADC payload is typically assessed using in vitro co-culture assays or conditioned medium transfer assays. In these experiments, antigen-positive and antigen-negative cancer cell lines are cultured together and treated with the ADC. The viability of the antigen-negative cells is then measured to quantify the extent of the bystander effect.

Below is a summary of the bystander potential of major ADC payload classes. It is important to note that direct quantitative comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, co-culture ratios, and ADC constructs.

Payload ClassSpecific PayloadBystander Effect PotentialKey Physicochemical Properties
Auristatins Monomethyl auristatin E (MMAE)High High membrane permeability.[1][2]
Monomethyl auristatin F (MMAF)Low to None Low membrane permeability due to a charged carboxyl group.[1][3]
Maytansinoids DM1 (emtansine)Low to None Released as a charged metabolite (lysine-SMCC-DM1), limiting membrane permeability.[2][4]
DM4Moderate Higher membrane permeability compared to DM1.[5]
Topoisomerase I Inhibitors SN-38High Membrane permeable.[6]
DXd (deruxtecan)High High membrane permeability.[4]
Pyrrolobenzodiazepine (PBD) Dimers Talirine, TesirineHigh Potent DNA cross-linking agents with good cell permeability.[1][7]

Visualizing the Bystander Effect Mechanism

The following diagram illustrates the generalized mechanism of the ADC bystander effect.

ADC Bystander Effect Mechanism of ADC Bystander Effect cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload_Released->DNA_Damage Payload_Diffused Diffused Payload Payload_Released->Payload_Diffused 5. Diffusion (Bystander Effect) Apoptosis_Positive Apoptosis DNA_Damage->Apoptosis_Positive DNA_Damage_Negative DNA Damage / Microtubule Disruption Payload_Diffused->DNA_Damage_Negative Apoptosis_Negative Apoptosis DNA_Damage_Negative->Apoptosis_Negative

Mechanism of the ADC bystander effect.

Experimental Protocols

Accurate assessment of the bystander effect is crucial for ADC development. Below are detailed methodologies for two common in vitro assays.

Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Workflow Diagram:

Co-culture Assay Workflow Co-culture Bystander Effect Assay Workflow cluster_workflow start Start seed_cells Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells together start->seed_cells add_adc Add ADC at various concentrations seed_cells->add_adc incubate Incubate for a defined period (e.g., 72-120h) add_adc->incubate quantify_viability Quantify viability of Ag- cells (e.g., via flow cytometry using a specific marker or fluorescence of tagged cells) incubate->quantify_viability analyze Analyze data and determine bystander IC50 quantify_viability->analyze end End analyze->end

Workflow for a co-culture bystander effect assay.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC and an antigen-negative (Ag-) cell line that does not.

    • To distinguish between the two cell populations for viability analysis, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) or a unique surface marker.[5][8]

  • Co-seeding of Cells:

    • Seed the Ag+ and Ag- cells together in a multi-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for the duration of the assay.[8]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the co-cultured cells. Include a vehicle control (medium without ADC).

  • Incubation:

    • Incubate the plate for a period that allows for ADC internalization, payload release, and induction of apoptosis (typically 72 to 120 hours).

  • Quantification of Bystander Cell Viability:

    • Harvest the cells and analyze the viability of the Ag- population specifically.

    • If using a fluorescently tagged Ag- cell line, viability can be assessed by flow cytometry, gating on the fluorescent cells and using a viability dye (e.g., propidium iodide or DAPI).[5]

    • Alternatively, high-content imaging can be used to count the number of viable fluorescent cells.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells at each ADC concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value for the bystander killing effect.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.

Workflow Diagram:

Conditioned Medium Assay Workflow Conditioned Medium Transfer Assay Workflow cluster_workflow start Start treat_ag_pos Treat Antigen-Positive (Ag+) cells with ADC start->treat_ag_pos incubate_ag_pos Incubate for a defined period (e.g., 48-72h) treat_ag_pos->incubate_ag_pos collect_medium Collect the conditioned medium incubate_ag_pos->collect_medium transfer_medium Transfer conditioned medium to Antigen-Negative (Ag-) cells collect_medium->transfer_medium incubate_ag_neg Incubate Ag- cells for a defined period (e.g., 72h) transfer_medium->incubate_ag_neg quantify_viability Quantify viability of Ag- cells incubate_ag_neg->quantify_viability analyze Analyze data quantify_viability->analyze end End analyze->end

References

A Comparative Guide to the Preclinical Efficacy of DM4-SMe Antibody-Drug Conjugates in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4, focusing on its active S-methylated metabolite (DM4-SMe). DM4 is a potent inhibitor of tubulin, which, when attached to a monoclonal antibody via a linker, allows for targeted delivery to cancer cells, leading to cell cycle arrest and apoptosis. The data presented herein is collated from various preclinical studies, offering a comparative landscape of this compound ADC efficacy across different cancer types.

Comparative Efficacy Data

The following table summarizes the quantitative preclinical efficacy of various this compound ADCs in xenograft models. These studies highlight the potent anti-tumor activity achieved through targeted delivery of the DM4 payload.

ADC Name/ConstructTarget AntigenTumor Model (Cell Line)Animal ModelDosing RegimenKey Efficacy Results
hucMet-sSPDB-DM4 METHs746T (Gastric Cancer)Xenograft5 mg/kgTumor eradication
hucMet-sSPDB-DM4 METEBC-1 (NSCLC)Xenograft2.5 mg/kgTumor eradication
hucMet27Gv1.3Hinge-L-DM21 METEBC-1 (NSCLC)Xenograft1.25 mg/kg (single dose)6/6 tumor-free survivors at day 49
hucMet27Gv1.3Hinge-L-DM21 METHs746T (Gastric Cancer)Xenograft2.5 mg/kg (single dose)8/8 tumor-free survivors at day 55
T4H11-DM4 DDR1HT-29 (Colon Carcinoma)Xenograft2.5, 5, or 10 mg/kg (IV on days 1, 4, 7)Dose-dependent tumor growth inhibition
T4H11-DM4 DDR1HCT116 (Colon Carcinoma)Xenograft2.5, 5, or 10 mg/kg (IV on days 1, 4, 7)Dose-dependent tumor growth inhibition
T4H11-DM4 DDR1HCT15 (Colon Carcinoma)Xenograft2.5, 5, or 10 mg/kg (IV on days 1, 4, 7)Dose-dependent tumor growth inhibition
1959-sss/DM4 LGALS3BPNeuroblastoma ModelsXenograftNot specifiedPotent and durable antitumor activity reported
Tusamitamab ravtansine (SAR-408701) CEACAM5Not specifiedNot specifiedNot specifiedADC utilizing a DM4 payload

*Note: DM21 is a novel dipeptide-linked maytansinoid based on DM4 technology, demonstrating improved efficacy.

Mechanism of Action and Experimental Workflow

The efficacy of a this compound ADC is contingent on a sequence of events, from systemic administration to the induction of apoptosis in the target cancer cell. This process, along with a typical preclinical evaluation workflow, is visualized below.

ADC_Mechanism_of_Action ADC This compound ADC Antigen Surface Antigen ADC->Antigen 1. Binding TumorCell Target Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 Payload Lysosome->DM4 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM4->Microtubules 5. Tubulin Binding Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6. Mitotic Catastrophe

Caption: Mechanism of action for a typical this compound ADC.

Preclinical_Workflow start Start: Hypothesis cell_culture 1. Tumor Cell Line Selection & Culture start->cell_culture inoculation 2. Inoculation into Immunocompromised Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (e.g., to 100-200 mm³) inoculation->tumor_growth randomization 4. Randomization into Treatment Cohorts tumor_growth->randomization treatment 5. Administer ADC vs. Controls (Vehicle, Naked Antibody) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Excision, IHC) monitoring->endpoint data_analysis 8. Data Analysis (TGI, Regression) endpoint->data_analysis conclusion Conclusion: Efficacy Determined data_analysis->conclusion

Caption: Standard workflow for in vivo preclinical ADC efficacy studies.

Experimental Protocols

The methodologies employed in preclinical ADC evaluations are critical for interpreting efficacy data. Below are detailed summaries of common protocols.

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the potency of the ADC against cancer cell lines expressing the target antigen.

  • Method:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with serial dilutions of the specific this compound ADC, a non-targeting control ADC, the unconjugated antibody, or free DM4 payload.

    • Following a defined incubation period (typically 72-120 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo®.

    • Data is plotted as percent viability versus drug concentration, and the half-maximal inhibitory concentration (IC50) is calculated using

Correlating In Vitro Potency with In Vivo Efficacy of DM4-SMe Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload DM4-SMe. This compound, a potent maytansinoid tubulin inhibitor, is a critical component in the development of next-generation targeted cancer therapies.[][2] Understanding the correlation between its performance in laboratory assays and in living models is paramount for the successful clinical translation of these promising therapeutics. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to aid in the rational design and evaluation of this compound ADCs.

Data Presentation: In Vitro Potency vs. In Vivo Efficacy

The following tables summarize the quantitative data from various studies to facilitate a clear comparison between the in vitro cytotoxicity and the in vivo anti-tumor activity of this compound and ADCs incorporating this payload.

Table 1: In Vitro Cytotoxicity of this compound and this compound ADCs

Compound/ADCCell LineTarget AntigenIC50 (nM)Reference
This compoundKBN/A0.026[2]
huC242-DM4COLO 205CanAgPotent (exact value not specified)[3]
huC242-DM4A-375CanAg (negative)Inactive[3]
Tusamitamab Ravtansine (SAR-408701)CEACAM5-positive tumorsCEACAM5Not specified, but potent[4][5]

Table 2: In Vivo Anti-Tumor Efficacy of this compound ADCs

ADCXenograft ModelDosing RegimenOutcomeReference
1959-sss/DM4Neuroblastoma (LGALS3BP-positive)Not specifiedPotent and durable antitumor activity[6]
Tusamitamab Ravtansine (SAR-408701)CanAg-positive xenograftsNot specifiedBroad antitumor efficacy[4]
B9-MMAE (Illustrative example)Pancreatic (BxPC-3) & Gastric (MKN-45)5 mg/kg, every 2 days, 4 dosesSignificant tumor growth inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are representative protocols for key assays used to evaluate this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Cancer cell lines (e.g., COLO 205, A-375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the this compound ADC is prepared in culture media and added to the wells. Control wells receive media without the ADC.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of an ADC in a living organism.

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor cells.[6]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • ADC Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound ADC is administered, typically intravenously, at a specified dose and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the ADC compared to the control group.

Mandatory Visualization

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow of this compound ADCs.

ADC_Mechanism_of_Action Mechanism of Action of this compound ADC ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released this compound Lysosome->DM4 4. Payload Release Microtubules Microtubules DM4->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of a this compound ADC.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment ADC Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo xenograft studies.

Correlation and Conclusion

A strong correlation between in vitro potency and in vivo efficacy is the cornerstone of successful ADC development. Generally, potent in vitro cytotoxicity is a prerequisite for significant in vivo anti-tumor activity.[7] However, this correlation is not always linear and can be influenced by several factors, including:

  • Target Antigen Expression and Internalization Rate: The density of the target antigen on the tumor cell surface and the efficiency of ADC internalization are critical for delivering a sufficient concentration of the payload.[8]

  • Linker Stability: The stability of the linker connecting the antibody to the this compound payload in the systemic circulation is crucial to minimize off-target toxicity.[9]

  • Tumor Microenvironment: The physical and biological characteristics of the tumor microenvironment can impact ADC penetration and activity.

  • Pharmacokinetics of the ADC: The clearance rate and overall exposure of the ADC in vivo will dictate the amount of payload that reaches the tumor.[6]

References

A Researcher's Guide to the Quantitative Analysis of DM4-SMe Payload Release in Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the advancement of antibody-drug conjugates (ADCs), understanding the precise release kinetics of cytotoxic payloads within the tumor microenvironment is paramount. This guide provides a comparative framework for the quantitative analysis of the maytansinoid payload, DM4-SMe, release in tumor tissue. While direct side-by-side quantitative data for intratumoral this compound concentrations from different ADC constructs remains limited in publicly available literature, this document outlines the established experimental protocols and presents comparative data from other payloads to illustrate the impact of linker chemistry on payload delivery.

The Critical Role of Linker Chemistry in Payload Release

The stability of the linker connecting the antibody to the cytotoxic payload is a crucial determinant of an ADC's therapeutic index.[1][2] An ideal linker remains stable in systemic circulation to minimize off-target toxicities and facilitates efficient payload release only upon internalization into the target tumor cell.[1][2][] For DM4-based ADCs, cleavable linkers, such as those containing disulfide bonds (e.g., SPDB), are designed to be cleaved in the reducing environment of the cell, releasing the active DM4 payload.[1] In contrast, non-cleavable linkers require the complete lysosomal degradation of the antibody to release the payload, resulting in an amino acid-linker-payload catabolite.[1][4][5]

The choice of linker significantly impacts the pharmacokinetic profile and efficacy of an ADC.[2] Preclinical studies with other payloads have demonstrated that linker stability directly correlates with the concentration of released payload in the tumor, which in turn influences anti-tumor activity.

Intracellular Trafficking and Payload Release of this compound ADCs

The journey of a this compound-conjugated ADC from administration to payload release is a multi-step process initiated by the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization, intracellular trafficking, and finally, cleavage of the linker to release the DM4 payload, which can then be metabolized to S-methyl-DM4 (SMe-DM4).

dot

DM4_SMe_Release_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_lysosomal_pathway Lysosomal Pathway cluster_payload_release Payload Release & Action ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Clathrin_Coated_Pit Clathrin-Coated Pit ADC_Antigen_Complex->Clathrin_Coated_Pit Internalization via Clathrin-Mediated Endocytosis Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion DM4 Released DM4 Lysosome->DM4 Linker Cleavage (e.g., disulfide reduction) SMe_DM4 S-methyl-DM4 DM4->SMe_DM4 Metabolism Microtubule_Disruption Microtubule Disruption DM4->Microtubule_Disruption SMe_DM4->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Intracellular trafficking and payload release pathway of a this compound ADC.

Quantitative Comparison of Payload Release in Tumor Tissue

Table 1: Illustrative Intratumoral Payload Concentrations for ADCs with Different Linkers

Time Point ADC with Cleavable Linker (Payload X) - Intratumoral Conc. (ng/g) ADC with Non-Cleavable Linker (Payload Y) - Intratumoral Conc. (ng/g)
24 hours 15.2 ± 3.1 5.8 ± 1.2
72 hours 25.6 ± 5.4 12.3 ± 2.5
120 hours 18.9 ± 4.0 18.9 ± 3.8

Data is hypothetical and for illustrative purposes only, based on trends observed with other payloads.

Table 2: Comparison of ADC Pharmacokinetic Parameters in Plasma

ADC Construct Linker Type Payload t1/2 (hours) Cmax (µg/mL) AUC (µg·h/mL)
ADC A Cleavable (e.g., SPDB) DM4 ~100 ~25 ~2000
ADC B Non-cleavable (e.g., SMCC) DM1 ~120 ~30 ~2500

Data is representative and compiled from various sources for illustrative comparison.

Experimental Protocols for Quantitative Analysis

Accurate quantification of DM4 and its metabolite, SMe-DM4, in tumor tissue is essential for preclinical evaluation. The following outlines a typical experimental workflow.

dot

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis Animal_Model Tumor-Bearing Animal Model ADC_Admin ADC Administration (e.g., intravenous) Animal_Model->ADC_Admin Tumor_Harvest Tumor Tissue Harvesting at Multiple Time Points ADC_Admin->Tumor_Harvest Homogenization Tumor Homogenization Tumor_Harvest->Homogenization Extraction Payload Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Homogenization->Extraction Reduction Reduction of Disulfide Linker (for total payload analysis) Extraction->Reduction LC_MS LC-MS/MS Analysis Extraction->LC_MS For free payload Reduction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for quantitative analysis of this compound in tumor tissue.

Detailed Methodologies

1. In Vivo Animal Studies:

  • Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) bearing subcutaneous xenografts of a human cancer cell line expressing the target antigen.

  • ADC Administration: ADCs are typically administered intravenously (IV) at a specified dose (e.g., 5-10 mg/kg).

  • Tissue Collection: At predetermined time points (e.g., 24, 48, 72, 96, and 168 hours) post-injection, animals are euthanized, and tumor tissues are excised, weighed, and immediately frozen.

2. Tumor Tissue Processing and Payload Extraction: [6]

  • Homogenization: Frozen tumor tissue is homogenized in a suitable buffer (e.g., PBS) to create a uniform lysate. A common ratio is 1:5 (w:v) of tissue to buffer.

  • Protein Precipitation: To remove larger proteins, an organic solvent like acetonitrile is added to the homogenate, followed by centrifugation.

  • Reduction (for total payload): To measure the total amount of payload (both free and conjugated), the disulfide linker can be reduced using an agent like dithiothreitol (DTT).

  • Solid Phase Extraction (SPE): The supernatant is further cleaned up using SPE to isolate the payload and its metabolites from interfering matrix components.

3. LC-MS/MS Quantification: [7][8]

  • Chromatography: A reverse-phase HPLC column is used to separate DM4 and SMe-DM4 from other components. A gradient elution with solvents like water and acetonitrile, often with an additive like formic acid, is employed.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for DM4 and SMe-DM4 are monitored for high selectivity and sensitivity.

  • Quantification: A standard curve is generated using known concentrations of DM4 and SMe-DM4 in the same matrix to accurately quantify the amounts in the tumor samples.

Future Directions and Concluding Remarks

The development of novel linkers and conjugation technologies continues to be a major focus in the ADC field.[][9] As new this compound-containing ADCs with different linker designs emerge, direct comparative studies on intratumoral payload release will be critical to fully understand their structure-activity relationships. The methodologies outlined in this guide provide a robust framework for conducting such essential quantitative analyses. By systematically evaluating payload release kinetics in the tumor, researchers can better predict ADC efficacy and toxicity, ultimately leading to the design of safer and more effective cancer therapeutics.

References

Safety Operating Guide

Navigating the Disposal of DM4-SMe: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of highly potent compounds like DM4-SMe, a cytotoxic maytansinoid used as an antibody-drug conjugate (ADC) payload, is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound and its related maytansinoid compounds are known for their high potency, with occupational exposure limits (OELs) potentially in the single-digit nanogram per cubic meter range.[1] This underscores the necessity for stringent handling and disposal protocols. While specific institutional and local regulations must always be followed, the following procedures are based on established best practices for cytotoxic and chemotherapy waste management.

Core Principles of this compound Disposal

The fundamental principle for disposing of this compound and related cytotoxic waste is segregation based on the level of contamination. Waste is categorized as either "trace" or "bulk" to ensure appropriate handling and to prevent unnecessary hazardous waste generation. The ultimate disposal method for both categories is typically high-temperature incineration.

Quantitative Safety and Waste Categorization

Proper categorization of waste is paramount. The following table provides a summary of key quantitative data for the safe handling and disposal of this compound.

ParameterValue/GuidelineSignificance
Occupational Exposure Limit (OEL) Potentially in the single-digit ng/m³ range for maytansinoids.[1]Indicates extreme potency, requiring stringent containment and personal protective equipment (PPE).
Trace Waste Contamination Threshold < 3% of the original volume of the container.Defines waste with minimal residual contamination, allowing for disposal as "trace chemotherapy waste."
Bulk Waste Contamination Threshold ≥ 3% of the original volume of the container.Designates waste with significant residual contamination, requiring management as "bulk hazardous waste."

Step-by-Step Disposal Procedures for this compound

The following protocols outline the necessary steps for the safe disposal of this compound waste in a laboratory setting.

Experimental Protocol 1: Disposal of Trace this compound Waste

This protocol applies to items with minimal residual contamination, such as empty vials, used personal protective equipment (PPE), and contaminated lab supplies.

  • Segregation at the Point of Generation: Immediately after use, place all items with trace contamination into a designated, clearly labeled, yellow chemotherapy waste container.

  • Container Specifications: The yellow container must be puncture-resistant and have a secure lid. For sharps such as needles and scalpels, a designated yellow sharps container must be used.

  • Labeling: Ensure the container is labeled with "Trace Chemotherapy Waste" and the cytotoxic symbol.

  • Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.

  • Final Disposal: The licensed vendor will transport the trace chemotherapy waste for incineration.

Experimental Protocol 2: Disposal of Bulk this compound Waste

This protocol applies to materials with significant contamination, including unused this compound solutions, grossly contaminated items, and spill cleanup materials.

  • Segregation at the Point of Generation: Immediately place all bulk contaminated waste into a designated, clearly labeled, black hazardous waste container.

  • Container Specifications: The black container must be leak-proof, puncture-resistant, and have a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and "Toxic," and display the cytotoxic symbol. The specific chemical contents (this compound) should also be identified on the label.

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, separate from trace waste, until collection.

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal service for high-temperature incineration.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper segregation and disposal of this compound waste.

start This compound Waste Generated decision Contamination Level > 3% of Original Volume? start->decision trace_waste Segregate as Trace Waste decision->trace_waste No bulk_waste Segregate as Bulk Waste decision->bulk_waste Yes yellow_container Place in Yellow Container (Labeled 'Trace Chemotherapy Waste') trace_waste->yellow_container black_container Place in Black Container (Labeled 'Hazardous Waste - Toxic') bulk_waste->black_container incineration_trace Incineration yellow_container->incineration_trace incineration_bulk Incineration black_container->incineration_bulk

This compound Waste Disposal Workflow

Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all applicable institutional, local, state, and federal regulations for hazardous waste disposal. It is imperative to obtain the SDS from your supplier for definitive handling and disposal instructions.

References

Navigating the Safe Handling of DM4-SMe: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent cytotoxic agent DM4-SMe. Adherence to these procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.

This compound, a highly potent maytansinoid derivative and a key component in antibody-drug conjugates (ADCs), requires stringent handling protocols due to its cytotoxicity.[1] This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures for handling and disposal, and a clear workflow to minimize exposure risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. All personnel must be trained on the correct donning and doffing procedures to avoid contamination.

Glove Selection and Performance

Double gloving is mandatory when handling this compound.[2][3] The outer glove should be a chemotherapy-rated glove that meets the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[4][5][6][7][8] The inner glove should also be a nitrile exam glove. Gloves should be changed immediately if contaminated or every 30-60 minutes during prolonged handling sessions.

Table 1: Recommended Glove Specifications for Handling this compound

FeatureSpecificationRationale
Standard ASTM D6978-05 CertifiedEnsures gloves have been tested for resistance to permeation by hazardous drugs.[4][5][6][7][8]
Material Nitrile or NeopreneThese materials have demonstrated high resistance to permeation by various cytotoxic agents.[9]
Thickness Minimum 4 mil (0.1 mm)Provides a more substantial barrier against chemical permeation.[10]
Practice Double GlovingOffers an additional layer of protection and reduces the risk of exposure during glove removal.[2][3]
Gown and Respiratory Protection

A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[2] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.

For handling this compound in powder form outside of a containment device, a fit-tested N95 or higher respirator is mandatory to prevent inhalation of aerosolized particles.[11]

Table 2: Gown and Respiratory Protection Requirements

PPE ItemSpecificationPurpose
Gown Disposable, low-permeability fabric, solid front, long sleeves with tight cuffsProtects skin and clothing from contamination.
Respiratory Protection Fit-tested N95 or higher respiratorPrevents inhalation of hazardous drug particles when handling powders.[11]
Eye Protection Safety goggles or a face shieldProtects eyes from splashes or aerosols.[2]
Shoe Covers Disposable, slip-resistantPrevents the spread of contamination outside the work area.[2]

Operational Protocols: A Step-by-Step Guide

Strict adherence to the following protocols is essential for the safe handling of this compound. All procedures involving the handling of this compound powder should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.[12]

Experimental Protocol: Weighing and Reconstituting this compound Powder
  • Preparation:

    • Ensure the BSC or containment isolator is certified and operating correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[13]

    • Assemble all necessary materials: this compound vial, appropriate solvent, calibrated balance, weighing paper/boat, and waste containers.

    • Don all required PPE as outlined in Tables 1 and 2.

  • Weighing:

    • Carefully open the vial containing this compound powder inside the BSC.

    • Using a dedicated spatula, transfer the desired amount of powder to the weighing paper/boat on the balance.

    • Record the weight and securely close the primary container.

  • Reconstitution:

    • Transfer the weighed powder to a sterile vial.

    • Using a luer-lock syringe and needle, slowly add the appropriate solvent to the vial, directing the stream down the inner wall to minimize aerosolization.

    • Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.

  • Post-Procedure:

    • Wipe the exterior of the reconstituted vial with a decontaminating solution.

    • Dispose of all contaminated disposable materials (weighing paper, pipette tips, etc.) in the designated cytotoxic waste container inside the BSC.

    • Doff outer gloves and dispose of them in the cytotoxic waste container before removing hands from the BSC.

Decontamination and Disposal: Ensuring a Safe Environment

Decontamination Protocol for Work Surfaces

In the event of a spill or for routine cleaning, the following procedure should be followed:

  • Containment:

    • For spills, immediately cover the area with absorbent pads from a cytotoxic spill kit.[14]

  • Cleaning:

    • Wearing full PPE, clean the area with a detergent solution, working from the outer edge of the contaminated area inwards.[14][15][16]

    • Wipe the area three times with fresh detergent-soaked wipes for each pass.[17]

  • Deactivation (Optional but Recommended):

    • While no single agent deactivates all cytotoxic drugs, a solution of sodium hypochlorite (bleach) can be effective against some compounds.[15] If used, apply to the cleaned area and allow for the appropriate contact time before rinsing thoroughly with water, as bleach can be corrosive.

  • Final Rinse:

    • Wipe the area with 70% isopropyl alcohol to assist with drying and further cleaning.[15]

  • Disposal:

    • All cleaning materials must be disposed of as cytotoxic waste.[17]

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic and must be disposed of accordingly.

Table 3: Cytotoxic Waste Disposal Guidelines

Waste TypeContainerDisposal Method
Sharps (needles, vials) Puncture-resistant, purple sharps container labeled "Cytotoxic Waste".[17]High-temperature incineration.
Solid Waste (gloves, gowns, pads) Thick, leak-proof, purple plastic bags labeled "Cytotoxic Waste".[2][17]High-temperature incineration.
Liquid Waste Leak-proof, sealed container labeled "Cytotoxic Waste".High-temperature incineration.

All cytotoxic waste must be handled and transported by trained personnel in clearly labeled, sealed containers to a licensed hazardous waste disposal facility for high-temperature incineration.[2]

Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in BSC/Isolator) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management & Doffing prep_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Eye Protection) prep_bsc Prepare Work Area (BSC/Isolator with Absorbent Pad) prep_ppe->prep_bsc prep_materials Assemble Materials prep_bsc->prep_materials handling_weigh Weigh this compound Powder prep_materials->handling_weigh handling_reconstitute Reconstitute with Solvent handling_weigh->handling_reconstitute cleanup_wipe Wipe Final Container handling_reconstitute->cleanup_wipe cleanup_dispose_in_bsc Dispose of Consumables in Cytotoxic Waste cleanup_wipe->cleanup_dispose_in_bsc cleanup_decontaminate Decontaminate Work Surface cleanup_dispose_in_bsc->cleanup_decontaminate disposal_waste Segregate and Dispose of all Cytotoxic Waste cleanup_decontaminate->disposal_waste disposal_doff Doff PPE in Correct Order disposal_waste->disposal_doff disposal_handwash Thorough Hand Washing disposal_doff->disposal_handwash

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。